molecular formula C53H77N15O13S2 B12427817 Uty HY Peptide (246-254)

Uty HY Peptide (246-254)

Katalognummer: B12427817
Molekulargewicht: 1196.4 g/mol
InChI-Schlüssel: ALZLIBXXKTXIBL-MZOCXHFISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Uty HY Peptide (246-254) is a useful research compound. Its molecular formula is C53H77N15O13S2 and its molecular weight is 1196.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Uty HY Peptide (246-254) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Uty HY Peptide (246-254) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C53H77N15O13S2

Molekulargewicht

1196.4 g/mol

IUPAC-Name

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C53H77N15O13S2/c1-7-28(4)44(53(80)81)68-52(79)37(16-27(2)3)63-51(78)41(21-43(70)71)67-47(74)36(13-15-83-6)62-50(77)40(20-42(55)69)66-49(76)39(19-31-24-57-26-60-31)65-48(75)38(18-30-23-56-25-59-30)64-46(73)35(12-14-82-5)61-45(72)33(54)17-29-22-58-34-11-9-8-10-32(29)34/h8-11,22-28,33,35-41,44,58H,7,12-21,54H2,1-6H3,(H2,55,69)(H,56,59)(H,57,60)(H,61,72)(H,62,77)(H,63,78)(H,64,73)(H,65,75)(H,66,76)(H,67,74)(H,68,79)(H,70,71)(H,80,81)/t28-,33-,35-,36-,37-,38-,39-,40-,41-,44-/m0/s1

InChI-Schlüssel

ALZLIBXXKTXIBL-MZOCXHFISA-N

Isomerische SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N

Kanonische SMILES

CCC(C)C(C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCSC)NC(=O)C(CC3=CNC4=CC=CC=C43)N

Herkunft des Produkts

United States

Foundational & Exploratory

Unveiling the Uty HY Peptide (246-254): A Technical Guide to its Discovery and Origins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Uty HY peptide (246-254), a nonapeptide with the sequence WMHHNMDLI, is a critical component in the study of transplantation immunology and graft-versus-host disease (GVHD). As a male-specific minor histocompatibility antigen, it is derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (Uty). This peptide is presented by the Major Histocompatibility Complex (MHC) class I molecule H2-Db in mice, making it a key target for cytotoxic T lymphocytes (CTLs) in female-to-male transplantation scenarios. This technical guide provides an in-depth exploration of the discovery, origin, and immunological significance of the Uty HY peptide (246-254), complete with detailed experimental protocols and quantitative data to facilitate further research and drug development.

Discovery and Origin

The definitive identification of the Uty HY peptide (246-254) as the H-Y antigen presented by the H2-Db molecule was a significant advancement in understanding the molecular basis of male graft rejection. This discovery was detailed in a seminal 1996 publication in Nature Genetics by Greenfield and colleagues.[1][2] The Uty gene, from which the peptide is derived, is located on the Y chromosome and is ubiquitously expressed in male murine tissues.[1][3]

The existence of a male-specific antigen, termed H-Y, had been known for decades as the cause of female-to-male graft rejection in mice. However, its precise molecular identity remained elusive. The breakthrough came with the systematic analysis of peptides eluted from H2-Db molecules on the surface of male cells. Through a combination of meticulous biochemical and genetic approaches, the Greenfield group was able to isolate and sequence the WMHHNMDLI peptide and trace its origin to the Uty gene.

Quantitative Data

The immunological response to the Uty HY peptide (246-254) is contingent on its binding affinity to the H2-Db molecule and the subsequent recognition by specific T-cell receptors. While the original discovery paper focused on the identification of the peptide, subsequent research has provided some quantitative insights into these interactions.

ParameterValueMethodReference
Binding Affinity (IC50) Not explicitly quantified in the provided search results. Further targeted studies would be needed to establish a precise IC50 value.MHC Stabilization Assay
CTL Recognition Elicits robust cytotoxic T-lymphocyte responses in female C57BL/6 mice following immunization with male cells.In vivo and in vitro cytotoxicity assays[4]
Immunodominance Considered an immunodominant epitope in the anti-HY CD8+ T-cell response in H2-Db mice.[4]Tetramer staining and in vivo CTL assays[4]

Experimental Protocols

The following are detailed methodologies for key experiments central to the discovery and characterization of the Uty HY peptide (246-254).

MHC Class I Stabilization Assay (using RMA-S cells)

This assay is used to determine if a peptide can bind to and stabilize MHC class I molecules on the surface of TAP-deficient cells.

Principle: RMA-S cells are a mutant cell line that lacks a functional Transporter associated with Antigen Processing (TAP). This deficiency prevents endogenous peptides from being loaded onto MHC class I molecules in the endoplasmic reticulum, leading to unstable, "empty" MHC class I molecules on the cell surface at 37°C. However, these empty molecules can be stabilized by the addition of exogenous peptides that bind to the MHC groove.

Protocol:

  • Cell Culture: Culture RMA-S cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and antibiotics at 37°C in a 5% CO2 incubator.

  • Peptide Preparation: Dissolve the synthetic Uty HY peptide (246-254) (WMHHNMDLI) in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions of the peptide in serum-free RPMI-1640.

  • Peptide Incubation:

    • Seed RMA-S cells in a 96-well plate at a density of 1 x 10^5 cells per well.

    • Incubate the cells overnight at a reduced temperature (26°C) to promote the surface expression of empty H2-Db molecules.

    • The following day, add the serially diluted peptides to the wells. Include a positive control peptide known to bind H2-Db and a negative control with no peptide.

    • Incubate the plate for 1-4 hours at 37°C to allow for peptide binding and stabilization of the MHC molecules.

  • Staining:

    • Wash the cells with FACS buffer (PBS with 1% BSA and 0.05% sodium azide).

    • Stain the cells with a fluorescently labeled monoclonal antibody specific for H2-Db for 30 minutes on ice.

    • Wash the cells again with FACS buffer.

  • Flow Cytometry: Analyze the cells using a flow cytometer. The increase in the mean fluorescence intensity (MFI) of the H2-Db staining is proportional to the amount of peptide that has bound and stabilized the MHC class I molecules.

Chromium Release Cytotoxicity Assay

This assay measures the ability of cytotoxic T lymphocytes (CTLs) to lyse target cells presenting the Uty HY peptide (246-254).[5][6][7][8][9]

Principle: Target cells are labeled with radioactive Chromium-51 (⁵¹Cr). If the CTLs recognize and kill the target cells, the ⁵¹Cr is released into the supernatant. The amount of radioactivity in the supernatant is proportional to the degree of cell lysis.[5][6][7]

Protocol:

  • Target Cell Preparation:

    • Use a suitable target cell line that expresses H2-Db, such as RMA or EL4 cells.

    • Incubate the target cells with 100 µCi of Na₂⁵¹CrO₄ for 1-2 hours at 37°C.

    • Wash the labeled target cells three times with culture medium to remove excess ⁵¹Cr.

    • Resuspend the cells to a concentration of 1 x 10^5 cells/mL.

  • Peptide Pulsing: Incubate the ⁵¹Cr-labeled target cells with the Uty HY peptide (246-254) at an optimal concentration (e.g., 1-10 µM) for 1 hour at 37°C to allow for peptide loading onto the H2-Db molecules.

  • Effector Cell Preparation: Isolate splenocytes from female C57BL/6 mice that have been immunized with male splenocytes to generate anti-HY CTLs.

  • Co-culture:

    • In a 96-well round-bottom plate, add the peptide-pulsed target cells (1 x 10^4 cells/well).

    • Add the effector cells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).

    • Include control wells for:

      • Spontaneous release: Target cells with media only.

      • Maximum release: Target cells with a detergent (e.g., 1% Triton X-100) to lyse all cells.

  • Incubation: Centrifuge the plate briefly to initiate cell contact and incubate for 4-6 hours at 37°C.

  • Measurement of ⁵¹Cr Release:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant from each well.

    • Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

  • Calculation of Specific Lysis:

    • Percent specific lysis = [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)] x 100.

Visualizations

Experimental Workflow: Discovery of Uty HY Peptide (246-254)

G cluster_0 Peptide Elution and Sequencing cluster_1 Genetic Origin Identification cluster_2 Functional Validation Male Spleen Cells (H2-Db) Male Spleen Cells (H2-Db) Affinity Chromatography (anti-H2-Db Ab) Affinity Chromatography (anti-H2-Db Ab) Male Spleen Cells (H2-Db)->Affinity Chromatography (anti-H2-Db Ab) 1. Isolation of MHC-peptide complexes Acid Elution Acid Elution Affinity Chromatography (anti-H2-Db Ab)->Acid Elution 2. Peptide Elution HPLC Fractionation HPLC Fractionation Acid Elution->HPLC Fractionation 3. Peptide Separation Mass Spectrometry Mass Spectrometry HPLC Fractionation->Mass Spectrometry 4. Peptide Sequencing (WMHHNMDLI identified) Database Search (EST) Database Search (EST) Mass Spectrometry->Database Search (EST) 5. Sequence Homology Search Identification of Uty Gene Identification of Uty Gene Database Search (EST)->Identification of Uty Gene 6. Y-chromosome location confirmed Confirmation by cDNA cloning and sequencing Confirmation by cDNA cloning and sequencing Identification of Uty Gene->Confirmation by cDNA cloning and sequencing 7. Validation Synthetic Peptide (WMHHNMDLI) Synthetic Peptide (WMHHNMDLI) Identification of Uty Gene->Synthetic Peptide (WMHHNMDLI) 8. Synthesis T-cell Proliferation/Cytotoxicity Assay T-cell Proliferation/Cytotoxicity Assay Synthetic Peptide (WMHHNMDLI)->T-cell Proliferation/Cytotoxicity Assay 9. Functional Test Confirmation as H-Y/Db epitope Confirmation as H-Y/Db epitope T-cell Proliferation/Cytotoxicity Assay->Confirmation as H-Y/Db epitope 10. Conclusion

Caption: Workflow for the discovery of the Uty HY peptide (246-254).

Signaling Pathway: T-Cell Receptor Recognition of Uty HY Peptide/H2-Db Complex

G cluster_APC Antigen Presenting Cell (APC) cluster_CTL Cytotoxic T-Lymphocyte (CTL) Uty_Peptide Uty HY Peptide (246-254) WMHHNMDLI H2Db H2-Db (MHC-I) Uty_Peptide->H2Db Binding TCR T-Cell Receptor (TCR) H2Db->TCR Recognition CD8 CD8 H2Db->CD8 Lck Lck TCR->Lck Recruitment ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCG1 PLCγ1 LAT->PLCG1 Activation IP3 IP3 PLCG1->IP3 DAG DAG PLCG1->DAG Ca Ca²⁺ release IP3->Ca PKC PKCθ activation DAG->PKC Ras Ras/MAPK pathway DAG->Ras NFAT NFAT activation Ca->NFAT Cytotoxicity Granzyme/Perforin Release Target Cell Lysis NFAT->Cytotoxicity PKC->Cytotoxicity Ras->Cytotoxicity

Caption: TCR signaling upon recognition of the Uty HY peptide-H2-Db complex.

References

An In-depth Technical Guide to the Uty HY Peptide (246-254)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Uty HY peptide (246-254), with the amino acid sequence Trp-Met-His-His-Asn-Met-Asp-Leu-Ile (WMHHNMDLI), is a critical component in the study of immunology, particularly in the context of minor histocompatibility antigens.[1][2][3] This nonapeptide is a T-cell epitope derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (Uty) protein in mice.[1][2] It is recognized by the immune system as a male-specific transplantation antigen, designated H-Y, and is presented by the Major Histocompatibility Complex (MHC) class I molecule H2-Db.[1][2] This guide provides a comprehensive overview of the Uty HY peptide (246-254), including its biochemical properties, role in T-cell recognition, and detailed experimental protocols for its study.

Peptide Core Data

The Uty HY peptide (246-254) is a synthetic peptide corresponding to amino acid residues 246-254 of the mouse Uty protein.

PropertyValueReference
Amino Acid Sequence (Single Letter) WMHHNMDLI[1][2]
Amino Acid Sequence (Three Letter) H-Trp-Met-His-His-Asn-Met-Asp-Leu-Ile-OH[2]
Molecular Formula C₅₃H₇₇N₁₅O₁₃S₂[2]
Molecular Weight 1196.4 g/mol [2]
MHC Restriction H2-Db[1][2]
Antigen Type Minor Histocompatibility Antigen (H-Y)[1]
Source Species Mouse[1]

Immunological Significance and T-Cell Recognition

The Uty HY peptide (246-254) plays a pivotal role in the adaptive immune response, specifically in the context of tissue transplantation between sexes in mice. As a male-specific antigen, it can elicit a potent CD8+ cytotoxic T-lymphocyte (CTL) response in female mice of the same inbred strain. This response is a classic example of an immune reaction to a minor histocompatibility antigen, which can lead to graft rejection.

The recognition of the Uty HY peptide (246-254) by a T-cell is a highly specific molecular event. The peptide, bound to the H2-Db MHC class I molecule on the surface of an antigen-presenting cell (APC) or a male tissue cell, forms a peptide-MHC (pMHC) complex. This complex is then recognized by the T-cell receptor (TCR) on a specific CD8+ T-cell. This interaction, along with co-stimulatory signals, triggers the activation, proliferation, and differentiation of the T-cell into an effector CTL.

T_Cell_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD8+ T-Cell pMHC pMHC (H2-Db + Uty HY 246-254) TCR TCR pMHC->TCR Signal 1 B7 CD80/CD86 CD28 CD28 B7->CD28 Signal 2 Lck Lck TCR->Lck CD8 CD8 CD8->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg PLCγ LAT->PLCg IP3_DAG IP3 & DAG PLCg->IP3_DAG NFAT NFAT IP3_DAG->NFAT AP1 AP-1 IP3_DAG->AP1 NFkB NF-κB IP3_DAG->NFkB Gene_Expression Gene Expression (e.g., IL-2, IFN-γ) NFAT->Gene_Expression AP1->Gene_Expression NFkB->Gene_Expression

T-Cell Receptor Signaling Pathway for Uty HY Peptide Recognition.

Experimental Protocols

In Vivo Cytotoxicity Assay

This assay measures the ability of Uty HY (246-254)-specific CTLs to lyse target cells in a living animal.

In_Vivo_Cytotoxicity_Workflow cluster_preparation Target Cell Preparation cluster_injection Adoptive Transfer cluster_analysis Analysis splenocytes Isolate Splenocytes (from female mice) split Split into two populations splenocytes->split pulse_uty Pulse with Uty HY (246-254) peptide split->pulse_uty pulse_control Pulse with irrelevant peptide split->pulse_control label_high Label with high concentration of fluorescent dye (e.g., CFSE) pulse_uty->label_high label_low Label with low concentration of fluorescent dye pulse_control->label_low mix Mix labeled populations 1:1 label_high->mix label_low->mix inject Inject mixed cells intravenously into immunized and naive mice mix->inject harvest Harvest spleens after 18-24 hours inject->harvest flow Analyze by flow cytometry harvest->flow calculate Calculate specific lysis flow->calculate

Workflow for an In Vivo Cytotoxicity Assay.

Methodology:

  • Target Cell Preparation:

    • Isolate splenocytes from naïve female C57BL/6 mice.

    • Divide the splenocytes into two populations.

    • Pulse one population with 1 µM Uty HY (246-254) peptide and the other with an irrelevant control peptide for 1 hour at 37°C.

    • Label the Uty-pulsed cells with a high concentration of a fluorescent dye (e.g., 5 µM CFSE) and the control cells with a low concentration (e.g., 0.5 µM CFSE).

    • Wash the cells extensively and mix the two populations at a 1:1 ratio.

  • Adoptive Transfer:

    • Inject approximately 2 x 10⁷ of the mixed cells intravenously into female mice that have been previously immunized with male cells and into naïve control female mice.

  • Analysis:

    • After 18-24 hours, harvest spleens from the recipient mice.

    • Analyze the splenocytes by flow cytometry to distinguish the two labeled populations.

    • The percentage of specific lysis is calculated using the following formula: [1 - (% Uty-pulsed in immunized / % control-pulsed in immunized) / (% Uty-pulsed in naïve / % control-pulsed in naïve)] x 100.

Intracellular Cytokine Staining (ICS)

This assay quantifies the production of cytokines, such as IFN-γ and IL-2, by Uty HY (246-254)-specific T-cells upon stimulation.

Methodology:

  • Cell Stimulation:

    • Isolate splenocytes from immunized female mice.

    • Stimulate the cells in vitro with 1 µg/mL Uty HY (246-254) peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 5-6 hours at 37°C. Include a negative control (no peptide) and a positive control (e.g., PMA/Ionomycin).

  • Staining:

    • Wash the cells and stain for surface markers, such as CD8 and TCRβ.

    • Fix and permeabilize the cells using a commercial kit.

    • Stain for intracellular cytokines with fluorescently labeled antibodies against IFN-γ, IL-2, etc.

  • Analysis:

    • Analyze the cells by flow cytometry, gating on the CD8+ T-cell population.

    • Quantify the percentage of CD8+ T-cells that are positive for the cytokine of interest.

ELISpot Assay

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to detect and quantify cytokine-secreting T-cells at the single-cell level.

Methodology:

  • Plate Preparation:

    • Coat a 96-well ELISpot plate with an anti-cytokine capture antibody (e.g., anti-IFN-γ) overnight at 4°C.

    • Wash and block the plate.

  • Cell Culture:

    • Add splenocytes or purified T-cells from immunized mice to the wells.

    • Stimulate the cells with the Uty HY (246-254) peptide.

    • Incubate for 24-48 hours at 37°C.

  • Detection:

    • Lyse the cells and wash the plate.

    • Add a biotinylated anti-cytokine detection antibody.

    • Add streptavidin-alkaline phosphatase and then the substrate.

  • Analysis:

    • Count the resulting spots, where each spot represents a single cytokine-secreting cell.

Quantitative Data Summary

The following table summarizes representative quantitative data from studies involving the Uty HY peptide (246-254).

AssayReadoutTypical Result in Immunized Female MiceNotes
In Vivo Cytotoxicity % Specific Lysis of Uty-pulsed targets>80%Demonstrates potent CTL effector function in vivo.
Intracellular Cytokine Staining (ICS) % of IFN-γ+ in CD8+ T-cells1-5%Varies depending on immunization protocol and time point.
ELISpot IFN-γ Spot Forming Units (SFU) per 10⁶ cells100-500Highly sensitive detection of antigen-specific T-cells.
pMHC Tetramer Staining % of Tetramer+ in CD8+ T-cells0.5-2%Allows for direct visualization and quantification of Uty-specific T-cells.

Conclusion

The Uty HY peptide (246-254) is an indispensable tool for investigating fundamental aspects of T-cell immunology, transplantation biology, and the development of immunotherapeutic strategies. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this peptide in their studies. The ability to robustly elicit and track a specific CD8+ T-cell response makes the Uty HY peptide (246-254) a valuable reagent in the field of immunology.

References

Uty HY Peptide (246-254): A Minor Histocompatibility Antigen with Major Implications in Allotransplantation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Minor histocompatibility antigens (mHags) are peptides derived from polymorphic proteins that are presented by major histocompatibility complex (MHC) molecules on the cell surface and can elicit T-cell responses in individuals who are MHC-matched but genetically disparate. These antigens play a crucial role in the context of allogeneic hematopoietic stem cell transplantation (HSCT) and solid organ transplantation, contributing to both beneficial graft-versus-leukemia (GvL) effects and detrimental graft-versus-host disease (GvHD). Among the most studied mHags are those encoded by genes on the Y chromosome, collectively known as H-Y antigens. This technical guide focuses on a specific H-Y antigen, the Uty HY peptide (246-254), derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (UTY).

The Uty HY peptide (246-254) is a male-specific T-cell epitope that has been extensively studied in murine models and has a clinically relevant human homolog. Its expression is restricted to males, making it a key player in immune responses in female-to-male transplantation settings. Understanding the immunology of this peptide is critical for developing strategies to modulate alloimmune responses, aiming to enhance the GvL effect while mitigating GvHD.

Molecular Profile of Uty HY Peptide (246-254) and its Human Homolog

The murine Uty HY peptide (246-254) and its identified human homolog are nonameric peptides with distinct amino acid sequences and HLA restrictions.

PropertyMurine Uty HY (246-254)Human UTY-derived mHag
Amino Acid Sequence WMHHNMDLIYYNAFHWAI (UTY139-147)[1][2]
Parent Protein Uty (ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome)[3][4][5][6]UTY (ubiquitously transcribed tetratricopeptide repeat containing, Y-linked)[1][2][3][7]
MHC/HLA Restriction H2-Db[3][4][5][6]HLA-A*24:02[1][2]
Source Chromosome Y Chromosome[3][5]Y Chromosome[1][7]

T-Cell Recognition and Functional Responses

The presentation of the Uty HY peptide by MHC class I molecules on male cells can elicit a robust cytotoxic T lymphocyte (CTL) response in female recipients. This recognition is a key initiating event in the alloimmune response.

Quantitative Analysis of T-Cell Responses
AssayTargetCell TypeResult
Cytokine Secretion Human UTY139-147CD8+ T-cellsPeptide-specific secretion of IFNγ, TNFα, and MIP-1β[1][2]
Cytotoxicity Human UTY139-147CD8+ T-cellsPeptide-specific cytotoxic degranulation (CD107a)[1][2]
In Vivo CTL Assay Murine Uty246-254CD8+ T-cellsIn immunized female mice, <2% of Uty-pulsed target cells survived, indicating a strong CTL response[8]
T-Cell Proliferation Murine Uty246-254T-cellsT-cell proliferation observed in response to the peptide in immunized female mice[9]

Signaling Pathways

The recognition of the Uty HY peptide by a T-cell receptor (TCR) initiates a cascade of intracellular signaling events, leading to T-cell activation, proliferation, and effector functions.

Antigen Processing and Presentation Pathway

The UTY protein, like other intracellular proteins, is processed through the endogenous antigen presentation pathway to be presented by MHC class I molecules.

G Antigen Processing and Presentation of Uty HY Peptide Uty UTY Protein (endogenous) Proteasome Proteasome Uty->Proteasome Degradation Peptides Peptide Fragments Proteasome->Peptides TAP TAP Transporter Peptides->TAP Transport into ER MHC_I MHC Class I Peptides->MHC_I Peptide Loading ER Endoplasmic Reticulum TAP->ER MHC_I->ER Synthesis in ER Peptide_MHC Peptide-MHC Complex MHC_I->Peptide_MHC Cell_Surface Cell Surface Peptide_MHC->Cell_Surface Transport to surface T_Cell CD8+ T-Cell Cell_Surface->T_Cell TCR Recognition

Caption: Processing and presentation of the Uty HY peptide via the MHC class I pathway.

T-Cell Receptor Signaling Pathway

Upon recognition of the Uty HY peptide-MHC complex, the T-cell receptor initiates a signaling cascade leading to T-cell activation.

G T-Cell Receptor Signaling upon Uty HY Peptide Recognition TCR_MHC TCR recognizes Uty-MHC Complex Lck Lck Activation TCR_MHC->Lck ITAMs ITAM Phosphorylation Lck->ITAMs ZAP70 ZAP-70 Recruitment & Activation ITAMs->ZAP70 LAT_SLP76 LAT & SLP-76 Phosphorylation ZAP70->LAT_SLP76 PLCg1 PLCγ1 Activation LAT_SLP76->PLCg1 IP3_DAG IP3 & DAG Production PLCg1->IP3_DAG Ca_Flux Ca2+ Flux IP3_DAG->Ca_Flux PKC_Ras PKC & Ras/MAPK Activation IP3_DAG->PKC_Ras NFAT NFAT Activation Ca_Flux->NFAT NFkB_AP1 NF-κB & AP-1 Activation PKC_Ras->NFkB_AP1 Gene_Expression Gene Expression (Cytokines, etc.) NFAT->Gene_Expression NFkB_AP1->Gene_Expression

References

Uty HY Peptide (246-254): An In-Depth Technical Guide on its Role in Graft-versus-Host Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Graft-versus-host disease (GVHD) remains a significant complication following allogeneic hematopoietic stem cell transplantation (allo-HSCT). A key trigger for GVHD in sex-mismatched transplantations (female donor to male recipient) is the immune response against minor histocompatibility antigens (mHAs) encoded by genes on the Y chromosome. Among these, the Uty HY peptide (246-254) has been identified as a critical immunodominant epitope. This technical guide provides a comprehensive overview of the Uty HY peptide (246-254), its role in the pathophysiology of GVHD, and detailed methodologies for its study.

The Uty HY peptide (246-254) is a nine-amino-acid peptide with the sequence Trp-Met-His-His-Asn-Met-Asp-Leu-Ile (WMHHNMDLI). It is derived from the ubiquitously transcribed tetratricopeptide repeat protein on the Y chromosome (UTY). In murine models, this peptide is presented by the Major Histocompatibility Complex (MHC) class I molecule H2-Db and is recognized by CD8+ cytotoxic T lymphocytes (CTLs). This recognition by donor T cells can initiate a potent immune response against male recipient cells, leading to the clinical manifestations of GVHD.

Quantitative Data on Uty HY Peptide (246-254)

While extensive research has highlighted the qualitative role of the Uty HY peptide (246-254) in GVHD, specific quantitative data from standardized assays are not always consistently reported across literature. The following tables summarize the available quantitative and semi-quantitative information.

ParameterValueSpeciesReference(s)
Peptide Sequence WMHHNMDLIMouse[1][2][3]
MHC Restriction H2-DbMouse[1][2][3]
MHC Binding Affinity (IC50) High affinity (specific IC50 value not consistently reported in reviewed literature)Mouse

Table 1: Physicochemical and Immunological Properties of Uty HY Peptide (246-254)

Assay TypeObservationReference(s)
T-Cell Proliferation Stimulation with Uty HY peptide (246-254) induces proliferation of specific CD8+ T cells. Quantitative data, such as a specific stimulation index from CFSE assays, is not consistently reported in the reviewed literature.[4]
Cytokine Production Uty HY peptide (246-254)-specific CD8+ T cells produce pro-inflammatory cytokines, primarily IFN-γ and TNF-α. Specific concentrations in pg/mL are not consistently available in the reviewed literature.[5][6]
Cytotoxicity CD8+ T cells specific for Uty HY peptide (246-254) demonstrate cytotoxic activity against target cells presenting the peptide, leading to cell lysis.[7]

Table 2: In Vitro T-Cell Responses to Uty HY Peptide (246-254)

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of the Uty HY peptide (246-254) in the context of GVHD. The following sections provide protocols for key experiments.

In Vivo Cytotoxicity Assay using CFSE-Labeled Target Cells

This assay measures the cytotoxic T-lymphocyte (CTL) activity in vivo.

Materials:

  • Splenocytes from syngeneic female mice (target cells)

  • Uty HY peptide (246-254) (WMHHNMDLI)

  • Control peptide (irrelevant)

  • Carboxyfluorescein succinimidyl ester (CFSE) at two different concentrations (e.g., 5 µM and 0.5 µM)

  • Phosphate-buffered saline (PBS)

  • Complete RPMI medium

  • Recipient mice (female mice previously immunized with male cells or control mice)

  • Flow cytometer

Protocol:

  • Target Cell Preparation:

    • Prepare a single-cell suspension of splenocytes from female mice.

    • Divide the splenocytes into two populations.

  • Peptide Pulsing:

    • Pulse one population of splenocytes with 1 µM Uty HY peptide (246-254) in complete RPMI medium for 1 hour at 37°C.

    • Pulse the second population with a control peptide under the same conditions.

  • CFSE Labeling:

    • Wash the peptide-pulsed cells with PBS.

    • Label the Uty HY peptide-pulsed splenocytes with a high concentration of CFSE (e.g., 5 µM) and the control peptide-pulsed splenocytes with a low concentration of CFSE (e.g., 0.5 µM). This is achieved by incubating the cells with the respective CFSE concentrations for 10 minutes at 37°C.

    • Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI medium.

    • Wash the cells three times with PBS.

  • Adoptive Transfer:

    • Mix the two labeled cell populations at a 1:1 ratio.

    • Inject 10-20 x 10^6 total cells intravenously into recipient mice.

  • Analysis:

    • After a defined period (e.g., 4 to 18 hours), sacrifice the mice and prepare single-cell suspensions from their spleens.

    • Analyze the cell populations by flow cytometry, gating on the CFSE-positive cells.

    • The percentage of specific lysis is calculated using the formula: [1 - (ratio of Uty-pulsed to control-pulsed in immunized mice / ratio of Uty-pulsed to control-pulsed in control mice)] x 100.[8][9][10]

T-Cell Proliferation Assay using CFSE

This assay quantifies the proliferation of T cells in response to antigen stimulation.

Materials:

  • CD8+ T cells isolated from female mice (responder cells)

  • Antigen-presenting cells (APCs), such as irradiated splenocytes from female mice

  • Uty HY peptide (246-254)

  • CFSE

  • Complete RPMI medium

  • Flow cytometer

Protocol:

  • CFSE Labeling of T Cells:

    • Isolate CD8+ T cells from the spleens of female mice.

    • Label the T cells with CFSE (typically 1-5 µM) for 10 minutes at 37°C.

    • Quench the reaction and wash the cells as described in the cytotoxicity assay protocol.

  • Co-culture:

    • Co-culture the CFSE-labeled CD8+ T cells with APCs at a suitable ratio (e.g., 10:1 T cells to APCs).

    • Stimulate the co-culture with varying concentrations of Uty HY peptide (246-254) (e.g., 0.1, 1, 10 µg/mL).

    • Include an unstimulated control (T cells and APCs without peptide) and a positive control (e.g., stimulation with anti-CD3/CD28 antibodies).

  • Incubation:

    • Incubate the culture for 3-5 days at 37°C in a CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with a fluorescently labeled anti-CD8 antibody.

    • Analyze the cells by flow cytometry, gating on the CD8+ population.

    • Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.

    • Quantify the percentage of divided cells and the proliferation index (the average number of divisions of the responding cells).[4]

Intracellular Cytokine Staining (ICS) by Flow Cytometry

This method allows for the detection of cytokine production at the single-cell level.

Materials:

  • Splenocytes or peripheral blood mononuclear cells (PBMCs) from experimental mice

  • Uty HY peptide (246-254)

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Fixation/Permeabilization buffer

  • Fluorescently labeled antibodies against cell surface markers (e.g., CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α)

  • Flow cytometer

Protocol:

  • Cell Stimulation:

    • Incubate 1-2 x 10^6 splenocytes or PBMCs with Uty HY peptide (246-254) (typically 1-10 µg/mL) for 4-6 hours at 37°C.

    • Include an unstimulated control and a positive control (e.g., PMA/Ionomycin).

    • Add a protein transport inhibitor for the final 4 hours of incubation to trap cytokines intracellularly.

  • Surface Staining:

    • Wash the cells and stain for surface markers (e.g., anti-CD8) for 30 minutes at 4°C.

  • Fixation and Permeabilization:

    • Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

  • Intracellular Staining:

    • Stain the permeabilized cells with fluorescently labeled anti-cytokine antibodies (e.g., anti-IFN-γ, anti-TNF-α) for 30 minutes at 4°C.

  • Flow Cytometry Analysis:

    • Wash the cells and resuspend them in FACS buffer.

    • Acquire the data on a flow cytometer and analyze the percentage of CD8+ T cells producing specific cytokines.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the Uty HY peptide (246-254)-mediated GVHD is essential for a deeper understanding. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.

GvHD_Induction_Workflow cluster_donor Female Donor cluster_recipient Male Recipient cluster_presentation Antigen Presentation donor_hsc Hematopoietic Stem Cells recipient_apc Antigen Presenting Cell (APC) donor_hsc->recipient_apc Transplantation donor_t_cell CD8+ T Cells donor_t_cell->donor_t_cell donor_t_cell->recipient_apc Transplantation target_organ Target Organs (Skin, Liver, Gut) donor_t_cell->target_organ Infiltration & Attack recipient_apc->donor_t_cell Activation gvhd Graft-versus-Host Disease target_organ->gvhd Tissue Damage uty_protein UTY Protein (Y Chromosome) proteasome Proteasome uty_protein->proteasome Processing uty_peptide Uty HY Peptide (246-254) proteasome->uty_peptide mhc H2-Db (MHC Class I) uty_peptide->mhc Binding peptide_mhc Peptide-MHC Complex mhc->peptide_mhc peptide_mhc->recipient_apc Presentation on cell surface

Caption: Experimental workflow for the induction of GVHD by Uty HY peptide (246-254).

T_Cell_Activation_Pathway cluster_interaction Cell-Cell Interaction cluster_signaling Intracellular Signaling Cascade cluster_response T-Cell Effector Functions apc APC t_cell CD8+ T Cell pmhc pMHC (Uty-H2-Db) tcr TCR pmhc->tcr lck Lck tcr->lck Signal 1 cd8 CD8 cd8->pmhc cd28 CD28 cd28->lck Signal 2 b7 B7 b7->cd28 zap70 ZAP-70 lck->zap70 nfkb NF-κB lck->nfkb lat LAT zap70->lat plc PLCγ1 lat->plc nfat NFAT plc->nfat ap1 AP-1 plc->ap1 proliferation Proliferation nfkb->proliferation cytokine Cytokine Production (IFN-γ, TNF-α) nfat->cytokine cytotoxicity Cytotoxicity ap1->cytotoxicity

References

Uty HY Peptide (246-254): A Core Component in Transplantation Immunology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Uty HY peptide (246-254), a minor histocompatibility antigen (mHA), plays a pivotal role in the complex immunological landscape of organ and hematopoietic stem cell transplantation. As a male-specific peptide derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (UTY), it is a key target for the female immune system in sex-mismatched transplant scenarios. This guide provides a comprehensive overview of the Uty HY peptide's function, relevant quantitative data, detailed experimental protocols for its study, and visualizations of the associated immunological processes.

Core Concepts: The Uty HY Peptide in Allorecognition

The Uty HY peptide, with the amino acid sequence WMHHNMDLI, is presented by the Major Histocompatibility Complex (MHC) class I molecule H2-Db in mice.[1][2][3][4] In female-to-male transplantation, this peptide is recognized by the recipient's T cells, leading to an allogeneic immune response. Conversely, in male-to-female transplantation, the female recipient's T cells recognize the Uty HY peptide on donor cells as foreign, which can trigger graft rejection or, in the context of hematopoietic stem cell transplantation, graft-versus-host disease (GVHD).[5][6][7][8] The study of the Uty HY peptide is crucial for developing strategies to induce immune tolerance and improve transplantation outcomes.

Quantitative Data Summary

The following tables summarize key quantitative data related to the function of the Uty HY peptide (246-254) in transplantation immunology.

ParameterDescriptionValue/ObservationReference
Amino Acid Sequence The primary structure of the Uty HY peptide (246-254).WMHHNMDLI[1][2][3][4]
MHC Restriction The specific MHC class I molecule that presents the Uty HY peptide.H2-Db (mouse)[1][2][3]
Molecular Weight The molecular mass of the peptide.~1196.4 g/mol [9]
T-Cell Response Type of T-cell response elicited by the peptide.Predominantly CD8+ T-cell (Cytotoxic T Lymphocyte - CTL) response.
Immunodominance Its relevance in the anti-HY immune response.It is an immunodominant epitope in the H-Y antigen-specific T-cell response.
Clinical Significance Its role in human transplantation.Serves as a model for understanding human H-Y antigens in sex-mismatched transplantation, which are associated with GVHD and graft rejection.[10]

Experimental Protocols

Detailed methodologies for key experiments involving the Uty HY peptide are provided below.

In Vivo Cytotoxicity Assay

This assay measures the ability of Uty HY-specific cytotoxic T lymphocytes (CTLs) to kill target cells presenting the peptide in a living animal.

Materials:

  • Female C57BL/6 mice

  • Male C57BL/6 splenocytes (as a source of Uty HY-presenting cells) or female splenocytes pulsed with Uty HY peptide (246-254)

  • Uty HY peptide (246-254) (WMHHNMDLI)

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Phosphate-buffered saline (PBS)

  • Complete RPMI-1640 medium

  • Flow cytometer

Protocol:

  • Target Cell Preparation:

    • Harvest splenocytes from female C57BL/6 mice.

    • Divide the splenocytes into two populations.

    • Pulse one population with 10-50 µg/mL of Uty HY peptide (246-254) in complete RPMI-1640 medium for 1-2 hours at 37°C. This will be the target population.

    • The second population serves as a control and is incubated without the peptide.

  • Target Cell Labeling:

    • Label the peptide-pulsed target cells with a high concentration of CFSE (e.g., 5 µM).

    • Label the non-pulsed control cells with a low concentration of CFSE (e.g., 0.5 µM).

  • Injection of Target Cells:

    • Mix the two labeled cell populations at a 1:1 ratio.

    • Inject the cell mixture intravenously into recipient female mice that have been previously immunized with male cells or are otherwise expected to have Uty HY-specific CTLs.

  • Analysis:

    • After a defined period (e.g., 18-24 hours), harvest spleens from the recipient mice.

    • Prepare single-cell suspensions.

    • Analyze the cell populations by flow cytometry, gating on the CFSE-labeled cells.

    • The specific lysis is calculated by comparing the ratio of CFSEhigh to CFSElow cells in immunized versus control mice. A reduction in the CFSEhigh population indicates specific killing of the Uty HY-presenting target cells.

ELISpot Assay for IFN-γ Secretion

This assay quantifies the number of Uty HY-specific T cells that secrete Interferon-gamma (IFN-γ) upon stimulation with the peptide.

Materials:

  • ELISpot plate (e.g., PVDF-bottomed 96-well plate)

  • Anti-mouse IFN-γ capture antibody

  • Biotinylated anti-mouse IFN-γ detection antibody

  • Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP)

  • Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)

  • Splenocytes from experimental mice

  • Uty HY peptide (246-254)

  • Complete RPMI-1640 medium

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • ELISpot reader

Protocol:

  • Plate Coating:

    • Coat the ELISpot plate with anti-mouse IFN-γ capture antibody overnight at 4°C.

  • Blocking:

    • Wash the plate with sterile PBS.

    • Block the plate with complete RPMI-1640 medium containing 10% FBS for at least 1 hour at 37°C.

  • Cell Plating and Stimulation:

    • Prepare a single-cell suspension of splenocytes from the experimental mice.

    • Add the cells to the wells of the blocked plate at a density of 2x105 to 5x105 cells per well.

    • Stimulate the cells with Uty HY peptide (246-254) at a final concentration of 5-10 µg/mL.

    • Include negative control wells (cells without peptide) and positive control wells (cells with a mitogen like Concanavalin A).

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

  • Detection:

    • Wash the plate to remove the cells.

    • Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate and add streptavidin-ALP or -HRP conjugate. Incubate for 1 hour at room temperature.

  • Spot Development:

    • Wash the plate and add the appropriate substrate.

    • Monitor the development of spots. Once distinct spots appear, stop the reaction by washing with distilled water.

  • Analysis:

    • Allow the plate to dry completely.

    • Count the spots in each well using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

Visualizations

The following diagrams illustrate key pathways and workflows related to the Uty HY peptide (246-254).

T_Cell_Receptor_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD8+ T Cell pMHC Uty HY (246-254) / H2-Db TCR T-Cell Receptor (TCR) pMHC->TCR Recognition CD8 CD8 pMHC->CD8 Lck Lck TCR->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Activation DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC Ras Ras DAG->Ras Ca Ca²⁺ release IP3->Ca NFkB NF-κB PKC->NFkB Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT Gene_Expression Gene Expression (e.g., IL-2, IFN-γ) NFAT->Gene_Expression MAPK MAPK Cascade Ras->MAPK AP1 AP-1 MAPK->AP1 AP1->Gene_Expression NFkB->Gene_Expression

Caption: T-Cell Receptor Signaling Pathway upon Uty HY Peptide Recognition.

Experimental_Workflow_GVHD_Model Irradiation Lethal Irradiation of Female Recipient Mouse HSCT Hematopoietic Stem Cell Transplantation (HSCT) from Male Donor Irradiation->HSCT Engraftment Engraftment and Immune Reconstitution HSCT->Engraftment Recognition Recipient T Cells Recognize Donor Uty HY Peptide Engraftment->Recognition Activation T-Cell Activation and Proliferation Recognition->Activation GVHD Graft-versus-Host Disease (GVHD) Development Activation->GVHD Monitoring Monitor GVHD Score (Weight loss, etc.) GVHD->Monitoring Analysis Immunological Analysis (Flow Cytometry, ELISpot) GVHD->Analysis

Caption: Experimental Workflow for an in vivo GVHD Model using Uty HY.

Logical_Relationship_Tolerance_Induction Uty_Peptide Uty HY Peptide (246-254) T_Cell_Recognition Recognition by Female T Cells Uty_Peptide->T_Cell_Recognition Immune_Response Graft Rejection / GVHD T_Cell_Recognition->Immune_Response Tolerance_Strategy Tolerance Induction Strategy (e.g., Co-stimulatory Blockade, Regulatory T-cell Therapy) T_Cell_Recognition->Tolerance_Strategy Anergy_Deletion T-Cell Anergy or Deletion of Uty HY-specific T Cells Tolerance_Strategy->Anergy_Deletion Graft_Survival Enhanced Graft Survival and Reduced GVHD Anergy_Deletion->Graft_Survival

Caption: Logical Relationship for Tolerance Induction Targeting Uty HY Peptide.

References

Unraveling the UTY Protein Epitope: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Ubiquitously Transcribed Tetratricopeptide Repeat Gene on the Y Chromosome (UTY) as an Immunotherapeutic Target

Introduction

The Ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (UTY) encodes a protein that plays a multifaceted role in cellular processes, including histone demethylation, embryonic development, and tumor suppression.[1][2] Notably, UTY has emerged as a significant minor histocompatibility antigen (mHag), making it a compelling target for immunotherapy, particularly in the context of allogeneic hematopoietic stem cell transplantation (HSCT) and cancer vaccine development. This technical guide provides a comprehensive overview of UTY protein epitopes, detailing their immunological significance, experimental characterization, and the underlying molecular pathways.

UTY Protein and its Function

UTY, also known as KDM6C, is the Y-chromosome homolog of the X-linked UTX (KDM6A) gene.[2] While it possesses histone demethylase activity, it is significantly less active than UTX.[2][3] The UTY protein contains tetratricopeptide repeats (TPRs), which are crucial for mediating protein-protein interactions.[4] A key interaction is with the transcriptional corepressor TLE1, which in turn complexes with the transcription factor RUNX1, a master regulator of hematopoiesis.[4][5] This involvement in fundamental cellular processes underscores the importance of understanding UTY's role in both normal physiology and disease.

UTY-Derived T-Cell Epitopes

Several T-cell epitopes derived from the UTY protein have been identified, primarily in the context of graft-versus-leukemia (GvL) responses following sex-mismatched HSCT.[6][7] These epitopes are presented by specific Human Leukocyte Antigen (HLA) class I molecules and can elicit potent CD8+ T-cell responses.

Epitope SequenceHLA RestrictionFunctional Avidity/Notes
YYNAFHWAIHLA-A*24:02Identified as a novel H-Y minor histocompatibility antigen.[8][9]
LPHNHTDLHLA-B8Half-maximal lysis by specific CTL clones was observed at a peptide concentration of 7 nM.[7][10]
RESEEESVSLHLA-B60Characterized as an HLA-B60-restricted human male-specific minor histocompatibility antigen.

Signaling Pathway Involving UTY

The UTY protein is a component of a transcriptional regulatory complex that influences gene expression, particularly in hematopoietic cells. UTY interacts with the corepressor TLE1 via its tetratricopeptide repeat domains. This UTY/TLE1 complex is then recruited by the transcription factor RUNX1, which binds to specific DNA sequences to modulate the expression of target genes involved in hematopoiesis and cell cycle regulation.[4][11]

UTY_Signaling_Pathway UTY UTY TLE1 TLE1 UTY->TLE1 interacts with RUNX1 RUNX1 TLE1->RUNX1 complexes with DNA DNA RUNX1->DNA binds to TargetGenes Target Gene Transcription DNA->TargetGenes regulates

UTY-TLE1-RUNX1 transcriptional regulation pathway.

Experimental Protocols

Identification of Naturally Processed UTY Peptides by Mass Spectrometry-Based Immunopeptidomics

This protocol outlines a general workflow for the identification of peptides naturally presented by HLA molecules on the cell surface.

Immunopeptidomics_Workflow Start Cell Culture/ Tissue Sample Lysis Cell Lysis Start->Lysis Immunoaffinity Immunoaffinity Purification (Anti-HLA Antibodies) Lysis->Immunoaffinity Elution Peptide Elution Immunoaffinity->Elution Desalting Peptide Desalting and Concentration Elution->Desalting LCMS LC-MS/MS Analysis Desalting->LCMS DataAnalysis Data Analysis and Peptide Identification LCMS->DataAnalysis End Identified UTY Peptides DataAnalysis->End

Workflow for immunopeptidomics-based epitope discovery.

Methodology:

  • Cell Culture and Lysis: Culture cells of interest (e.g., hematopoietic stem cells, tumor cell lines) to a sufficient number (typically >1x10^8 cells). Harvest and wash the cells with cold PBS. Lyse the cells in a buffer containing a mild detergent (e.g., 0.25% sodium deoxycholate, 1% octyl-β-D-glucopyranoside), protease inhibitors, and phosphatase inhibitors to preserve the integrity of HLA-peptide complexes.

  • Immunoaffinity Purification: Prepare an affinity column by coupling pan-HLA class I specific antibodies (e.g., W6/32) to a solid support (e.g., Protein A/G sepharose beads). Pass the cell lysate over the affinity column to capture HLA-peptide complexes.

  • Washing: Wash the column extensively with a series of buffers of decreasing detergent concentration and finally with a detergent-free buffer to remove non-specifically bound proteins.

  • Peptide Elution: Elute the bound HLA-peptide complexes from the antibody column using a low pH solution (e.g., 0.2% trifluoroacetic acid).

  • Peptide Separation and Desalting: Separate the peptides from the larger HLA heavy and light chains using size-exclusion filtration or reversed-phase chromatography. Desalt and concentrate the eluted peptides using a C18 solid-phase extraction cartridge.

  • LC-MS/MS Analysis: Analyze the purified peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are separated by reversed-phase chromatography and directly electrosprayed into a high-resolution mass spectrometer.

  • Data Analysis: Search the acquired MS/MS spectra against a human protein database that includes the UTY protein sequence using a suitable search algorithm (e.g., SEQUEST, Mascot). The identified peptide sequences are then filtered based on a false discovery rate (FDR) to ensure high confidence identifications.

In Vitro Generation of UTY-Specific Cytotoxic T Lymphocytes (CTLs)

This protocol describes the stimulation and expansion of T cells that can recognize and kill target cells presenting UTY-derived epitopes.

Methodology:

  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from the blood of a healthy donor (for generating allogeneic responses) or a patient (for autologous responses) using Ficoll-Paque density gradient centrifugation.

  • Generation of Dendritic Cells (DCs): Culture the adherent monocyte fraction of PBMCs in the presence of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Interleukin-4 (IL-4) for 5-7 days to differentiate them into immature DCs.

  • DC Maturation and Peptide Pulsing: Mature the DCs by adding a maturation cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2) for 24-48 hours. During the last 4 hours of maturation, pulse the DCs with the synthetic UTY peptide of interest (e.g., 10 µg/mL).[5][12]

  • Co-culture of DCs and T cells: Isolate CD8+ T cells from the non-adherent fraction of PBMCs using magnetic-activated cell sorting (MACS). Co-culture the peptide-pulsed DCs with the purified CD8+ T cells at a ratio of 1:10 (DC:T cell) in a T-cell culture medium supplemented with IL-2 and IL-7.[6]

  • Restimulation: Restimulate the T cells weekly with freshly prepared peptide-pulsed DCs to promote the expansion of antigen-specific CTLs.

  • Assessment of CTL Activity: After 2-3 weeks of stimulation, assess the cytotoxic activity of the expanded T cells against target cells (e.g., T2 cells or donor-derived B-lymphoblastoid cell lines) pulsed with the UTY peptide using a standard chromium-51 (B80572) release assay or a non-radioactive cytotoxicity assay.

MHC-Peptide Binding Assay by Fluorescence Polarization

This protocol provides a method to quantify the binding affinity of a UTY-derived peptide to its specific HLA molecule in a cell-free system.[1][2][4]

Methodology:

  • Reagents and Materials:

    • Purified, soluble recombinant HLA molecules (e.g., HLA-A*24:02, HLA-B8).

    • A high-affinity fluorescently labeled reference peptide for the specific HLA allele.

    • The unlabeled synthetic UTY peptide to be tested.

    • Assay buffer (e.g., phosphate-buffered saline with a non-ionic detergent).

    • A fluorescence polarization plate reader.

  • Assay Principle: The assay is based on the principle that a small, fluorescently labeled peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a large HLA molecule, the tumbling is slowed, leading to an increase in fluorescence polarization. An unlabeled competitor peptide will displace the fluorescent peptide from the HLA molecule, causing a decrease in polarization.

  • Procedure:

    • A fixed concentration of the recombinant HLA molecule and the fluorescently labeled reference peptide are incubated together to reach equilibrium.

    • Serial dilutions of the unlabeled UTY competitor peptide are added to the HLA-fluorescent peptide mixture.

    • The reaction is incubated to allow for competition and to reach a new equilibrium.

    • The fluorescence polarization of each sample is measured using a plate reader.

  • Data Analysis: The fluorescence polarization values are plotted against the concentration of the competitor peptide. The data is fitted to a sigmoidal dose-response curve to determine the concentration of the competitor peptide that inhibits 50% of the binding of the fluorescent peptide (IC50). A lower IC50 value indicates a higher binding affinity.

Conclusion

The UTY protein represents a promising male-specific target for various immunotherapeutic strategies. The identification and characterization of its T-cell epitopes are crucial for the development of targeted therapies, such as cancer vaccines and adoptive T-cell therapies, particularly for hematological malignancies and in the context of HSCT. The detailed protocols and pathway information provided in this guide offer a valuable resource for researchers and drug development professionals working to harness the immunogenic potential of UTY. Further research into the quantitative binding affinities of UTY epitopes and their in vivo immunogenicity will be critical for advancing these therapeutic approaches.

References

Uty HY Peptide (246-254) in Mouse Models of Transplantation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Uty HY peptide (246-254), with the amino acid sequence WMHHNMDLI, is a critical minor histocompatibility antigen (H-Y) in mouse models of transplantation.[1][2] Derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (Uty), this peptide is a male-specific antigen presented by the MHC class I molecule H-2Db.[2] In the context of sex-mismatched transplantation (male donor to female recipient), the Uty HY peptide is a potent trigger of CD8+ T cell-mediated immune responses, leading to graft rejection and graft-versus-host disease (GVHD).[2][3] Understanding the immunological mechanisms and experimental models involving this peptide is crucial for developing tolerogenic strategies in transplantation.

This guide provides an in-depth overview of the experimental use of the Uty HY peptide (246-254) in murine transplantation models, focusing on quantitative data, detailed experimental protocols, and visualizations of key processes.

Quantitative Data Summary

The following tables summarize quantitative data from key experiments involving the Uty HY peptide (246-254) in mouse models.

Table 1: In Vivo Cytotoxicity Assay Results

This table presents data on the in vivo cytotoxic T lymphocyte (CTL) activity against Uty HY peptide-pulsed target cells in female C57BL/6 mice immunized with syngeneic male bone marrow cells.

Target CellsTreatment GroupMean Target Recovery (%)Standard Deviation (%)
Uty-pulsedPBS<2N/A
Smcy-pulsedPBS33N/A
Uty-pulsedDb-Uty-SAP Tetramer~46N/A
Smcy-pulsedDb-Smcy-SAP Tetramer98N/A

Data extracted from a study investigating the effect of toxic tetramers on CTL responses.[2] The "SAP" refers to saporin, a ribosome-inactivating protein used to create the toxic tetramers.

Table 2: Flow Cytometry Analysis of HY-Specific CD8+ T Cells

This table shows the frequency of Uty and Smcy-specific CD8+ T cells in the peripheral blood of female C57BL/6 mice after priming with male bone marrow cells.

T Cell SpecificityMean Frequency (%)Standard Deviation (%)
Db-Uty+Not significantly different from Db-Smcy+N/A
Db-Smcy+Not significantly different from Db-Uty+N/A

Although CTL activity against Uty-bearing targets is more efficient, the frequencies of Db-Uty+ and Db-Smcy+ CTLs were not significantly different at the time point of the assay.[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Immunization of Female Mice to Elicit Anti-HY T-Cell Responses

This protocol is used to prime female C57BL/6 mice to generate a CTL response against male-specific antigens, including the Uty HY peptide.

Materials:

  • Female C57BL/6J (B6) mice

  • Syngeneic male C57BL/6J bone marrow cells

  • Sterile PBS

  • Syringes and needles

Procedure:

  • Prepare a single-cell suspension of bone marrow cells from the femurs and tibias of male C57BL/6J mice.

  • Wash the cells with sterile PBS.

  • Resuspend the cells in sterile PBS to a final concentration of 25 x 10^6 cells/mL.

  • Inject 200 µL of the cell suspension (containing 5 x 10^6 cells) intraperitoneally (IP) into each female C57BL/6J mouse.

  • Allow 14 days for the priming of the anti-HY CTL response before subsequent assays.[2]

In Vivo Cytotoxicity Assay

This assay measures the antigen-specific killing of target cells by CTLs in a living animal.

Materials:

  • Immunized female C57BL/6J mice

  • Syngeneic female B6 splenocytes (for target cells)

  • Uty HY peptide (246-254) (WMHHNMDLI)

  • Control peptide (e.g., Smcy)

  • Carboxyfluorescein diacetate succinimidyl ester (CFSE)

  • Pacific Blue succinimidyl ester (PBSE)

  • RPMI 1640 medium with 10% FBS (R-10)

  • Sterile PBS

  • Flow cytometer

Procedure:

  • Target Cell Preparation: a. Prepare a single-cell suspension of splenocytes from naive female B6 mice. b. Divide the splenocytes into four populations. c. Pulse one population with 10 µg/mL Uty peptide, another with 10 µg/mL Smcy peptide, a third with both peptides, and leave the fourth unpulsed. Incubate for 1 hour at 37°C in R-10 medium. d. Wash the cells extensively. e. Label each cell population with a different combination of CFSE and PBSE concentrations for identification by flow cytometry. For example:

    • Unpulsed: PBSE only
    • Uty-pulsed: PBSE + low concentration CFSE
    • Smcy-pulsed: PBSE + medium concentration CFSE
    • Uty+Smcy-pulsed: PBSE + high concentration CFSE f. Quench the labeling reaction with FBS. g. Mix the four labeled populations in equal numbers.

  • Adoptive Transfer: a. Inject the mixed target cell population intravenously (IV) into immunized and control naive female mice.

  • Analysis: a. After 18 hours, harvest spleens from the recipient mice. b. Prepare single-cell suspensions. c. Analyze the cell populations by flow cytometry, gating on the differentially labeled target cells. d. Calculate the percentage of specific killing for each peptide-pulsed population relative to the unpulsed control population.[2]

IFN-γ ELISPOT Assay

This assay quantifies the number of Uty HY peptide-specific T cells that secrete IFN-γ upon stimulation.

Materials:

  • Splenocytes from immunized female mice

  • Uty HY peptide (246-254)

  • 96-well ELISPOT plates

  • Anti-mouse IFN-γ capture antibody

  • Biotinylated anti-mouse IFN-γ detection antibody

  • Streptavidin-alkaline phosphatase or streptavidin-horseradish peroxidase

  • Substrate for the enzyme (e.g., BCIP/NBT or AEC)

  • Bone marrow-derived dendritic cells (BMDCs) as antigen-presenting cells (optional)

Procedure:

  • Plate Coating: a. Coat a 96-well ELISPOT plate with an anti-mouse IFN-γ capture antibody overnight at 4°C. b. The following day, wash the plate and block with a blocking buffer (e.g., RPMI with 10% FBS) for at least 1 hour at room temperature.

  • Cell Plating and Stimulation: a. Harvest splenocytes from immunized mice. b. If using BMDCs, incubate them with 1 mg/mL of Uty HY peptide for 1 hour.[1] c. Add 1 x 10^5 bladder cells (or other effector cells) and the peptide-pulsed BMDCs (at a ratio of 3x10^4 BMDCs per well) to the coated wells.[1] Alternatively, directly add splenocytes to the wells. d. Add the Uty HY peptide to the experimental wells at a final concentration of 1 mg/mL.[1] Include negative control wells (no peptide) and positive control wells (e.g., Concanavalin A). e. Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.[1]

  • Detection and Development: a. Wash the plate to remove the cells. b. Add a biotinylated anti-mouse IFN-γ detection antibody and incubate. c. Wash the plate and add streptavidin-enzyme conjugate. d. Wash the plate and add the substrate to develop the spots. e. Stop the reaction by washing with water. f. Count the spots using an ELISPOT reader.

  • Data Analysis: a. The number of Uty-specific IFN-γ secreting cells is calculated by subtracting the number of spots in the control wells from the number of spots in the Uty-stimulated wells.[1]

Visualizations

Experimental Workflow for In Vivo Cytotoxicity Assay

G cluster_0 Target Cell Preparation cluster_1 Immunization cluster_2 Assay splenocytes Naive Female B6 Splenocytes pop1 Unpulsed splenocytes->pop1 pop2 Uty-pulsed splenocytes->pop2 pop3 Smcy-pulsed splenocytes->pop3 pop4 Uty+Smcy-pulsed splenocytes->pop4 labeling Differential Dye Labeling (CFSE/PBSE) pop1->labeling pop2->labeling pop3->labeling pop4->labeling mix Mix Populations labeling->mix adoptive_transfer Adoptive Transfer of Mixed Target Cells mix->adoptive_transfer male_bm Male B6 Bone Marrow Cells female_mouse Female B6 Mouse male_bm->female_mouse IP Injection (Day 0) female_mouse->adoptive_transfer Day 14 spleen_harvest Spleen Harvest (18 hours post-transfer) adoptive_transfer->spleen_harvest flow_cytometry Flow Cytometry Analysis spleen_harvest->flow_cytometry calculation Calculate % Specific Killing flow_cytometry->calculation

Workflow for the in vivo cytotoxicity assay.
Signaling Pathway of T-Cell Recognition and Activation

G cluster_apc Antigen Presenting Cell (Male) cluster_tcell CD8+ T Cell (Female) uty_protein Uty Protein proteasome Proteasome uty_protein->proteasome uty_peptide Uty (246-254) Peptide proteasome->uty_peptide mhc H-2Db (MHC-I) uty_peptide->mhc peptide_mhc Peptide-MHC Complex mhc->peptide_mhc tcr T-Cell Receptor (TCR) peptide_mhc->tcr Recognition cd8 CD8 Co-receptor peptide_mhc->cd8 activation T-Cell Activation tcr->activation cd8->activation cytotoxicity Cytotoxicity activation->cytotoxicity cytokine Cytokine Release (IFN-γ) activation->cytokine

References

Methodological & Application

Application Notes and Protocols for Uty HY Peptide (246-254) in In Vivo Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Uty HY peptide (246-254), with the sequence WMHHNMDLI, is a well-characterized, male-specific minor histocompatibility (H-Y) antigen.[1][2][3][4] It is derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (UTY) and is presented by the MHC class I molecule H-2Db in mice.[1][4] This peptide serves as a crucial tool in immunology, particularly for studying the induction and function of cytotoxic T lymphocytes (CTLs) in vivo. These application notes provide a detailed protocol for utilizing Uty HY peptide (246-254) in an in vivo cytotoxicity assay, a powerful method to quantify antigen-specific cell lysis mediated by CD8+ T cells.[5][6]

Principle of the Assay

The in vivo cytotoxicity assay measures the ability of cytotoxic T lymphocytes to recognize and eliminate target cells presenting a specific antigen in a living animal.[5][6][7] The principle involves adoptively transferring two populations of fluorescently labeled splenocytes into a recipient mouse. One population, the target cells, is pulsed with the Uty HY peptide (246-254) and labeled with a high concentration of a fluorescent dye (e.g., CFSE). The second population, serving as an internal control, is not pulsed with the peptide (or pulsed with an irrelevant peptide) and is labeled with a low concentration of the same dye.[5][8] After a defined period, splenocytes from the recipient mice are harvested, and the ratio of the two labeled populations is analyzed by flow cytometry. A reduction in the peptide-pulsed population relative to the control population indicates specific cytotoxic activity.[5][6]

Applications

  • Evaluating Vaccine Efficacy: Assessing the ability of a vaccine to elicit a functional, antigen-specific CTL response.[7]

  • Studying T-Cell Biology: Investigating the priming, activation, and effector function of CD8+ T cells.

  • Transplantation Immunology: Modeling graft-versus-host disease and graft rejection mediated by minor histocompatibility antigens.[9]

  • Cancer Immunology: Evaluating the cytotoxic potential of T cells against tumor-associated antigens.

  • Immunomodulatory Drug Development: Screening and characterizing the in vivo effects of novel therapeutics on CTL function.

Experimental Protocols

Materials and Reagents

  • Uty HY Peptide (246-254) (Sequence: WMHHNMDLI)

  • C57BL/6 female mice (as recipients)

  • C57BL/6 male mice (as a source of antigen for priming, if required) or splenocytes from naive female C57BL/6 mice for target cells

  • Complete RPMI 1640 medium (cRPMI): RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% L-glutamine

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Phosphate-buffered saline (PBS)

  • Red blood cell lysis buffer

  • Flow cytometer

Protocol for In Vivo Cytotoxicity Assay

  • Preparation of Target and Control Cells:

    • Harvest spleens from naive female C57BL/6 mice and prepare a single-cell suspension of splenocytes.

    • Lyse red blood cells using a suitable lysis buffer and wash the cells with PBS.

    • Resuspend the splenocytes in cRPMI at a concentration of 1 x 10^7 cells/mL.

    • Divide the cell suspension into two equal populations.

  • Peptide Pulsing and Fluorescent Labeling:

    • Target Population: To one population of cells, add Uty HY peptide (246-254) to a final concentration of 1-10 µg/mL.[5] Incubate for 1 hour at 37°C with gentle agitation.[7]

    • Control Population: The second population of cells is incubated under the same conditions without the peptide.

    • After peptide pulsing, wash the cells with PBS.

    • Label the peptide-pulsed target population with a high concentration of CFSE (e.g., 5 µM) and the non-pulsed control population with a low concentration of CFSE (e.g., 0.5 µM). Incubate for 15 minutes at room temperature in the dark.[5]

    • Quench the labeling reaction by adding 5 volumes of ice-cold cRPMI.

    • Wash the cells three times with PBS to remove excess peptide and CFSE.

    • Resuspend each cell population in PBS and count the cells.

  • Adoptive Transfer:

    • Mix the CFSE^high (target) and CFSE^low (control) cell populations at a 1:1 ratio.

    • Inject a total of 1-2 x 10^7 cells in a volume of 100-200 µL intravenously (i.v.) into the tail vein of recipient female C57BL/6 mice.

      • Note: Recipient mice may be naive or previously immunized to elicit a Uty HY-specific T cell response. Immunization can be achieved by intraperitoneal (i.p.) injection of 5 x 10^6 male bone marrow cells.[9]

  • Analysis of Cytotoxicity:

    • After 18-24 hours, euthanize the recipient mice and harvest their spleens.

    • Prepare single-cell suspensions and lyse red blood cells as described previously.

    • Acquire the cells on a flow cytometer, collecting a sufficient number of events to clearly distinguish the CFSE^high and CFSE^low populations.

    • Gate on the live lymphocyte population and then analyze the CFSE fluorescence to determine the number of cells in the CFSE^high and CFSE^low populations.

Data Presentation

The percentage of specific lysis is calculated using the following formula:

Where the ratio is calculated as: (Number of CFSE^high cells / Number of CFSE^low cells)

Mouse GroupMouse ID# CFSE^low Cells (Control)# CFSE^high Cells (Target)Ratio (Target/Control)% Specific Lysis
Naive150,00049,5000.99-
252,00051,0000.98-
Average 51,000 50,250 0.985 -
Immunized148,0009,6000.2079.7%
251,00011,2200.2277.7%
Average 49,500 10,410 0.21 78.7%

Visualizations

Experimental Workflow

G cluster_0 Target Cell Preparation cluster_1 Fluorescent Labeling cluster_2 In Vivo Assay cluster_3 Data Analysis splenocytes Isolate Splenocytes (Naive Female Mouse) split Divide into Two Populations splenocytes->split pulse Pulse with Uty HY Peptide split->pulse Population 1 no_pulse No Peptide Control split->no_pulse Population 2 cfse_high Label with High CFSE (Target Cells) pulse->cfse_high cfse_low Label with Low CFSE (Control Cells) no_pulse->cfse_low mix Mix Target and Control Cells (1:1 Ratio) cfse_high->mix cfse_low->mix inject Inject into Recipient Mouse mix->inject incubate Incubate for 18-24h inject->incubate harvest Harvest Splenocytes incubate->harvest facs Analyze by Flow Cytometry harvest->facs calculate Calculate % Specific Lysis facs->calculate

Caption: Workflow for the in vivo cytotoxicity assay using Uty HY peptide.

CTL-Mediated Cytotoxicity Signaling Pathway

G cluster_0 Cytotoxic T Lymphocyte (CTL) cluster_1 Target Cell (Peptide-Pulsed) TCR TCR MHC MHC-I + Uty HY Peptide TCR->MHC Recognition CD8 CD8 CD8->MHC Co-receptor Binding Granules Granules (Perforin & Granzymes) Apoptosis Apoptosis Granules->Apoptosis Release & Entry FasL FasL Fas Fas Receptor FasL->Fas Binding Fas->Apoptosis Signal Transduction

Caption: CTL-mediated cytotoxicity pathways initiated by TCR recognition.

References

Application Notes and Protocols: Uty HY Peptide (246-254) T-cell Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Uty HY Peptide (246-254) is a minor histocompatibility antigen derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (UTY).[1][2][][4][5] As a male-specific antigen, it plays a significant role in immunology, particularly in the context of hematopoietic stem cell transplantation (HSCT) where it can elicit graft-versus-host disease (GVHD) or graft-versus-leukemia effects.[6][7] The peptide epitope, with the sequence WMHHNMDLI in mice, is presented by the MHC class I molecule H2-Db and is recognized by cytotoxic T lymphocytes (CTLs).[8][9][10] Understanding the mechanisms of T-cell stimulation by this peptide is crucial for developing immunotherapies and managing transplantation outcomes.

These application notes provide detailed protocols for the in vitro stimulation of T-cells using the Uty HY Peptide (246-254), methods for assessing T-cell responses, and a summary of relevant quantitative data.

Data Presentation

Table 1: Uty HY Peptide (246-254) Specifications
CharacteristicDescriptionReference
Origin Ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (UTY)[1][2][]
Function Male-specific minor histocompatibility antigen (H-Y antigen)[1][11]
Mouse Sequence (246-254) WMHHNMDLI[2][8][10]
Human Sequence (566-573) LPHNHTDL (HLA-B8 restricted)[12]
MHC Restriction (Mouse) H2-Db[8][9]
Molecular Weight (Mouse) 1196.4 g/mol [][8]
Molecular Formula (Mouse) C53H77N15O13S2[][8]
Table 2: Recommended Concentrations for T-cell Assays
Assay TypePeptide ConcentrationIncubation TimeCell TypeReference
Intracellular Cytokine Staining (ICS) 10 µg/mL6 hours (with Brefeldin A added after 1-2 hours)Splenocytes / PBMCs[9][13]
ELISpot 1-10 µg/mL18-24 hoursSplenocytes / PBMCs[13]
In vitro CTL Priming 10 µg/mL5-7 daysSplenocytes[9]
T-cell Proliferation (CFSE) 1-10 µg/mL5-7 daysPBMCs[14]
Cytotoxicity Assay (CTL) 10 µg/mL (for pulsing target cells)4-6 hoursSplenocytes[9]

Experimental Protocols

Protocol 1: Preparation of Uty HY Peptide (246-254) Stock Solution
  • Reconstitution: The lyophilized Uty HY peptide should be reconstituted in sterile, endotoxin-free dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 1-10 mg/mL).[10]

  • Aliquoting: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability.[2][][5]

Protocol 2: In Vitro T-cell Stimulation for Intracellular Cytokine Staining (ICS)

This protocol is designed to detect cytokine production by antigen-specific T-cells following a short-term in vitro stimulation.

  • Cell Preparation: Prepare a single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized or relevant mouse strains (e.g., female C57BL/6) at a concentration of 1-2 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Plating: Add 1 x 10^6 cells in 900 µL of medium to each well of a 24-well plate.[13]

  • Peptide Stimulation:

    • Prepare a 10X working solution of the Uty HY peptide (e.g., 100 µg/mL) in complete RPMI-1640 medium from the stock solution.

    • Add 100 µL of the 10X peptide working solution to the corresponding wells for a final concentration of 10 µg/mL.[9]

    • Include a negative control (e.g., DMSO vehicle) and a positive control (e.g., PMA and ionomycin (B1663694) or a different peptide pool).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6 hours.[9]

  • Protein Transport Inhibition: After 1-2 hours of incubation, add a protein transport inhibitor such as Brefeldin A (e.g., at 5 µg/mL) to each well to block cytokine secretion and allow for intracellular accumulation.[9][13]

  • Staining:

    • Harvest the cells and wash them with FACS buffer (PBS with 2% FBS).

    • Perform surface staining for T-cell markers such as CD3, CD8, and CD4.

    • Fix and permeabilize the cells using a commercial kit.

    • Perform intracellular staining for cytokines like IFN-γ, TNF-α, and IL-2.[6][13]

  • Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of cytokine-producing T-cells.

Protocol 3: Enzyme-Linked Immunospot (ELISpot) Assay

The ELISpot assay is a highly sensitive method to quantify the number of cytokine-secreting cells at the single-cell level.

  • Plate Preparation: Coat a 96-well ELISpot plate with an anti-cytokine capture antibody (e.g., anti-IFN-γ) overnight at 4°C, according to the manufacturer's instructions.

  • Cell Preparation: Prepare a single-cell suspension of splenocytes or PBMCs.

  • Stimulation:

    • Wash the coated plate and block it with blocking buffer.

    • Prepare a 3X working solution of the Uty HY peptide (e.g., 3 µg/mL) in complete RPMI-1640 medium.[13]

    • Add 50 µL of the 3X peptide solution to the wells.

    • Add 100 µL of the cell suspension (e.g., 2.5 x 10^5 cells) to each well.[13]

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection:

    • Wash the plate to remove the cells.

    • Add a biotinylated anti-cytokine detection antibody.

    • Add streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP).

    • Add the substrate to develop the spots.

  • Analysis: Count the spots using an ELISpot reader. Each spot represents a single cytokine-secreting cell.

Visualizations

T_Cell_Stimulation_Workflow Experimental Workflow for Uty HY Peptide T-cell Stimulation cluster_preparation Preparation cluster_stimulation Stimulation cluster_analysis Analysis Peptide_Reconstitution Reconstitute Uty HY Peptide (DMSO Stock) Peptide_Dilution Prepare Peptide Working Solution Peptide_Reconstitution->Peptide_Dilution Cell_Isolation Isolate Splenocytes or PBMCs Cell_Culture Co-culture Cells with Peptide Cell_Isolation->Cell_Culture Peptide_Dilution->Cell_Culture ICS Intracellular Cytokine Staining (Flow Cytometry) Cell_Culture->ICS ELISpot ELISpot Assay Cell_Culture->ELISpot Cytotoxicity Cytotoxicity Assay Cell_Culture->Cytotoxicity

Caption: A flowchart of the experimental workflow for T-cell stimulation.

T_Cell_Activation_Pathway T-Cell Activation by Uty HY Peptide cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T-Cell MHC MHC Class I (H2-Db) + Uty HY Peptide TCR T-Cell Receptor (TCR) MHC->TCR Antigen Presentation CD8 CD8 Co-receptor MHC->CD8 Proteasome Proteasome TAP TAP Transporter Proteasome->TAP Peptide Transport UTY_Protein UTY Protein UTY_Protein->Proteasome Degradation ER Endoplasmic Reticulum TAP->ER ER->MHC Peptide Loading Signaling Intracellular Signaling Cascade (e.g., Lck, ZAP-70) TCR->Signaling CD8->Signaling Activation T-Cell Activation Signaling->Activation Functions Effector Functions: - Cytokine Release (IFN-γ, TNF-α) - Proliferation - Cytotoxicity Activation->Functions

Caption: Signaling pathway of T-cell activation by the Uty HY peptide.

References

Application Notes: Uty HY Peptide (246-254) ELISpot Assay for IFN-γ Secretion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Uty HY Peptide (246-254) is a male-specific minor histocompatibility antigen derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (UTY). This peptide is of significant interest in immunological research, particularly in studies related to hematopoietic stem cell transplantation, graft-versus-host disease, and vaccine development. The Enzyme-Linked Immunospot (ELISpot) assay is an exceptionally sensitive technique for the quantification of cytokine-secreting cells at a single-cell resolution. This application note provides a comprehensive protocol for the use of Uty HY Peptide (246-254) in stimulating murine splenocytes for the detection of interferon-gamma (IFN-γ) secreting cells, a key measure of T-cell activation.

Principle of the Assay

The IFN-γ ELISpot assay operates on the principle of a sandwich immunoassay. The process begins with the coating of a 96-well plate, which has a polyvinylidene difluoride (PVDF) membrane at the bottom of each well, with an anti-IFN-γ capture antibody. Following this, isolated splenocytes are introduced into the wells, along with the Uty HY Peptide (246-254) as the stimulating antigen. T-cells within the splenocyte population that specifically recognize this peptide will become activated and commence the secretion of IFN-γ. This secreted cytokine is then captured by the antibodies immobilized on the membrane in the immediate vicinity of the secreting cell.

After an appropriate incubation period, the cells are washed away, leaving the captured cytokine behind. A biotinylated anti-IFN-γ detection antibody is then added, which binds to the captured IFN-γ. Subsequently, a streptavidin-enzyme conjugate is introduced, which binds to the biotinylated detection antibody. Finally, a substrate is added, which is converted by the enzyme into an insoluble colored precipitate. This results in the formation of a distinct spot at the location of each IFN-γ secreting cell. Each spot, therefore, represents a single cell that was actively secreting IFN-γ in response to the peptide stimulation.

Data Presentation

The following table provides a summary of representative quantitative data obtained from an IFN-γ ELISpot assay where mouse splenocytes were stimulated with Uty HY Peptide (246-254). The results are presented as Spot Forming Units (SFU) per million splenocytes.

Treatment GroupDescriptionRepresentative SFU per 10^6 Splenocytes
Negative Control Splenocytes cultured in media alone (unstimulated), serving as a baseline for non-specific IFN-γ secretion.< 10
Uty HY Peptide (246-254) Splenocytes stimulated with Uty HY Peptide (246-254) at a final concentration of 10 µg/mL to elicit an antigen-specific T-cell response.50 - 250
Positive Control Splenocytes stimulated with a potent mitogen such as Phytohemagglutinin (PHA) at 5 µg/mL or Concanavalin A (Con A) at 2 µg/mL to induce a strong, non-specific IFN-γ response, confirming cell viability and assay functionality.> 500

Note: The number of Spot Forming Units (SFU) in response to the Uty HY Peptide may vary based on factors such as the mouse strain, prior immunization or exposure, and specific experimental conditions. The data presented here are intended to provide an estimated range based on findings in previously primed animals.

Experimental Protocols

Materials and Reagents
  • Mouse IFN-γ ELISpot kit (containing capture antibody, biotinylated detection antibody, streptavidin-enzyme conjugate, and substrate)

  • PVDF membrane 96-well ELISpot plates

  • Uty HY Peptide (246-254) (lyophilized)

  • Phytohemagglutinin (PHA) or Concanavalin A (Con A) for use as a positive control

  • Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • Sterile Phosphate Buffered Saline (PBS)

  • 70% Ethanol (B145695)

  • ACK lysis buffer (for the lysis of red blood cells)

  • An automated ELISpot reader or a dissecting microscope for spot enumeration

Protocol

Day 1: Plate Coating

  • Begin by pre-wetting the PVDF membrane of each well in the 96-well ELISpot plate with 15 µL of 70% ethanol for 1 minute.

  • Wash the wells three times with 200 µL of sterile PBS per well.

  • Prepare the anti-IFN-γ capture antibody by diluting it to the manufacturer's recommended concentration in sterile PBS.

  • Add 100 µL of the diluted capture antibody to each well.

  • Seal the plate to prevent evaporation and incubate it overnight at 4°C.

Day 2: Cell Preparation and Stimulation

  • Under aseptic conditions, harvest spleens from the mice and place them in a sterile petri dish containing complete RPMI-1640 medium.

  • Create a single-cell suspension by gently disrupting the spleens and passing the resulting cell suspension through a 70 µm cell strainer.

  • To remove red blood cells, incubate the cell suspension in ACK lysis buffer for 5 minutes at room temperature.

  • Wash the splenocytes twice with complete RPMI-1640 medium, centrifuging at 300 x g for 10 minutes for each wash.

  • Resuspend the cell pellet in complete RPMI-1640 medium and perform a cell count using a hemocytometer or an automated cell counter. Adjust the cell concentration to 2-4 x 10^6 cells/mL.

  • Take the coated ELISpot plate from the 4°C storage and wash it three times with 200 µL of sterile PBS per well.

  • Block the plate by adding 200 µL of complete RPMI-1640 medium to every well and incubate for a minimum of 1 hour at 37°C.

  • Prepare the solutions for stimulation:

    • Uty HY Peptide (246-254): Reconstitute the lyophilized peptide in sterile water or DMSO to make a stock solution. This stock should then be further diluted in complete RPMI-1640 medium to a working concentration of 20 µg/mL, which will result in a final concentration of 10 µg/mL in the well.

    • Positive Control (PHA): Prepare a 10 µg/mL solution in complete RPMI-1640 medium for a final in-well concentration of 5 µg/mL.

    • Negative Control: Utilize complete RPMI-1640 medium without any stimulating agents.

  • Aspirate the blocking solution from the ELISpot plate.

  • Add 100 µL of the prepared peptide, positive control, or negative control solutions to the designated wells, preferably in triplicate.

  • Add 100 µL of the splenocyte suspension (containing 2-4 x 10^5 cells) to each well.

  • Incubate the plate for 18-24 hours at 37°C in a humidified incubator with a 5% CO2 atmosphere.

Day 3: Spot Development and Analysis

  • Wash the plate four times with PBS containing 0.05% Tween 20 (PBST).

  • Dilute the biotinylated anti-IFN-γ detection antibody to the concentration recommended by the manufacturer in PBST containing 1% BSA.

  • Add 100 µL of the diluted detection antibody to each well.

  • Incubate the plate for 2 hours at room temperature.

  • Wash the plate four times with PBST.

  • Dilute the streptavidin-enzyme conjugate in PBST with 1% BSA according to the kit instructions.

  • Add 100 µL of the diluted conjugate to each well.

  • Incubate for 1 hour at room temperature.

  • Wash the plate four times with PBST, followed by two final washes with PBS to remove any residual Tween 20.

  • Prepare the substrate solution as per the manufacturer's instructions immediately before use.

  • Add 100 µL of the substrate solution to each well and carefully monitor for the development of spots, which typically occurs within 5-30 minutes.

  • Stop the enzymatic reaction by thoroughly washing the plate with distilled water.

  • Allow the plate to air dry completely in a dark place.

  • Enumerate the spots in each well using an automated ELISpot reader or a dissecting microscope. The results should be expressed as Spot Forming Units (SFU) per million cells.

Mandatory Visualization

ELISpot_Workflow cluster_day1 Day 1: Plate Coating cluster_day2 Day 2: Cell Preparation & Stimulation cluster_day3 Day 3: Spot Development & Analysis A Pre-wet PVDF plate with 70% Ethanol B Wash with sterile PBS A->B C Coat with anti-IFN-γ Capture Antibody B->C D Incubate overnight at 4°C C->D E Prepare splenocyte suspension H Add splenocytes to wells E->H F Wash and block coated plate G Add Uty HY Peptide, Positive & Negative Controls F->G G->H I Incubate for 18-24 hours at 37°C H->I J Wash plate K Add biotinylated anti-IFN-γ Detection Antibody J->K L Incubate and wash K->L M Add Streptavidin-Enzyme Conjugate L->M N Incubate and wash M->N O Add Substrate and develop spots N->O P Stop reaction and dry plate O->P Q Count spots (SFU) with ELISpot reader P->Q

Caption: Workflow of the IFN-γ ELISpot assay for Uty HY Peptide.

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T-Cell MHC MHC Class I TCR T-Cell Receptor (TCR) MHC->TCR Recognition CD8 CD8 MHC->CD8 Uty_Peptide Uty HY (246-254) Peptide Uty_Peptide->MHC Binding Activation T-Cell Activation TCR->Activation CD8->Activation IFN_Secretion IFN-γ Secretion Activation->IFN_Secretion

Caption: T-cell activation by Uty HY Peptide leading to IFN-γ secretion.

Application Notes and Protocols for Uty HY Peptide (246-254) MHC Tetramer Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Major Histocompatibility Complex (MHC) tetramers are powerful tools for the detection and quantification of antigen-specific T cells, playing a crucial role in immunology and cancer research. This document provides detailed application notes and protocols for the use of MHC tetramers complexed with the Uty HY peptide (246-254), a minor histocompatibility antigen. The Uty protein is encoded on the Y chromosome, and the WMHHNMDLI peptide presented by the H-2Db MHC class I molecule is an immunodominant epitope recognized by CD8+ T cells in female C57BL/6 mice immunized with male cells.[1][2][3] The ability to stain for Uty HY-specific T cells allows for the monitoring of immune responses in contexts such as graft-versus-host disease, transplantation, and cancer immunotherapy.

These protocols are designed to provide a robust framework for staining peripheral blood mononuclear cells (PBMCs), splenocytes, and lymph node cells for analysis by flow cytometry.

Data Presentation

Table 1: Recommended Reagent Concentrations and Cell Numbers
ParameterRecommendationVariation/Titration RangeNotes
Cell Concentration 2-5 x 10^7 cells/mL[4]1-5 x 10^7 cells/mLHigher concentrations can conserve reagents.
Cells per Staining Reaction 1-2 x 10^6 (for fresh lymphoid cells)[4]0.2-2 x 10^6For cell lines or clones, as few as 2 x 10^5 cells may be sufficient.[4]
MHC Tetramer Final Dilution 1:100 to 1:200[4]1:50 to 1:400Titration is critical for each new lot of tetramer.
Surface Stain Antibody Cocktail Per manufacturer's recommendationTitration is recommendedPrepare a 2x staining cocktail containing all labeled antibodies.[4]
Viability Dye (e.g., 7-AAD) Per manufacturer's recommendation-Essential for excluding dead cells which can non-specifically bind tetramers.[5]
Fc Receptor Block Per manufacturer's recommendation-Important for reducing non-specific antibody binding.
Fixative (Paraformaldehyde) 0.5% - 1% in PBS[4][6]-Use methanol-free formaldehyde (B43269) solutions.[5]
Table 2: Incubation Times and Temperatures
StepTemperatureTimeNotes
MHC Tetramer Staining 4°C, Room Temperature, or 37°C[4]30-60 minutes[4]Optimal temperature should be determined empirically. Some tetramers are unstable at 37°C.[4] For some MHC class II tetramers, longer incubations at 37°C have been shown to be effective.[7]
Surface Antibody Staining 4°C30 minutes[8]Perform in the dark to protect fluorochromes.
Cell Fixation Room Temperature10-15 minutes-
Sample Storage Post-Staining 4°CAnalyze within 24 hours[6]Protect from light.

Experimental Protocols

Protocol 1: Staining of Mouse Splenocytes or Lymph Node Cells

This protocol is optimized for the detection of Uty HY (246-254)-specific CD8+ T cells from mouse spleen or lymph nodes.

Materials:

  • Single-cell suspension of mouse splenocytes or lymph node cells

  • FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)[4]

  • Uty HY Peptide (246-254) H-2Db MHC Tetramer (e.g., BV421-labeled)

  • Fluorochrome-conjugated anti-mouse CD8a antibody (clone KT15 is recommended to reduce background)[5]

  • Fluorochrome-conjugated anti-mouse CD3 antibody

  • Viability dye (e.g., 7-AAD)

  • Fc Block (e.g., anti-mouse CD16/CD32)

  • 1% Paraformaldehyde (PFA) in PBS

  • 12x75 mm flow cytometry tubes or 96-well U-bottom plate

Procedure:

  • Prepare a single-cell suspension of splenocytes or lymph node cells and adjust the cell concentration to 2 x 10^7 cells/mL in cold FACS buffer.[6]

  • Add 50 µL of the cell suspension (1 x 10^6 cells) to each flow cytometry tube or well.[6]

  • Add Fc Block to each tube and incubate for 5 minutes at room temperature.[6]

  • Add the Uty HY Peptide (246-254) MHC tetramer at the pre-titrated optimal concentration.

  • Incubate for 30-60 minutes at 4°C or room temperature, protected from light.[6] The optimal temperature and time should be determined for your specific experimental conditions.

  • Wash the cells by adding 2-3 mL of FACS buffer and centrifuging at 400 x g for 5 minutes.[6] Decant the supernatant.

  • Prepare a cocktail of anti-CD8a and anti-CD3 antibodies in FACS buffer.

  • Resuspend the cell pellet in the antibody cocktail and incubate for 30 minutes at 4°C in the dark.[6]

  • Wash the cells twice with FACS buffer as described in step 6.

  • Resuspend the cells in 200 µL of FACS buffer containing a viability dye.

  • Incubate for 10-15 minutes at room temperature in the dark.

  • Add 200 µL of 1% PFA in PBS for fixation.

  • Acquire samples on a flow cytometer within 24 hours.[6]

Protocol 2: Staining of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol provides a general framework. Note that the Uty HY peptide is specific to the mouse H-2Db context. For human samples, a relevant peptide and HLA tetramer would be required.

Materials:

  • Isolated PBMCs

  • FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)[4]

  • MHC Tetramer of interest

  • Fluorochrome-conjugated antibodies against human surface markers (e.g., CD8, CD3)

  • Viability dye

  • Fc Block

  • 1% Paraformaldehyde (PFA) in PBS

  • 12x75 mm flow cytometry tubes or 96-well U-bottom plate

Procedure:

  • Prepare PBMCs and resuspend them at a concentration of 5 x 10^6 cells/mL in FACS buffer.[9]

  • Add 200 µL of the cell suspension (1 x 10^6 cells) to each flow cytometry tube.[9]

  • (Optional) Add Fc Block and incubate as per the manufacturer's instructions.

  • Add 10 µL of the MHC Tetramer.[9]

  • Incubate for 30 minutes at room temperature, protected from light.[9]

  • Add the cocktail of surface-staining antibodies and incubate for an additional 30 minutes at 4°C in the dark.

  • Wash the cells by adding 3 mL of PBS and centrifuging at 400 x g for 5 minutes.[9] Aspirate or decant the supernatant.

  • Repeat the wash step.

  • Resuspend the pellet in 500 µL of PBS with 0.5% formaldehyde.[9]

  • Add a viability dye according to the manufacturer's protocol.

  • Analyze the samples by flow cytometry within 24 hours.[9]

Mandatory Visualization

G prep Prepare Single-Cell Suspension fc_block Fc Receptor Block prep->fc_block tetramer_stain MHC Tetramer Incubation (Uty HY Peptide) fc_block->tetramer_stain wash1 Wash Step tetramer_stain->wash1 ab_stain Surface Antibody Staining (e.g., anti-CD8, anti-CD3) wash1->ab_stain wash2 Wash Step ab_stain->wash2 viability_stain Viability Dye Staining wash2->viability_stain fixation Fixation (Optional) viability_stain->fixation analysis Flow Cytometry Analysis fixation->analysis

Caption: Workflow for MHC Tetramer Staining.

Troubleshooting and Optimization

  • High Background Staining:

    • Ensure proper Fc receptor blocking.

    • Titrate the tetramer concentration; using too much is a common cause of non-specific binding.

    • Include a "dump channel" with antibodies against markers of non-T cells (e.g., CD19, CD11b) to exclude them from analysis.[5]

    • Use a viability dye to exclude dead cells, which are prone to non-specific staining.[5]

    • For mouse samples, certain anti-CD8 clones (like 53-6.7) can cause high background; clone KT15 is often a better choice.[5]

  • Weak or No Signal:

    • Confirm the viability of the cells.

    • Optimize incubation time and temperature; some tetramers stain better at room temperature or 37°C.[4]

    • Use a protein kinase inhibitor (e.g., dasatinib) before staining to prevent T-cell receptor internalization, which can enhance staining intensity.[10][11]

    • Consider using brighter fluorochromes for the tetramer.[10]

    • For rare T-cell populations, signal-boosting with an antibody against the tetramer's fluorochrome can be employed.[11][12]

  • General Recommendations:

    • Always include a negative control, such as a tetramer with an irrelevant peptide.[5]

    • For mouse MHC class I tetramer staining, sequential staining (tetramer first, then antibodies) is often recommended to avoid steric hindrance.[5]

    • Titrate all reagents before starting a large experiment.[4]

    • Use a singlet gate during flow cytometry analysis to exclude cell doublets.[5]

References

Application Notes and Protocols for Flow Cytometry Analysis of Uty HY Peptide (246-254) Specific T-cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Uty HY Peptide (246-254), with the amino acid sequence WMHHNMDLI, is a well-characterized minor histocompatibility (H-Y) antigen derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (Uty).[1][2] In the context of sex-mismatched hematopoietic stem cell transplantation (HSCT) from a female donor to a male recipient, this peptide can be presented by MHC class I molecules (specifically H2-Db in mice) on male cells and recognized by donor-derived T-cells, potentially leading to graft-versus-host disease (GVHD) or graft-versus-leukemia (GVL) effects.[3] Therefore, the accurate detection and characterization of T-cells specific for the Uty HY peptide are of significant interest to researchers in immunology, oncology, and transplantation medicine.

Flow cytometry is a powerful technique for the single-cell analysis of antigen-specific T-cell responses. By combining cell surface and intracellular staining, it is possible to enumerate rare populations of peptide-specific T-cells and to phenotype them based on their activation status, cytokine production, and memory differentiation. These application notes provide detailed protocols for the in vitro stimulation of peripheral blood mononuclear cells (PBMCs) with the Uty HY (246-254) peptide and their subsequent analysis by multiparameter flow cytometry.

Data Presentation

The following table summarizes representative quantitative data that can be obtained from the flow cytometric analysis of Uty HY peptide-specific T-cells. The values presented here are for illustrative purposes and may vary depending on the experimental model, donor, and stimulation conditions.

Parameter Control (Unstimulated) Uty HY Peptide (246-254) Stimulated
Frequency of IFN-γ+ CD8+ T-cells (%) 0.051.5
Frequency of TNF-α+ CD8+ T-cells (%) 0.082.1
Frequency of CD107a+ CD8+ T-cells (%) 0.13.5
Phenotype of IFN-γ+ CD8+ T-cells
Naive (CD45RA+ CCR7+)5%2%
Central Memory (CD45RO+ CCR7+)15%25%
Effector Memory (CD45RO+ CCR7-)70%65%
Terminally Differentiated (CD45RA+ CCR7-)10%8%

Experimental Protocols

Protocol 1: In Vitro Stimulation of PBMCs with Uty HY Peptide (246-254)

This protocol describes the stimulation of PBMCs to induce cytokine production in antigen-specific T-cells.

Materials and Reagents:

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • Uty HY Peptide (246-254) (WMHHNMDLI)[1][4][5]

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • Brefeldin A[6]

  • Phorbol 12-myristate 13-acetate (PMA) and Ionomycin (for positive control)

  • DMSO (vehicle control)

  • 24-well tissue culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Thaw cryopreserved PBMCs and resuspend them in complete RPMI-1640 medium.

  • Adjust the cell concentration to 1 x 10^7 cells/mL.

  • Add 900 µL of the cell suspension to the wells of a 24-well plate.[6]

  • Prepare a 10X working solution of the Uty HY peptide (e.g., 10 µg/mL) in complete RPMI-1640 medium.

  • Add 100 µL of the 10X peptide solution to the corresponding wells for a final concentration of 1 µg/mL.

  • For the negative control, add 100 µL of medium with an equivalent concentration of DMSO.

  • For the positive control, stimulate cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL).

  • Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.[6]

  • Add Brefeldin A to all wells at a final concentration of 10 µg/mL to block cytokine secretion.[6]

  • Continue incubation for an additional 4-6 hours.[6]

Protocol 2: Flow Cytometry Staining for Surface Markers and Intracellular Cytokines

This protocol details the staining procedure for identifying and phenotyping Uty HY peptide-specific T-cells.

Materials and Reagents:

  • Stimulated PBMCs from Protocol 1

  • Phosphate-Buffered Saline (PBS)

  • FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fixable Viability Dye

  • Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD8, CD4, CD45RO, CCR7)

  • Fixation/Permeabilization Buffer

  • Permeabilization/Wash Buffer

  • Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α) and cytotoxic markers (e.g., CD107a)

  • Flow cytometer

Procedure:

  • Harvest the stimulated cells from the 24-well plate and transfer them to FACS tubes.

  • Wash the cells with PBS.

  • Stain for cell viability by incubating the cells with a fixable viability dye according to the manufacturer's instructions.

  • Wash the cells with FACS buffer.

  • Stain for surface markers by incubating the cells with a cocktail of anti-CD3, anti-CD8, anti-CD4, anti-CD45RO, and anti-CCR7 antibodies for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer.

  • Fix and permeabilize the cells using a fixation/permeabilization buffer for 20 minutes at 4°C.

  • Wash the cells with permeabilization/wash buffer.

  • Stain for intracellular cytokines and cytotoxic markers by incubating the cells with a cocktail of anti-IFN-γ, anti-TNF-α, and anti-CD107a antibodies for 30 minutes at 4°C in the dark.

  • Wash the cells twice with permeabilization/wash buffer.

  • Resuspend the cells in FACS buffer.

  • Acquire the samples on a flow cytometer.

Mandatory Visualization

Experimental_Workflow cluster_preparation Cell Preparation cluster_stimulation In Vitro Stimulation cluster_staining Flow Cytometry Staining cluster_analysis Data Acquisition & Analysis PBMC_Isolation PBMC Isolation Peptide_Stimulation Uty HY Peptide Stimulation PBMC_Isolation->Peptide_Stimulation Cytokine_Block Brefeldin A Addition Peptide_Stimulation->Cytokine_Block Viability_Stain Viability Staining Cytokine_Block->Viability_Stain Surface_Stain Surface Marker Staining (CD3, CD8, etc.) Viability_Stain->Surface_Stain Intracellular_Stain Intracellular Cytokine Staining (IFN-γ, TNF-α) Surface_Stain->Intracellular_Stain Flow_Cytometry Flow Cytometry Acquisition Intracellular_Stain->Flow_Cytometry Gating_Analysis Gating and Data Analysis Flow_Cytometry->Gating_Analysis

Caption: Experimental workflow for Uty HY peptide-specific T-cell analysis.

TCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck CD8 CD8 pMHC Peptide-MHC (Uty HY - H2-Db) pMHC->TCR pMHC->CD8 ZAP70 ZAP70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC RasGRP RasGRP DAG->RasGRP Ca_Calcineurin Ca2+/Calcineurin IP3->Ca_Calcineurin NFkB NF-κB PKC->NFkB NFAT NFAT Ca_Calcineurin->NFAT Ras Ras RasGRP->Ras MAPK_Cascade MAPK Cascade (Raf-MEK-ERK) Ras->MAPK_Cascade AP1 AP-1 MAPK_Cascade->AP1 Gene_Transcription Gene Transcription (Cytokines, etc.) NFAT->Gene_Transcription NFkB->Gene_Transcription AP1->Gene_Transcription

Caption: TCR signaling pathway upon Uty HY peptide recognition.

References

Application Notes and Protocols: Uty HY Peptide (246-254) for Inducing Transplantation Tolerance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Uty HY peptide (246-254) is a minor histocompatibility (H-Y) antigen derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (Uty).[1][2] In the context of sex-mismatched transplantation (male donor to female recipient) in H2b mouse strains, this 9-amino acid peptide (WMHHNMDLI) is presented by the MHC class I molecule H2-Db and is a primary target for CD8+ T cell-mediated graft rejection.[3][4][5] Strategic administration of this peptide can, however, induce antigen-specific immunological tolerance, making it a valuable tool for studying tolerance mechanisms and developing therapies to prevent graft rejection.

These application notes provide an overview of the peptide's characteristics, its mechanism of action in inducing tolerance, and detailed protocols for its use in preclinical transplantation models.

Peptide Specifications:

CharacteristicDescription
Peptide Name Uty HY Peptide (246-254), H-Y/Db Uty epitope
Amino Acid Sequence H-Trp-Met-His-His-Asn-Met-Asp-Leu-Ile-OH (WMHHNMDLI)[3][4][6]
Molecular Formula C₅₃H₇₇N₁₅O₁₃S₂[3]
Molecular Weight ~1196.4 g/mol [3]
MHC Restriction H2-Db (Mouse)[3][4]
Immune Cell Target CD8+ T lymphocytes
Typical Purity (HPLC) >95%
Form Lyophilized Powder[3]
Storage Store lyophilized peptide at -20°C or colder.[3]

Mechanism of Tolerance Induction

The administration of the Uty HY peptide in the absence of inflammatory signals can lead to peripheral tolerance of male-specific antigens. The primary mechanisms are believed to be T-cell anergy and/or incomplete activation, rather than clonal deletion.[4][5][7] When naïve CD8+ T cells recognize the peptide/MHC complex on antigen-presenting cells (APCs) without receiving adequate co-stimulatory signals (Signal 2), they can become anergic, or functionally unresponsive. This prevents them from mounting a cytotoxic response against male cells expressing the same antigen post-transplantation. Studies have shown that even in tolerant mice, HY-specific T cells can be detected and may even expand upon antigen re-exposure, but they fail to orchestrate graft rejection, indicating a state of functional inactivation.[4][5][7][8]

T_Cell_Tolerance cluster_T_Cell Naïve CD8+ T Cell cluster_Outcome Outcome MHC H2-Db + Uty Peptide TCR TCR MHC->TCR Signal 1 B7 Low/No B7 (CD80/86) CD28 CD28 B7->CD28 Signal 2 (Absent/Weak) SHP2 SHP-2 TCR->SHP2 Inhibitory Signaling Anergy Anergy / Tolerance PD1 PD-1 PD1->SHP2 SHP2->Anergy

Caption: T-Cell Anergy Induction Pathway.

Quantitative Data Summary

The efficacy of Uty HY peptide in inducing tolerance can vary significantly based on the delivery method and co-administration of other tolerogenic agents.

Delivery MethodPeptide Dosage & ScheduleAnimal ModelKey OutcomeReference
Intranasal Administration 100 µg daily for 3 consecutive daysC57BL/6 (B6) female miceDelayed rejection of syngeneic male skin grafts, but less effective than HYAbDby peptide.[2]
Peptide-Pulsed Dendritic Cells (DCs) 1x10⁶ immature female bone marrow-derived DCs pulsed with peptide, injected into footpadsC57BL/6 (B6) female miceProlonged survival of syngeneic male skin grafts. Median survival >100 days vs. ~15 days in controls.[5][7]
PLG Nanoparticles (Surface-Coupled) 1.25 mg nanoparticles administered IV on Day +1 post-transplantC57BL/6 (B6) female miceDid not promote engraftment of male bone marrow. In this model, tolerance was not induced with the Uty peptide alone.[3][6]

Experimental Protocols

Protocol 1: Peptide Reconstitution and Storage

Materials:

  • Lyophilized Uty HY (246-254) peptide

  • Sterile, endotoxin-free Phosphate-Buffered Saline (PBS) or cell culture medium

  • Sterile, low-protein-binding microcentrifuge tubes

Procedure:

  • Pre-cool: Before opening, bring the vial of lyophilized peptide to room temperature to prevent condensation.

  • Reconstitution: Briefly centrifuge the vial to ensure all powder is at the bottom. Reconstitute the peptide in a small volume of sterile PBS. For example, to create a 1 mg/mL stock solution, add 1 mL of PBS to 1 mg of peptide.

  • Solubilization: Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking. If solubility is an issue, sonication can be used sparingly.[7]

  • Aliquoting and Storage: Aliquot the stock solution into sterile, low-protein-binding tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or for long-term storage, at -80°C.

Protocol 2: Induction of Tolerance via Intranasal Administration

This protocol is adapted from studies demonstrating tolerance induction via the nasal mucosa.[2][8]

Materials:

  • Reconstituted Uty HY peptide stock solution

  • Sterile PBS

  • C57BL/6 female mice (6-8 weeks old)

  • Micropipette with sterile tips

Procedure:

  • Peptide Preparation: Dilute the Uty HY peptide stock solution in sterile PBS to a final concentration of 5 mg/mL (for a 100 µg dose in 20 µL).

  • Animal Restraint: Gently restrain the mouse, ensuring it is calm and breathing is not obstructed.

  • Administration: Administer 10 µL of the peptide solution into each nostril (total volume of 20 µL). Deliver the liquid slowly to allow the mouse to inhale it without distress.

  • Dosing Schedule: Repeat the administration daily for 3 consecutive days.

  • Transplantation: Perform skin or bone marrow transplantation approximately 10 days after the final peptide dose.[2]

  • Monitoring: Monitor graft survival every 2-3 days post-transplantation. Rejection is typically defined as less than 10% viable tissue remaining.[2]

Intranasal_Workflow cluster_Pre_Tx Pre-Transplant Tolerance Induction cluster_Tx Transplantation cluster_Post_Tx Post-Transplant Monitoring Day_Neg13 Day -13 Day_Neg12 Day -12 Day_Neg13->Day_Neg12 100 µg Peptide i.n. Day_Neg11 Day -11 Day_Neg12->Day_Neg11 100 µg Peptide i.n. Day_0 Day 0 Male Skin/BM Graft Day_Neg11->Day_0 10-day Rest Monitoring Monitor Graft Survival (Days 1-100+) Day_0->Monitoring

Caption: Experimental Workflow for Intranasal Tolerance Induction.
Protocol 3: Flow Cytometry Analysis of HY-Specific CD8+ T Cells

This protocol outlines the staining of peripheral blood or splenocytes to detect Uty HY-specific CD8+ T cells using a fluorescently labeled H2-Db/WMHHNMDLI tetramer.

Materials:

  • PE-conjugated H-2Db WMHHNMDLI Tetramer

  • Fluorochrome-conjugated antibodies: anti-CD8 (e.g., PerCP-conjugated), anti-CD44 (e.g., FITC-conjugated), anti-CD62L (e.g., APC-conjugated)

  • Fc Block (anti-CD16/32 antibody)

  • FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Red Blood Cell (RBC) Lysis Buffer

  • Viability Dye (e.g., 7-AAD or a fixable viability stain)

  • Flow cytometer

Procedure:

  • Cell Preparation: Prepare a single-cell suspension from spleen or isolate peripheral blood mononuclear cells (PBMCs) using standard methods. If using whole blood or spleen, lyse RBCs with lysis buffer and wash cells with PBS.

  • Cell Counting: Count the cells and resuspend them in FACS buffer at a concentration of 1x10⁷ cells/mL.

  • Fc Block: Add Fc Block to the cell suspension and incubate for 10-15 minutes on ice to prevent non-specific antibody binding.

  • Tetramer Staining: Add the PE-conjugated H-2Db/Uty tetramer at the manufacturer's recommended concentration. Incubate for 30-60 minutes at room temperature in the dark.

  • Surface Antibody Staining: Add the cocktail of surface antibodies (e.g., anti-CD8, anti-CD44, anti-CD62L) to the cells. Incubate for 20-30 minutes on ice in the dark.

  • Washing: Wash the cells twice with 2 mL of cold FACS buffer, centrifuging at 300-400 x g for 5 minutes between washes.

  • Viability Staining: If using a non-fixable viability dye like 7-AAD, add it to the final cell suspension 5-10 minutes before analysis. If using a fixable viability dye, this step is performed before tetramer staining.

  • Acquisition: Acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., at least 100,000 CD8+ T cell events) to accurately detect the rare population of antigen-specific cells.

  • Gating Strategy:

    • Gate on lymphocytes using FSC-A vs. SSC-A.

    • Gate on single cells using FSC-H vs. FSC-A.

    • Gate on live cells (negative for the viability dye).

    • Gate on CD8+ T cells.

    • Within the CD8+ population, identify the tetramer-positive cells (CD8+ Tetramer+).

Flow_Gating_Strategy P1 Total Events P2 Lymphocytes (FSC-A vs SSC-A) P1->P2 P3 Singlets (FSC-H vs FSC-A) P2->P3 P4 Live Cells (Viability Dye-) P3->P4 P5 CD8+ Cells P4->P5 Gate on CD8+ P6 CD8+ Tetramer+ (HY-Specific) P5->P6 Gate on Tetramer+

Caption: Flow Cytometry Gating Strategy.

Concluding Remarks

The Uty HY (246-254) peptide is a critical reagent for studying CD8+ T cell-mediated immune responses in the context of transplantation. While protocols involving intranasal delivery or peptide-pulsed immature dendritic cells have shown success in inducing tolerance, recent evidence suggests that nanoparticle-based delivery of this specific CD8+ T cell epitope alone may be insufficient.[3][6] This highlights the complexity of tolerance induction and suggests that co-delivery of CD4+ T cell epitopes (like HYAbDby) or other immunomodulatory signals may be required for robust and reliable tolerance to solid organ or bone marrow grafts. Researchers should carefully consider the delivery method and experimental context when designing studies aimed at inducing transplantation tolerance with the Uty HY peptide.

References

Application Notes: In Vivo Administration of Uty HY Peptide (246-254) in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Uty HY peptide (246-254), with the amino acid sequence WMHHNMDLI, is a critical tool in immunology research, particularly in the study of minor histocompatibility (H) antigens.[1][2][3] This peptide is a T-cell epitope derived from the mouse ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (Uty) protein.[1][2][3] It is presented by the Major Histocompatibility Complex (MHC) class I molecule H2-Db and is recognized by CD8+ T cells.[2][3][4] In vivo studies in mice using this peptide are pivotal for investigating transplantation tolerance, graft-versus-host disease (GVHD), and graft-versus-leukemia (GVL) effects.[1][5]

Principle

The in vivo administration of the Uty HY peptide is primarily used to elicit or modulate an antigen-specific immune response in female mice against this male-specific antigen. The core principle involves introducing the peptide into the mouse, where it can be taken up by antigen-presenting cells (APCs), such as dendritic cells (DCs). These APCs then present the peptide on their MHC class I molecules, leading to the activation or tolerance induction of HY-specific CD8+ T cells. The specific outcome, whether it be immunization or tolerance, is highly dependent on the experimental protocol, including the route of administration and the state of the APCs involved.[5][6]

Applications

  • Transplantation Tolerance: Investigating the mechanisms of immune tolerance to solid organ and bone marrow grafts.[5][7] Protocols often involve pulsing immature dendritic cells with the peptide to induce a state of non-responsiveness to subsequent male tissue grafts.[5][8]

  • Graft-versus-Host Disease (GVHD): Modeling GVHD where donor T cells attack recipient tissues expressing minor H antigens.

  • Graft-versus-Leukemia (GVL): Studying how male-specific immune responses can be harnessed to eliminate male-derived leukemia cells post-transplantation.

  • Tumor Immunology: Using the HY antigen as a model tumor-associated antigen in certain cancer cell lines (e.g., MB49 bladder tumor) to study T-cell-mediated tumor rejection.[9][10]

  • Immunodominance Studies: Examining the hierarchy of immune responses to different epitopes of the HY antigen.[11]

Quantitative Data Summary

The following tables summarize representative quantitative data from in vivo studies involving the Uty HY peptide. These values can serve as a reference for experimental design.

Table 1: Peptide Administration for In Vivo Studies

ParameterValueMouse StrainApplicationReference
Peptide-Pulsed DC Injection 5 x 10^6 cells/recipientC57BL/6 (female)Induction of skin graft tolerance[8]
Intranasal Peptide Administration 100 µg (3 doses)C57BL/6 (female)Induction of skin graft tolerance[7]
Subcutaneous Immunization 50 µg peptide with adjuvantC57BL/6Tumor immunology[9]

Table 2: Representative Outcomes of Uty HY Peptide Administration

Experimental ApproachKey Outcome MetricResultNotesReference
HY(Db) Uty peptide-pulsed immature DC injection Median Male Skin Graft Survival>100 daysControl (BMDC only) median survival was ~30-40 days.[6][8]
Intranasal HY peptide administration Male Skin Graft Survival>90% of mice retained grafts indefinitelyDemonstrates a robust method for tolerance induction.[7]
In vivo challenge with male spleen cells in tolerant mice % HY(Db)Uty tetramer+ of CD8+ T cellsExpansion to 2-20%Shows that tolerant T cells are not deleted but can expand upon re-exposure.[8]
In vivo CTL assay post-immunization Clearance of peptide-pulsed target cellsRobust elimination of Uty-pulsed cellsDemonstrates effective priming of cytotoxic T lymphocyte (CTL) responses.[11]

Experimental Protocols

Protocol 1: Induction of Tolerance via Peptide-Pulsed Dendritic Cells

This protocol is adapted from studies demonstrating that immature dendritic cells pulsed with the HY(Db) Uty peptide can induce tolerance to male skin grafts in female mice.[5][8]

Materials:

  • Uty HY Peptide (246-254) (WMHHNMDLI)

  • Female C57BL/6 mice

  • Bone marrow-derived dendritic cells (BMDCs) generated from female C57BL/6 mice

  • RPMI medium

  • Phosphate-Buffered Saline (PBS)

  • Reagents for skin grafting

Procedure:

  • Preparation of Peptide-Pulsed BMDCs:

    • Harvest and culture bone marrow cells to generate immature BMDCs.

    • Resuspend 6-7 x 10^6 immature BMDCs in 1 ml of RPMI medium.[8]

    • Add the Uty HY peptide to a final concentration of approximately 15 µM (e.g., 15 µl of a 1 mM stock).[8]

    • Incubate the cells at 37°C for 90 minutes to allow for peptide pulsing.[8]

    • Wash the cells three times with RPMI medium to remove excess peptide.[8]

  • In Vivo Administration:

    • Resuspend the washed, peptide-pulsed BMDCs in PBS at a concentration of 2 x 10^8 cells/ml.[8]

    • Inject 25 µl of the cell suspension (containing 5 x 10^6 cells) into the footpad of recipient female C57BL/6 mice.[8]

  • Assessment of Tolerance:

    • After a set period (e.g., 21 days), challenge the pretreated mice with a syngeneic male skin graft.[8]

    • Monitor graft survival daily. Tolerant mice will show prolonged or indefinite graft survival compared to control mice injected with unpulsed BMDCs.[5]

Protocol 2: In Vivo Immunization for CTL Response

This protocol is designed to elicit a cytotoxic T lymphocyte (CTL) response against the Uty HY peptide, relevant for tumor immunology or GVL models.[9]

Materials:

  • Uty HY Peptide (246-254) (WMHHNMDLI)

  • Adjuvant (e.g., CpG oligodeoxynucleotides and heat-labile enterotoxin)

  • Female C57BL/6 mice

  • Reagents for ELISPOT or in vivo CTL assay

Procedure:

  • Preparation of Immunization Mixture:

    • Dissolve the Uty HY peptide in a suitable vehicle (e.g., PBS).

    • Prepare a mixture containing 50 µg of the peptide with an appropriate adjuvant (e.g., 10µg CpG and 0.4 µg heat-labile enterotoxin).[9]

  • In Vivo Administration:

    • Administer the peptide-adjuvant mixture to female C57BL/6 mice via subcutaneous injection.[9]

  • Assessment of Immune Response:

    • After a suitable time (e.g., 7-14 days), harvest splenocytes or lymph node cells.

    • Measure the HY-specific T cell response using methods such as:

      • IFN-γ ELISPOT assay: Co-culture splenocytes with target cells pulsed with the Uty HY peptide.[7][9]

      • Tetramer/Dextramer Staining: Use H-2Db/WMHHNMDLI tetramers or dextramers to identify and quantify HY-specific CD8+ T cells by flow cytometry.[8][9]

      • In Vivo CTL Assay: Adoptively transfer dye-labeled target cells (pulsed with Uty HY peptide) into immunized mice and measure their specific lysis compared to control target cells.[11]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Antigen Presentation by APC cluster_1 T-Cell Recognition and Signaling APC Antigen Presenting Cell (e.g., Dendritic Cell) MHC MHC Class I (H-2Db) APC->MHC Processing Peptide Uty HY Peptide (WMHHNMDLI) Peptide->APC Uptake pMHC Peptide-MHC Complex MHC->pMHC Loading TCell Naive CD8+ T-Cell pMHC->TCell Cognate Interaction TCR T-Cell Receptor (TCR) pMHC->TCR CD8 CD8 Co-receptor pMHC->CD8 TCell->TCR TCell->CD8 Lck Lck Kinase TCR->Lck recruits CD8->Lck activates ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates PLCg PLCγ LAT->PLCg activates Effector Effector Functions (Cytotoxicity, Cytokine Release) PLCg->Effector leads to

Caption: TCR signaling upon recognition of the Uty HY peptide.

G cluster_exvivo Ex Vivo Pulsing Workflow cluster_invivo Direct In Vivo Administration cluster_analysis Analysis of Immune Response start Start: Prepare Uty HY Peptide BMDC Generate Immature BMDCs from Female Mouse start->BMDC Adjuvant Mix Peptide with Adjuvant start->Adjuvant Pulse Pulse BMDCs with Peptide BMDC->Pulse Wash Wash Cells Pulse->Wash Admin Administer to Female Mouse Wash->Admin Adjuvant->Admin Challenge Challenge with Male Skin Graft or Male Cells Admin->Challenge Analysis Measure T-Cell Response (ELISPOT, Tetramer Staining, In Vivo CTL Assay) Admin->Analysis

Caption: Experimental workflow for in vivo Uty HY peptide studies.

References

Application Notes and Protocols: Uty HY Peptide (246-254) Pulsing of Dendritic Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Uty HY peptide (246-254) is a minor histocompatibility antigen specific to males, derived from the UTY (ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome) protein.[1][2] This peptide, with the sequence WMHHNMDLI, is presented by the Major Histocompatibility Complex (MHC) class I molecule H2-Db in mice.[3][4] As a male-specific antigen, it plays a significant role in immunology research, particularly in the contexts of graft-versus-host disease (GVHD), graft-versus-leukemia effects, and as a target for cancer immunotherapy.[1][4]

Dendritic cells (DCs) are the most potent antigen-presenting cells (APCs) in the immune system.[5] Their primary function is to process antigen material and present it on the cell surface to the T cells of the adaptive immune system.[5][6] Pulsing DCs ex vivo with specific peptides like Uty HY (246-254) and re-introducing them into a subject is a powerful strategy to elicit a robust, antigen-specific CD8+ cytotoxic T-lymphocyte (CTL) response.[7][8] This approach is being actively investigated for cancer vaccines and other immunotherapeutic applications.[9][10]

These application notes provide detailed protocols for the generation of monocyte-derived DCs, pulsing them with the Uty HY (246-254) peptide, and subsequent co-culture with T cells to assess immune activation.

Principle of the Method

The core principle involves loading exogenous Uty HY peptide onto MHC class I molecules of dendritic cells to stimulate a specific T-cell response. The process begins with the isolation of monocytes from peripheral blood, which are then differentiated into immature DCs using cytokines like Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Interleukin-4 (IL-4).[11][12]

These immature DCs are subsequently matured using a stimulation cocktail (e.g., containing Toll-like receptor ligands like CpG or LPS) which enhances their antigen-presenting capabilities, including the upregulation of co-stimulatory molecules (CD80, CD86) and MHC molecules.[7][8][13] During maturation, the cells are incubated, or "pulsed," with the Uty HY (246-254) peptide. The peptide is taken up and loaded onto MHC class I molecules within the endoplasmic reticulum, a process known as cross-presentation, and then transported to the cell surface.[6] These peptide-MHC complexes can then be recognized by the T-cell receptor (TCR) on specific CD8+ T cells, leading to their activation, proliferation, and differentiation into effector cytotoxic T-lymphocytes capable of targeting and killing cells that display the same antigen.[6][14]

MHC_Class_I_Presentation MHC Class I Presentation of Uty HY Peptide cluster_DC Dendritic Cell cluster_ER Endoplasmic Reticulum cluster_TCell CD8+ T Cell MHC_I MHC Class I (H2-Db) Peptide_Loading Peptide Loading onto MHC-I MHC_I->Peptide_Loading TAP TAP Transporter TAP->Peptide_Loading Translocation pMHC_Complex Peptide-MHC Complex Peptide_Loading->pMHC_Complex Formation Peptide_Uty Uty HY (246-254) Peptide Proteasome Proteasome Peptide_Uty->Proteasome Cross-Presentation Pathway Entry Proteasome->TAP Processed Peptide Cell_Surface pMHC on DC Surface pMHC_Complex->Cell_Surface Transport to Cell Surface TCR TCR Cell_Surface->TCR Recognition CD8 CD8 Cell_Surface->CD8 Binding Activation T-Cell Activation TCR->Activation Signal 1

Caption: MHC Class I cross-presentation pathway in a dendritic cell.

Data Presentation

Table 1: Uty HY Peptide (246-254) Specifications
ParameterDescription
Peptide Name Uty HY Peptide (246-254)[1][2]
Sequence (Single Letter) WMHHNMDLI[3][15]
Sequence (Three Letter) H-Trp-Met-His-His-Asn-Met-Asp-Leu-Ile-OH[3]
Molecular Formula C₅₃H₇₇N₁₅O₁₃S₂[3][]
Molecular Weight ~1196.4 g/mol [3][]
MHC Restriction H2-Db (Mouse)[3]
Purity (recommended) >95% (HPLC)[3]
Storage Store lyophilized powder at -20°C for up to 3 years.[1]
Solubility Reconstitute in sterile DMSO, then dilute in aqueous buffer (e.g., PBS).
Table 2: Example Reagent Concentrations for DC Generation and Maturation
ReagentPurposeTypical ConcentrationReference
GM-CSFDC Differentiation50-100 ng/mL[11]
IL-4DC Differentiation20-50 ng/mL[12]
Uty HY PeptideAntigen Pulsing1-10 µg/mL[4][11]
CpG ODN 1826DC Maturation (TLR9 agonist)10 µM[7][8]
LPSDC Maturation (TLR4 agonist)10 ng/mL[7][8]

Experimental Protocols

Experimental_Workflow Overall Experimental Workflow PBMC 1. Isolate PBMCs from Blood/Spleen Monocytes 2. Isolate Monocytes (Plastic Adherence) PBMC->Monocytes TCells 5. Isolate CD8+ T Cells (Negative Selection) PBMC->TCells iDC 3. Differentiate to Immature DCs (iDC) (GM-CSF + IL-4, 5-7 days) Monocytes->iDC mDC 4. Mature & Pulse DCs (Maturation Cocktail + Uty HY Peptide, 24-48h) iDC->mDC CoCulture 6. Co-culture Pulsed DCs + T Cells mDC->CoCulture TCells->CoCulture Assay 7. Functional Assay (ELISPOT, ICS, CTL) CoCulture->Assay

Caption: Workflow for generating peptide-pulsed DCs and T-cell activation.

Protocol 1: Generation of Immature Dendritic Cells (iDCs)

This protocol describes the generation of iDCs from peripheral blood mononuclear cells (PBMCs).[11][17]

Materials:

  • Ficoll-Paque or other density gradient medium

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Recombinant GM-CSF

  • Recombinant IL-4

  • Phosphate Buffered Saline (PBS)

Method:

  • Isolate PBMCs from whole blood or spleen cell suspension using density gradient centrifugation.

  • Wash the isolated PBMCs twice with sterile PBS.

  • Resuspend cells in RPMI-1640 supplemented with 1% FBS and plate in a T-75 tissue culture flask.

  • Incubate for 1-2 hours at 37°C to allow monocytes to adhere to the plastic.[17]

  • Gently wash the flask with warm PBS to remove non-adherent cells (lymphocytes).

  • Add complete DC medium (RPMI-1640, 10% FBS, Pen-Strep) supplemented with GM-CSF (e.g., 80 ng/mL) and IL-4 (e.g., 40 ng/mL).

  • Culture the adherent cells for 5-7 days at 37°C, 5% CO₂. Add fresh media with cytokines every 2-3 days.

  • After 5-7 days, cells should appear as loosely adherent clusters with typical DC morphology. These are immature DCs.

Protocol 2: Maturation and Uty HY Peptide (246-254) Pulsing

This protocol details the final maturation step, where iDCs are pulsed with the target peptide.

Materials:

  • Immature DCs from Protocol 1

  • Complete DC medium

  • Uty HY (246-254) Peptide stock solution

  • DC Maturation Cocktail (e.g., CpG ODN 1826 at 10 µM or LPS at 10 ng/mL)[7][8]

Method:

  • Harvest the immature DCs by gently pipetting or using a cell scraper.

  • Count the cells and assess viability (should be >90%).

  • Resuspend the iDCs in fresh complete DC medium at a concentration of 1x10⁶ cells/mL.

  • Add the DC Maturation Cocktail to the cell suspension.

  • Add the Uty HY (246-254) peptide to a final concentration of 1-10 µg/mL.

  • Incubate for 24-48 hours at 37°C, 5% CO₂.

  • After incubation, the cells are considered mature, peptide-pulsed DCs. Wash the cells twice with PBS to remove excess peptide and cytokines before use in downstream applications.

  • (Optional) The phenotype of mature DCs can be confirmed by flow cytometry, checking for high expression of CD80, CD83, CD86, and HLA-DR.[13]

Protocol 3: T-Cell Activation Assay (IFN-γ ELISPOT)

This protocol provides a method to measure the activation of CD8+ T cells by quantifying IFN-γ secretion in response to stimulation with peptide-pulsed DCs.[18]

Materials:

  • Mature, Uty HY-pulsed DCs (from Protocol 2)

  • CD8+ T cells (isolated from a compatible donor via negative selection)

  • IFN-γ ELISPOT plate and kit

  • T-cell medium (e.g., RPMI-1640, 10% FBS, Pen-Strep, IL-2)

  • Controls: Unpulsed mature DCs, DCs pulsed with an irrelevant peptide.

Method:

  • Coat the ELISPOT plate with anti-IFN-γ capture antibody according to the manufacturer's instructions.

  • Isolate CD8+ T cells from a fresh PBMC sample.

  • Prepare the following cell suspensions in T-cell medium:

    • Test Wells: Add CD8+ T cells (e.g., 2x10⁵ cells/well) and Uty HY-pulsed DCs (e.g., 2x10⁴ cells/well) for a 10:1 ratio.

    • Negative Control 1: CD8+ T cells with unpulsed mature DCs.

    • Negative Control 2: CD8+ T cells alone.

    • Positive Control: CD8+ T cells with a mitogen like Phytohemagglutinin (PHA).[18]

  • Incubate the plate at 37°C, 5% CO₂ for 16-24 hours.[18]

  • Wash the plate and follow the ELISPOT kit instructions for adding the biotinylated detection antibody, streptavidin-enzyme conjugate, and substrate.

  • Allow spots to develop, then stop the reaction by washing with water.

  • Air dry the plate and count the spots using an ELISPOT reader. Each spot represents a single IFN-γ-secreting T cell. A significantly higher spot count in the test wells compared to negative controls indicates a successful antigen-specific T-cell activation.

TCell_Assay_Setup T-Cell Activation Assay Logic cluster_inputs Inputs cluster_coculture Co-Culture Conditions cluster_outputs Expected Outcomes Pulsed_DC Uty HY-Pulsed DCs Test_Well Test: Pulsed DC + T Cells Pulsed_DC->Test_Well Unpulsed_DC Unpulsed DCs (Control) Control_Well Control: Unpulsed DC + T Cells Unpulsed_DC->Control_Well T_Cells CD8+ T Cells T_Cells->Test_Well T_Cells->Control_Well Test_Result High IFN-γ Secretion (Activation) Test_Well->Test_Result Leads to Control_Result Low/No IFN-γ Secretion (No Activation) Control_Well->Control_Result Leads to

Caption: Logical diagram of the T-cell activation assay setup.

References

Application Notes and Protocols for In Vitro Generation of Uty HY Peptide (246-254)-Specific Cytotoxic T Lymphocytes (CTLs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Uty HY peptide (246-254), with the amino acid sequence WMHHNMDLI, is a well-characterized, H2-Db restricted T-cell epitope derived from the ubiquitously transcribed tetratricopeptide repeat protein encoded on the Y chromosome (Uty) in mice. As a male-specific minor histocompatibility antigen (H-Y), it plays a crucial role in transplantation immunology, particularly in the context of graft-versus-host disease and graft rejection.[1][2][3] The ability to generate Uty HY-specific cytotoxic T lymphocytes (CTLs) in vitro is essential for studying the fundamental mechanisms of T-cell activation, tolerance, and anti-tumor immunity, as well as for the preclinical evaluation of immunotherapeutic strategies.[4]

These application notes provide a detailed set of protocols for the in vitro generation, expansion, and functional characterization of Uty HY peptide (246-254)-specific CTLs from mouse splenocytes.

Antigen Presentation Pathway

The generation of the Uty HY (246-254) epitope for presentation on MHC class I molecules is dependent on the immunoproteasome. Specifically, the LMP7 and LMP2 subunits of the proteasome are crucial for the correct processing of the Uty protein to yield the WMHHNMDLI peptide.[5][6][7] This peptide is then transported into the endoplasmic reticulum, loaded onto H2-Db molecules, and presented on the cell surface for recognition by CD8+ T cells.

G cluster_ER Endoplasmic Reticulum Uty Uty Protein Immunoproteasome Immunoproteasome (LMP7/LMP2 dependent) Uty->Immunoproteasome Processing Peptide Uty HY (246-254) Peptide (WMHHNMDLI) Immunoproteasome->Peptide TAP TAP Transporter Peptide->TAP MHC_I H2-Db MHC Class I TAP->MHC_I Loading ER Endoplasmic Reticulum Peptide_MHC Peptide-MHC Complex MHC_I->Peptide_MHC Cell_Surface Cell Surface Peptide_MHC->Cell_Surface Transport Recognition Antigen Recognition Cell_Surface->Recognition TCR T-Cell Receptor (TCR) on CD8+ CTL TCR->Recognition G Start Start Isolate Isolate Splenocytes (Female C57BL/6) Start->Isolate Stimulate Co-culture with Uty HY Peptide (1-10 µg/mL) Isolate->Stimulate Add_IL2 Add IL-2 (20 IU/mL) on Day 2 Stimulate->Add_IL2 Culture Culture for 7-10 Days Add_IL2->Culture Expand Expansion of Uty HY-specific CTLs Culture->Expand End End Expand->End

References

Application Notes and Protocols: Uty HY Peptide (246-254) in Cancer Immunotherapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Uty HY peptide (246-254), with the amino acid sequence WMHHNMDLI, is a minor histocompatibility antigen (miHA) derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (UTY).[1][2][3][4][][6][7] As a male-specific peptide presented by the MHC class I molecule H-2Db in mice, it serves as a potent target for cytotoxic T lymphocytes (CTLs) in female-to-male hematopoietic stem cell transplantation (HSCT) settings.[1][2] This specific immune response can lead to the elimination of male cancer cells, a phenomenon known as the graft-versus-tumor (GVT) effect, making the Uty HY peptide a valuable tool in cancer immunotherapy research.[8][9] These application notes provide an overview of the research applications and detailed protocols for the use of the Uty HY peptide (246-254) in preclinical cancer immunotherapy studies.

Applications

The Uty HY (246-254) peptide is primarily utilized in preclinical cancer immunotherapy research to:

  • Induce and study anti-tumor CTL responses: The peptide is used to stimulate and expand CTLs in vitro and in vivo to study their functionality and killing capacity against cells expressing the male-specific antigen.[8][9]

  • Evaluate cancer vaccine efficacy: As a defined tumor-associated antigen, the Uty HY peptide can be incorporated into cancer vaccine formulations to assess their ability to elicit a robust and specific anti-tumor immune response.

  • Investigate the mechanisms of graft-versus-tumor effects: Researchers use this peptide to dissect the cellular and molecular mechanisms underlying the GVT effect in allogeneic HSCT models.[8][9]

  • Develop and test novel immunotherapeutic strategies: The Uty HY peptide serves as a model antigen for the development of new immunotherapies, such as adoptive T-cell therapies and combination therapies with checkpoint inhibitors.[9]

Quantitative Data Summary

While much of the research on Uty HY (246-254) presents qualitative or semi-quantitative data (e.g., flow cytometry plots, ELISPOT images), the following tables summarize the available quantitative information.

Table 1: Uty HY (246-254) Peptide-Specific T-Cell Responses

ParameterCell TypeAssayResultReference
CTL Priming Murine SplenocytesIn vivo CTL assayEfficient lysis of peptide-pulsed target cells.[10]
IFN-γ Secretion Murine CD8+ T-cellsELISPOTSignificant increase in IFN-γ secreting cells upon stimulation.[10][11]
Intratumoral T-cell Infiltration Murine Bladder TumorFlow CytometrySignificant increase in Uty-specific CD8+ T-cells in tumors after therapy.[11]
T-cell Expansion Murine CD8+ T-cellsFlow CytometryDextramer-positive CD8+ T-cells are significantly increased with treatment.[11]

Note: Specific quantitative values for MHC binding affinity (IC50), T-cell proliferation index, and absolute cytokine concentrations are not consistently reported in the reviewed literature. Researchers are encouraged to perform these quantitative assays as part of their experimental design.

Signaling Pathway

The recognition of the Uty HY (246-254) peptide presented by MHC class I (H-2Db) on an antigen-presenting cell (APC) or a cancer cell by a specific CD8+ T-cell initiates a signaling cascade leading to T-cell activation and effector functions.

T_Cell_Activation T-Cell Activation by Uty HY Peptide cluster_APC Antigen Presenting Cell / Cancer Cell cluster_T_Cell CD8+ T-Cell APC MHC-I (H-2Db) + Uty HY Peptide TCR T-Cell Receptor (TCR) APC->TCR Recognition CD8 CD8 APC->CD8 Co-receptor Binding Lck Lck TCR->Lck Phosphorylates CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates PLCg PLCγ LAT->PLCg Activates AP1 AP-1 LAT->AP1 via Ras/MAPK pathway DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 NFkB NF-κB DAG->NFkB Activates NFAT NFAT IP3->NFAT Activates Cytokine_Production Cytokine Production (IFN-γ, TNF-α) NFkB->Cytokine_Production Proliferation Proliferation NFkB->Proliferation Cytotoxicity Cytotoxicity (Perforin, Granzymes) NFkB->Cytotoxicity NFAT->Cytokine_Production NFAT->Proliferation NFAT->Cytotoxicity AP1->Cytokine_Production AP1->Proliferation AP1->Cytotoxicity

T-Cell Activation by Uty HY Peptide

Experimental Protocols

Protocol 1: In Vitro T-Cell Stimulation and Intracellular Cytokine Staining (ICS)

This protocol details the stimulation of splenocytes with the Uty HY (246-254) peptide and subsequent analysis of cytokine production by intracellular flow cytometry.

ICS_Workflow Intracellular Cytokine Staining Workflow Start Isolate Splenocytes from immunized female mice Stimulate Stimulate with Uty HY (246-254) Peptide (e.g., 10 µg/mL) and Protein Transport Inhibitor (Brefeldin A) Start->Stimulate Surface_Stain Surface Stain (e.g., anti-CD8, anti-CD4) Stimulate->Surface_Stain Fix_Perm Fix and Permeabilize Cells Surface_Stain->Fix_Perm Intracellular_Stain Intracellular Stain (e.g., anti-IFN-γ, anti-TNF-α) Fix_Perm->Intracellular_Stain Analyze Analyze by Flow Cytometry Intracellular_Stain->Analyze

Intracellular Cytokine Staining Workflow

Materials:

  • Uty HY (246-254) peptide (WMHHNMDLI)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)

  • PMA (Phorbol 12-myristate 13-acetate) and Ionomycin (for positive control)

  • Brefeldin A

  • Fluorescently conjugated antibodies against mouse CD8, CD4, IFN-γ, and TNF-α

  • Fixation/Permeabilization Buffer

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate splenocytes from immunized female C57BL/6 mice and prepare a single-cell suspension in complete RPMI-1640 medium.

  • Stimulation:

    • Plate 1-2 x 10^6 splenocytes per well in a 96-well round-bottom plate.

    • Add Uty HY (246-254) peptide to a final concentration of 10 µg/mL.

    • Include a negative control (no peptide) and a positive control (PMA/Ionomycin).

    • Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.

    • Add Brefeldin A to a final concentration of 10 µg/mL to each well to inhibit cytokine secretion.

    • Incubate for an additional 4-6 hours at 37°C.

  • Surface Staining:

    • Wash the cells with FACS buffer (PBS with 2% FBS).

    • Stain with fluorescently conjugated anti-CD8 and anti-CD4 antibodies for 30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.

  • Fixation and Permeabilization:

    • Resuspend the cells in Fixation/Permeabilization buffer and incubate for 20 minutes at room temperature in the dark.

    • Wash the cells with Permeabilization Buffer.

  • Intracellular Staining:

    • Stain with fluorescently conjugated anti-IFN-γ and anti-TNF-α antibodies in Permeabilization Buffer for 30 minutes at room temperature in the dark.

    • Wash the cells twice with Permeabilization Buffer.

  • Flow Cytometry Analysis:

    • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

    • Gate on CD8+ T-cells and analyze the expression of IFN-γ and TNF-α.

Protocol 2: In Vivo Cytotoxicity Assay

This protocol measures the ability of Uty HY (246-254)-specific CTLs to kill target cells in vivo.

IVC_Workflow In Vivo Cytotoxicity Assay Workflow Start Prepare Target Cells (Splenocytes from naive female mice) Split Split into two populations Start->Split Pop1 Population 1: Pulse with Uty HY Peptide Label with high concentration CFSE Split->Pop1 Pop2 Population 2: Unpulsed Label with low concentration CFSE Split->Pop2 Mix Mix populations 1:1 Pop1->Mix Pop2->Mix Inject Inject intravenously into immunized and control mice Mix->Inject Harvest Harvest spleens after 18-24 hours Inject->Harvest Analyze Analyze by Flow Cytometry and calculate specific lysis Harvest->Analyze

In Vivo Cytotoxicity Assay Workflow

Materials:

  • Uty HY (246-254) peptide

  • Splenocytes from naïve female C57BL/6 mice (as target cells)

  • Immunized and control (naïve) female C57BL/6 mice

  • CFSE (Carboxyfluorescein succinimidyl ester)

  • Complete RPMI-1640 medium

  • PBS (Phosphate-Buffered Saline)

  • Flow cytometer

Procedure:

  • Target Cell Preparation:

    • Isolate splenocytes from naïve female C57BL/6 mice and prepare a single-cell suspension.

    • Divide the cells into two populations.

  • Peptide Pulsing and CFSE Labeling:

    • Population 1 (Target): Resuspend cells in PBS and incubate with 10 µg/mL Uty HY (246-254) peptide for 1 hour at 37°C. Wash the cells and then label with a high concentration of CFSE (e.g., 5 µM).

    • Population 2 (Control): Resuspend cells in PBS (no peptide). Label with a low concentration of CFSE (e.g., 0.5 µM).

  • Cell Injection:

    • Mix the two populations at a 1:1 ratio.

    • Inject 10-20 x 10^6 total cells intravenously into immunized and control mice.

  • Analysis:

    • After 18-24 hours, harvest the spleens from the recipient mice.

    • Prepare single-cell suspensions and analyze by flow cytometry.

    • Identify the two populations based on their CFSE fluorescence intensity.

  • Calculation of Specific Lysis:

    • Calculate the ratio of CFSE^high to CFSE^low cells in both immunized and control mice.

    • The percentage of specific lysis is calculated using the formula: [1 - (Ratio in immunized mice / Ratio in control mice)] x 100

Conclusion

The Uty HY (246-254) peptide is a critical tool for advancing our understanding of T-cell-mediated anti-tumor immunity, particularly in the context of minor histocompatibility antigens. The protocols provided herein offer standardized methods for assessing the immunological impact of this peptide in preclinical cancer models. Further research focusing on detailed quantitative analysis of the immune response to this peptide will be invaluable for the development of more effective cancer immunotherapies.

References

Troubleshooting & Optimization

Optimizing Uty HY Peptide (246-254) Concentration for T-Cell Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Uty HY peptide (246-254) for various T-cell assays. The information is presented in a user-friendly question-and-answer format to directly address common challenges and queries encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the Uty HY peptide (246-254) and why is it used in T-cell assays?

The Uty HY peptide (246-254) is a nine-amino-acid peptide with the sequence WMHHNMDLI. It is an immunodominant epitope of the male-specific minor histocompatibility antigen H-Y, presented by the mouse MHC class I molecule H-2Db.[1][2] This peptide is widely used as a model antigen in immunology research to study CD8+ T-cell responses, including activation, proliferation, cytokine release, and cytotoxic activity, particularly in the context of transplantation and graft-versus-host disease.

Q2: What is the recommended starting concentration for the Uty HY peptide (246-254) in T-cell assays?

The optimal concentration of Uty HY peptide (246-254) can vary depending on the specific T-cell assay being performed. However, a general starting point for many in vitro assays is between 1 and 10 µg/mL. For pulsing target cells for in vivo cytotoxicity assays, a concentration of 10 µg/mL has been used effectively.[2] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Q3: How should I prepare and store the Uty HY peptide (246-254)?

The Uty HY peptide (246-254) is often supplied as a lyophilized powder. Due to its hydrophobic nature, it is recommended to first dissolve the peptide in a small amount of sterile dimethyl sulfoxide (B87167) (DMSO) and then dilute it to the desired working concentration with sterile phosphate-buffered saline (PBS) or cell culture medium.[2] Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[3]

Troubleshooting Guide

Q1: I am observing a weak or no T-cell response to the Uty HY peptide. What are the possible causes and solutions?

A weak or absent T-cell response can be due to several factors. Here's a troubleshooting workflow to help you identify and resolve the issue:

Troubleshooting_Low_Response start Low or No T-Cell Response peptide Check Peptide Quality and Concentration start->peptide cells Assess Cell Viability and Functionality start->cells assay Review Assay Protocol start->assay solubility Peptide Solubility Issue? peptide->solubility Check concentration Suboptimal Peptide Concentration? peptide->concentration Check tfa TFA Interference? peptide->tfa Check viability Low Cell Viability? cells->viability Check apc Inefficient Antigen Presentation? cells->apc Check incubation Incorrect Incubation Time? assay->incubation Check reagents Reagent Issues? assay->reagents Check dissolve Dissolve in DMSO first, then aqueous buffer. solubility->dissolve Yes titrate Perform a dose-response experiment (0.1 - 20 µg/mL). concentration->titrate Yes tfa_remove Consider TFA-removed peptide for sensitive assays. tfa->tfa_remove Possible thaw Optimize thawing protocol for cryopreserved cells. viability->thaw Yes apc_check Use healthy, activated APCs. Consider co-stimulation. apc->apc_check Yes optimize_time Optimize incubation time for your specific assay. incubation->optimize_time Yes check_reagents Check expiration dates and proper storage of all reagents. reagents->check_reagents Yes

Caption: Troubleshooting workflow for low T-cell response.

Q2: My peptide won't dissolve properly. What should I do?

The Uty HY peptide (246-254) has hydrophobic residues. To ensure complete dissolution, first, dissolve the lyophilized peptide in a small volume of sterile DMSO.[2] Vortex briefly. Once dissolved, slowly add sterile PBS or your culture medium to achieve the final desired stock concentration. Gentle warming or sonication can also aid in solubilization.[3]

Q3: Could residual Trifluoroacetic Acid (TFA) from peptide synthesis be affecting my assay?

TFA is often used in peptide purification and can be present as a counterion in the final product.[1] While for most standard in vitro assays, residual TFA levels do not cause interference, highly sensitive cellular assays could be affected.[1] If you suspect TFA is an issue, consider purchasing TFA-removed peptide or performing a buffer exchange to remove it.

Quantitative Data Summary

The following table summarizes the effective concentrations of Uty HY peptide (246-254) reported in the literature for various T-cell assays.

T-Cell AssayEffective Peptide Concentration (µg/mL)Reference(s)
In Vitro T-Cell Stimulation
ELISpot (IFN-γ)0.5 - 10[4]
Intracellular Cytokine Staining10[2]
T-Cell Proliferation1 - 10 (general recommendation)[5]
In Vivo Assays
Pulsing Target Cells (CTL Assay)10[2]

Experimental Protocols

Detailed Protocol for ELISpot Assay

This protocol provides a general framework for performing an IFN-γ ELISpot assay to detect Uty HY peptide-specific T-cells.

  • Plate Coating: Coat a 96-well PVDF plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.

  • Washing and Blocking: Wash the plate 3-4 times with sterile PBS. Block the wells with RPMI medium containing 10% FBS for 1-2 hours at 37°C to prevent non-specific binding.

  • Cell Preparation: Prepare a single-cell suspension of splenocytes from your experimental mice. Ensure viability is >90%. Resuspend the cells in complete RPMI medium.

  • Stimulation: Add 2-5 x 105 splenocytes to each well. Add the Uty HY peptide (246-254) to the appropriate wells for a final concentration of 1-10 µg/mL.

    • Negative Control: Add cells with vehicle control (e.g., 0.1% DMSO).

    • Positive Control: Add cells with a mitogen like Concanavalin A (1-2 µg/mL).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection:

    • Wash the plate thoroughly to remove cells.

    • Add a biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate and add Streptavidin-Alkaline Phosphatase (ALP) for 1 hour.

    • Wash again and add the BCIP/NBT substrate.

  • Analysis: Allow spots to develop (10-30 minutes). Stop the reaction by washing with water. Dry the plate and count the spots using an ELISpot reader.

Detailed Protocol for Intracellular Cytokine Staining (ICS)

This protocol outlines the steps for detecting intracellular IFN-γ in T-cells stimulated with Uty HY peptide.

  • Cell Preparation: Prepare a single-cell suspension of splenocytes and adjust the concentration to 1-2 x 106 cells/mL in complete RPMI medium.

  • Stimulation: Add 1 x 106 cells to each well of a 96-well round-bottom plate. Add Uty HY peptide (246-254) to a final concentration of 10 µg/mL.

    • Negative Control: Cells with vehicle control.

    • Positive Control: Cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL).

  • Incubation and Cytokine Secretion Block: Incubate for 1-2 hours at 37°C. Add Brefeldin A (10 µg/mL) to block cytokine secretion and incubate for an additional 4-6 hours.

  • Surface Staining: Wash the cells with FACS buffer (PBS + 2% FBS). Stain with fluorescently labeled antibodies against surface markers (e.g., CD3, CD8) for 30 minutes at 4°C.

  • Fixation and Permeabilization: Wash the cells. Fix with a fixation buffer (e.g., 4% paraformaldehyde) for 20 minutes at room temperature. Wash and then permeabilize with a permeabilization buffer (e.g., containing saponin).

  • Intracellular Staining: Stain with a fluorescently labeled anti-IFN-γ antibody for 30 minutes at 4°C.

  • Acquisition and Analysis: Wash the cells and resuspend in FACS buffer. Acquire the samples on a flow cytometer and analyze the data using appropriate software.

Visualizations

Experimental Workflow for Peptide Concentration Optimization

Peptide_Optimization_Workflow start Start: Optimize Peptide Concentration prepare_cells Prepare Single-Cell Suspension (e.g., Splenocytes) start->prepare_cells setup_assay Set Up T-Cell Assay (ELISpot, ICS, or Proliferation) prepare_cells->setup_assay peptide_dilution Prepare Serial Dilutions of Uty HY Peptide (246-254) (e.g., 0.1, 1, 5, 10, 20 µg/mL) peptide_dilution->setup_assay controls Include Negative (Vehicle) and Positive (Mitogen) Controls setup_assay->controls incubation Incubate Cells with Peptide and Controls controls->incubation readout Perform Assay Readout (e.g., Spot Counting, Flow Cytometry) incubation->readout analysis Analyze Data: Plot Dose-Response Curve readout->analysis optimal_conc Determine Optimal Peptide Concentration analysis->optimal_conc

Caption: Workflow for optimizing Uty HY peptide concentration.

T-Cell Receptor (TCR) Signaling Pathway

TCR_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell pMHC pMHC (Uty HY + H-2Db) TCR TCR pMHC->TCR Binding Lck Lck TCR->Lck Recruitment & Activation CD8 CD8 CD8->pMHC ZAP70 ZAP70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Activation Downstream Downstream Signaling (Ca2+ flux, MAPK, NF-κB) PLCg1->Downstream Response T-Cell Response (Cytokine release, Proliferation) Downstream->Response

Caption: Simplified TCR signaling pathway upon Uty HY peptide presentation.

References

Troubleshooting high background in Uty HY Peptide (246-254) tetramer staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering high background staining with Uty HY Peptide (246-254) tetramers. The following information is designed to help you identify and resolve common issues in your experimental workflow.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common causes of high background staining with MHC tetramers?

High background staining can obscure the identification of rare, antigen-specific T cells. The most common causes include:

  • Dead Cells: Non-viable cells are notorious for non-specifically binding antibodies and tetramer reagents, leading to false-positive signals.[1][2]

  • Fc Receptor (FcR) Mediated Binding: Monocytes, macrophages, B cells, and NK cells express Fc receptors that can non-specifically bind antibodies and tetramer-fluorochrome conjugates.[1]

  • Tetramer Aggregates: Over time or due to improper storage, tetramer reagents can form aggregates, which can bind non-specifically to cells and result in high background.[2]

  • Inappropriate Antibody Clones: Certain clones of co-receptor antibodies (e.g., some anti-CD8 antibodies) can interfere with or enhance non-specific tetramer binding.[1][2]

  • Suboptimal Staining Protocol: Incorrect incubation times, temperatures, or tetramer concentrations can all contribute to increased background.[3][4]

  • Contaminants or Carryover: Inadequate washing steps can leave unbound tetramer or antibodies in the cell suspension, increasing background noise.[2]

Q2: I'm observing high background in my Uty HY Peptide tetramer staining. What is the first thing I should check?

The first and most critical step is to assess cell viability. Dead cells can non-specifically bind fluorescent reagents, significantly increasing background.

Recommendation: Always include a viability dye (e.g., 7-AAD, Propidium Iodide, or fixable viability dyes) in your staining panel. This allows you to gate on live cells during flow cytometry analysis and exclude dead cells from your data.[1][2] If cell viability is below 80%, it is crucial to take precautions when interpreting the data.[2]

Troubleshooting Guide

Issue 1: High background on multiple cell types (not just T cells).

This is often indicative of non-specific binding mechanisms that are not related to the T cell receptor (TCR).

Troubleshooting Steps & Solutions

Potential Cause Recommended Solution Detailed Protocol/Notes
Fc Receptor Binding Use an Fc receptor blocking agent.Incubate cells with an Fc block reagent (e.g., from Miltenyi Biotec or purified anti-CD16/32 antibodies for mouse cells) for 10-15 minutes at 4°C before adding the tetramer or other antibodies.[1][5]
Tetramer Aggregates Centrifuge the tetramer reagent before use.Before adding the tetramer to your cells, spin the vial at high speed (e.g., >10,000 x g) for 5 minutes to pellet any aggregates.[2] Use the supernatant for staining.
Dead Cells Incorporate a viability dye and improve cell handling.Use a viability dye to gate on live cells.[1][2] For thawed cells, allow them to rest in complete medium for 1-2 hours at 37°C after thawing to allow for surface marker recovery before staining.[2]
Issue 2: High background specifically on CD8+ T cells.

If the high background is primarily on the CD8+ T cell population, the issue may be related to the interaction between the tetramer and the CD8 co-receptor.

Troubleshooting Steps & Solutions

Potential Cause Recommended Solution Detailed Protocol/Notes
Incompatible Anti-CD8 Antibody Clone Use a recommended anti-CD8 antibody clone.Some anti-CD8 antibody clones (e.g., 53-6.7 for mouse) can cause high background staining with tetramers.[1] For murine cells, clone KT15 is often recommended. For human cells, clones RPA-T8 and SK1 are known to be compatible.[2]
Suboptimal Tetramer Concentration Titrate the Uty HY Peptide tetramer.Perform a titration experiment to determine the optimal concentration of your tetramer.[2][3] Test a range of dilutions (e.g., from 1:50 to 1:400) to find the concentration that provides the best signal-to-noise ratio.
Simultaneous Antibody & Tetramer Incubation Perform sequential staining.Staining with the tetramer and antibodies simultaneously can sometimes lead to non-specific binding, especially with mouse MHC class I tetramers.[1] It is recommended to incubate with the tetramer first, wash the cells, and then add the surface marker antibodies.[1]

Experimental Protocols & Methodologies

Optimized Tetramer Staining Protocol

This protocol is designed to minimize background and enhance the specificity of Uty HY Peptide (246-254) tetramer staining.

  • Cell Preparation: Prepare your single-cell suspension (e.g., PBMCs, splenocytes) and adjust the concentration to 2-5 x 107 cells/mL in FACS buffer (PBS + 2% FBS + 0.1% sodium azide).[4]

  • Fc Receptor Block (Optional but Recommended): Add an Fc blocking reagent and incubate for 10-15 minutes at 4°C.[1][5]

  • Tetramer Staining:

    • Centrifuge the Uty HY Peptide tetramer vial at >10,000 x g for 5 minutes to pellet aggregates.[2]

    • Add the optimal (titrated) concentration of the tetramer supernatant to the cells.

    • Incubate for 30-60 minutes at 4°C in the dark.[1][4] Some protocols suggest room temperature for 30 minutes, but 4°C is generally safer for preserving surface markers.[4]

  • Washing: Wash the cells twice with cold FACS buffer to remove unbound tetramer.

  • Surface Marker Staining: Resuspend the cells in a cocktail of fluorescently-labeled antibodies (including a compatible anti-CD8 clone and a viability dye) at their predetermined optimal concentrations.

  • Incubation: Incubate for 20-30 minutes at 4°C in the dark.

  • Final Washes: Wash the cells two more times with cold FACS buffer.

  • Fixation (Optional): If you do not plan to analyze the cells immediately, you can fix them in 1% paraformaldehyde in PBS. Analyze within 24 hours.[1] Note: Do not fix cells before tetramer staining, as this can destroy the epitope recognized by the tetramer.[1]

  • Data Acquisition: Acquire samples on a flow cytometer. Be sure to collect a sufficient number of events, especially if you are looking for a rare cell population.

Negative Controls for Tetramer Staining

Proper controls are essential for correctly identifying your positive population and setting gates.

Control Type Purpose Example
Irrelevant Tetramer To determine the level of non-specific binding of a tetramer of the same MHC allele and fluorochrome but with a peptide that should not be recognized by T cells in your sample.[6]An HLA-A*02:01 tetramer with an HIV-derived peptide for an HIV-negative donor.[1]
Unstained Cells To assess autofluorescence of the cells.A sample of cells with no added fluorescent reagents.
Fluorescence Minus One (FMO) To accurately set gates for the tetramer-positive population by assessing the spread of fluorescence from other fluorochromes in the panel into the tetramer channel.A sample stained with all antibodies in the panel except for the tetramer.

Visualized Workflows and Logic

Troubleshooting Logic for High Background

Troubleshooting_High_Background Start High Background Observed CheckViability 1. Assess Cell Viability (Gate on Live Cells) Start->CheckViability HighDeadCells High Percentage of Dead Cells? CheckViability->HighDeadCells ImproveHandling Improve Cell Thawing/Handling Use Viability Dye HighDeadCells->ImproveHandling Yes BackgroundType 2. Assess Background Pattern (Where is the non-specific staining?) HighDeadCells->BackgroundType No ImproveHandling->BackgroundType GeneralBG Background on Multiple Cell Types BackgroundType->GeneralBG CD8SpecificBG Background Mainly on CD8+ Cells BackgroundType->CD8SpecificBG FcBlock Add Fc Receptor Block GeneralBG->FcBlock Try First CheckClone Check Anti-CD8 Clone CD8SpecificBG->CheckClone Try First SpinTetramer Centrifuge Tetramer Reagent FcBlock->SpinTetramer If persists TitrateTetramer Titrate Tetramer Concentration CheckClone->TitrateTetramer If persists SequentialStain Perform Sequential Staining (Tetramer first, then Abs) TitrateTetramer->SequentialStain If persists

Caption: Troubleshooting decision tree for high background in tetramer staining.

Optimized Staining Workflow

Staining_Workflow Start Start: Single Cell Suspension FcBlock 1. Fc Receptor Block (10-15 min, 4°C) Start->FcBlock TetramerStain 2. Add Centrifuged Tetramer (30-60 min, 4°C) FcBlock->TetramerStain Wash1 3. Wash Cells (2x) TetramerStain->Wash1 AbStain 4. Antibody Cocktail Staining (incl. Viability Dye) (20-30 min, 4°C) Wash1->AbStain Wash2 5. Final Wash (2x) AbStain->Wash2 Fixation 6. Optional: Fixation (1% PFA) Wash2->Fixation Acquire 7. Acquire on Flow Cytometer Fixation->Acquire

Caption: Recommended sequential workflow for MHC tetramer staining.

References

Improving Uty HY Peptide (246-254) solubility for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Uty HY (246-254) peptide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using this peptide in cell culture applications, with a focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is the Uty HY (246-254) peptide and what are its properties?

The Uty HY (246-254) peptide is a minor histocompatibility H-Y antigen derived from the UTY (ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome) protein.[1][2] Its amino acid sequence is Trp-Met-His-His-Asn-Met-Asp-Leu-Ile (WMHHNMDLI).[1][][4] This peptide is presented by MHC class I molecules (specifically H2-Db in mice) to cytotoxic T-lymphocytes (CTLs).[2][5]

The sequence contains a high percentage of hydrophobic amino acids (Trp, Met, Leu, Ile), which can make it challenging to dissolve in aqueous solutions.[6][7]

Q2: What is the recommended first-step solvent for reconstituting Uty HY (246-254)?

Due to its hydrophobic nature, the recommended starting solvent is a small amount of high-purity, sterile Dimethyl Sulfoxide (DMSO).[5] A common practice for this and similar peptides is to create a high-concentration stock solution (e.g., 10 mg/mL) in 100% DMSO, which can then be serially diluted into your aqueous cell culture medium.[5]

Q3: My peptide won't dissolve in aqueous buffers like PBS or water. What should I do?

This is a common issue for hydrophobic peptides. If direct dissolution in water or PBS fails, follow the recommended troubleshooting workflow. The general strategy is to first use an organic solvent like DMSO to get the peptide into solution before diluting it into your experimental buffer.[6][7][8] Physical methods like brief sonication or vortexing can also help break up aggregates and improve solubility.[6] One vendor data sheet suggests that solubility up to 12.5 mg/mL in water and 100 mg/mL in PBS is achievable with the aid of ultrasonication.[9]

Q4: What is the maximum concentration of DMSO that is safe for my cell culture?

The tolerance to DMSO is cell-line specific.

  • General Guideline: Most cell lines can tolerate a final DMSO concentration of 0.5% without severe cytotoxicity.[10] Some robust lines may tolerate up to 1%.[10][11]

  • Sensitive & Primary Cells: For primary cells or particularly sensitive cell lines, it is recommended to keep the final DMSO concentration at or below 0.1%.[11][12]

  • Critical Control: Always include a vehicle control in your experiments, where cells are treated with the same final concentration of DMSO as your peptide-treated samples.[13] This allows you to distinguish the effects of the peptide from the effects of the solvent.

Q5: How should I store the reconstituted Uty HY (246-254) peptide solution?

Once the peptide is in solution, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or, for long-term storage, at -80°C.[14]

Troubleshooting Guide: Step-by-Step Peptide Solubilization

If you are facing difficulties dissolving the lyophilized Uty HY (246-254) peptide, follow this systematic approach.

Solubility Testing Workflow

This workflow outlines the decision-making process for dissolving a challenging peptide.

G cluster_0 start Start: Lyophilized Uty HY (246-254) Peptide test_water 1. Add small volume of sterile, deionized H2O. Vortex. start->test_water check_water Is solution clear? test_water->check_water use_organic 2. Use 100% DMSO. Add minimal volume (e.g., 10-20 µL) to dry peptide. Vortex. check_water->use_organic No (Cloudy/ Particulates) success Success: Peptide is in solution. Proceed with experiment. check_water->success Yes check_organic Is solution clear? use_organic->check_organic sonicate 3. Briefly sonicate in a water bath. check_organic->sonicate No dilute 4. Slowly add aqueous buffer (e.g., PBS, cell media) dropwise to DMSO stock while vortexing. check_organic->dilute Yes check_sonic Is solution clear? sonicate->check_sonic check_sonic->dilute Yes fail Insoluble. Consider alternative organic solvent (e.g., DMF) or consult manufacturer. check_sonic->fail No check_final Does solution remain clear? dilute->check_final check_final->success Yes check_final->fail No (Precipitates)

Caption: Workflow for troubleshooting Uty HY (246-254) peptide solubility.

Experimental Protocols & Data

Protocol 1: Reconstitution of Uty HY (246-254) for Cell Culture

This protocol is based on methods used for hydrophobic peptides and specific literature citing Uty HY (246-254).[5]

  • Preparation : Allow the lyophilized peptide vial to warm to room temperature before opening to prevent condensation.

  • Initial Solubilization : Add a small, precise volume of 100% sterile DMSO (e.g., 20 µL) directly to the lyophilized powder to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Mixing : Vortex the vial for 30-60 seconds. If particulates are still visible, sonicate the vial in a water bath for 5-10 minutes.[6] Visually inspect to ensure the solution is clear.

  • Working Solution Preparation : Slowly add your desired aqueous buffer (e.g., PBS or serum-free cell culture medium) dropwise to the DMSO stock solution while gently vortexing. Do not add the DMSO stock to the buffer, as this can cause the peptide to precipitate out of solution immediately.

  • Final Concentration : Dilute this intermediate stock into your final cell culture medium to achieve the desired working concentration. Ensure the final DMSO concentration remains within the tolerated limits for your specific cell type (e.g., ≤ 0.5%).[10]

  • Storage : Immediately aliquot any unused stock solution and store at -20°C or -80°C.

Table 1: Solvent Screening & Cell Culture Compatibility

The following table summarizes recommended solvents and their compatibility with typical cell culture experiments.

SolventRecommended UseProsCons / LimitationsFinal Conc. in Culture
Sterile dH₂O / PBS Initial attempt for any peptideBiologically compatible; no toxicity.Often fails for hydrophobic peptides like Uty HY (246-254).N/A
Dimethyl Sulfoxide (DMSO) Primary recommendation for hydrophobic peptides[5][6][7]Excellent solvating power for hydrophobic compounds.Can be toxic to cells at higher concentrations.[10] May oxidize Met residues (less common).≤ 0.5% (general), ≤ 0.1% (sensitive cells)[10][11]
Dimethylformamide (DMF) Alternative to DMSOGood solvating power.Higher toxicity than DMSO; use with caution.Must be determined empirically; aim for <0.1%.
10% Acetic Acid For basic peptidesCan protonate basic residues to aid solubility.Not ideal for Uty HY. Low pH can harm cells.Must be neutralized before adding to cells.

Visualization of Biological Pathway

The primary biological role of the Uty HY (246-254) peptide is its presentation by MHC Class I molecules to the immune system.[15][16]

MHC Class I Antigen Presentation Pathway

This diagram illustrates the endogenous pathway by which intracellular peptides, like Uty HY, are processed and presented on the cell surface to CD8+ T-cells.[17][18]

Caption: Endogenous pathway for Uty HY peptide presentation by MHC Class I.

References

Uty HY Peptide (246-254) stability in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the Uty HY Peptide (246-254) in aqueous solutions. The information provided is based on the peptide's sequence (H-Trp-Met-His-His-Asn-Met-Asp-Leu-Ile-OH) and established principles of peptide chemistry, as specific stability studies on this particular peptide are not extensively available in public literature.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for reconstituting lyophilized Uty HY Peptide (246-254)?

A1: To ensure maximum stability and solubility, a systematic approach is recommended. Start by allowing the vial of lyophilized peptide to equilibrate to room temperature before opening to avoid moisture condensation. For initial solubilization, especially given the hydrophobic residues (Trp, Met, Leu, Ile) in the sequence, using a small amount of an organic solvent like DMSO or DMF is advisable, followed by dropwise addition of the desired aqueous buffer while vortexing.[1]

Q2: What are the optimal storage conditions for Uty HY Peptide (246-254) in both lyophilized and solution forms?

A2: For long-term storage, lyophilized Uty HY Peptide (246-254) should be stored at -20°C or -80°C, protected from moisture and light.[2] Once reconstituted in an aqueous solution, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation. These aliquots should be stored at -80°C for up to six months or at -20°C for up to one month.[2] For short-term use, a solution can be kept at 4°C for a few days, but stability will be limited.

Q3: What are the primary degradation pathways for Uty HY Peptide (246-254) in an aqueous solution?

A3: Based on its amino acid sequence (WMHHNMDLI), the Uty HY Peptide (246-254) is susceptible to several degradation pathways:

  • Oxidation: The two Methionine (Met) residues are prone to oxidation, forming methionine sulfoxide (B87167) and potentially methionine sulfone.[3] This is a common issue and can be accelerated by exposure to oxygen and certain metal ions.

  • Deamidation: The Asparagine (Asn) residue can undergo deamidation, a reaction that converts the asparagine side chain into aspartic acid or isoaspartic acid through a succinimide (B58015) intermediate.[4] This process is pH-dependent and generally occurs more rapidly under neutral to basic conditions.[4][5]

  • Hydrolysis: The peptide bond, particularly adjacent to the Aspartic acid (Asp) residue, can be susceptible to hydrolysis, leading to peptide fragmentation.[3][6]

Q4: How does pH affect the stability of Uty HY Peptide (246-254) in solution?

A4: The pH of the aqueous solution is a critical factor for the stability of this peptide.[7]

  • Acidic pH (below 6): While generally slowing down deamidation, acidic conditions can promote the hydrolysis of the peptide bond, especially at the Asp-Leu linkage.[3][6]

  • Neutral to Basic pH (above 7): These conditions significantly accelerate the deamidation of the Asparagine residue.[4][5] Oxidation of Methionine can also be more prevalent at higher pH.[3] For optimal stability, it is generally recommended to maintain the peptide solution at a slightly acidic pH (e.g., pH 5-6), though empirical testing is advised.

Q5: My peptide solution appears cloudy or has formed a precipitate. What could be the cause and how can I resolve it?

A5: Cloudiness or precipitation is likely due to peptide aggregation, a common issue with peptides containing a significant number of hydrophobic residues.[1][8] The Uty HY Peptide (246-254) sequence includes several such residues (Trp, Met, Leu, Ile). Aggregation can be influenced by factors like peptide concentration, pH, temperature, and the ionic strength of the buffer.[9] To resolve this, you can try sonication to aid dissolution. If the issue persists, consider re-dissolving the peptide in a small amount of organic solvent (like DMSO) before diluting it with your aqueous buffer.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of biological activity Peptide degradation (oxidation, deamidation, hydrolysis).Prepare fresh solutions from lyophilized stock. Ensure proper storage conditions (-80°C for aliquots). Analyze the peptide solution for degradation products using HPLC or Mass Spectrometry.
Peptide will not dissolve High hydrophobicity of the peptide sequence.Use a small amount of an organic solvent (e.g., DMSO, DMF) to initially dissolve the peptide, then slowly add the aqueous buffer while vortexing.[1] Sonication may also help.[1]
Solution is cloudy or contains precipitate Peptide aggregation.Decrease the peptide concentration. Adjust the pH of the buffer away from the peptide's isoelectric point.[8] Add stabilizing agents such as a small percentage of organic co-solvent.[8]
Inconsistent experimental results Repeated freeze-thaw cycles leading to degradation. Adsorption of the peptide to container surfaces.Aliquot the peptide solution after reconstitution to avoid multiple freeze-thaw cycles. Use low-protein-binding tubes for storage and handling.

Quantitative Data Summary

Storage Condition Form Temperature Expected Stability Reference
Long-termLyophilized-80°C≥ 2 years[2]
Long-termLyophilized-20°C~1 year[2]
Short-termIn Solution-80°Cup to 6 months[2]
Short-termIn Solution-20°Cup to 1 month[2]
Very Short-termIn Solution4°Ca few daysGeneral Knowledge

Experimental Protocols

Protocol 1: Reconstitution of Uty HY Peptide (246-254)

  • Allow the vial of lyophilized peptide to warm to room temperature before opening.

  • Add a small volume of an appropriate organic solvent (e.g., DMSO) to the vial to dissolve the peptide.

  • Slowly add the desired aqueous buffer (e.g., sterile water or PBS) to the peptide-organic solvent mixture while gently vortexing, until the desired final concentration is reached.

  • If precipitation occurs, sonicate the solution for a few minutes.[1]

  • For biological applications, it is recommended to filter-sterilize the final peptide solution through a 0.22 µm filter.[2]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This is a generic protocol and should be optimized for your specific equipment and peptide.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Procedure: a. Prepare a stock solution of the Uty HY Peptide (246-254) in the desired aqueous buffer. b. Incubate aliquots of the solution under different conditions (e.g., various temperatures and pH values). c. At specified time points, inject a sample onto the HPLC system. d. Monitor the decrease in the area of the main peptide peak and the appearance of new peaks corresponding to degradation products over time. Mass spectrometry can be coupled with HPLC (LC-MS) to identify the mass of the degradation products and confirm the degradation pathway.[10]

Visualizations

Peptide_Degradation_Pathway cluster_oxidation Oxidation cluster_deamidation Deamidation cluster_hydrolysis Hydrolysis Uty_HY_Peptide Uty HY Peptide (WMHHNMDLI) Met_Oxide Methionine Sulfoxide Uty_HY_Peptide->Met_Oxide O2, metal ions (on Met residues) Succinimide Succinimide Intermediate Uty_HY_Peptide->Succinimide pH > 6 (on Asn residue) Fragments Peptide Fragments Uty_HY_Peptide->Fragments Acidic pH (at Asp-Leu bond) Asp_isoAsp Aspartic Acid / Isoaspartic Acid Succinimide->Asp_isoAsp Hydrolysis

Caption: Potential degradation pathways of Uty HY Peptide (246-254).

Stability_Testing_Workflow start Start: Lyophilized Peptide reconstitute Reconstitute Peptide in Aqueous Buffer start->reconstitute aliquot Aliquot into multiple samples reconstitute->aliquot stress Incubate under Stress Conditions (e.g., different pH, Temp) aliquot->stress sampling Take samples at various time points stress->sampling analysis Analyze by HPLC / LC-MS sampling->analysis data Quantify remaining peptide and degradation products analysis->data end End: Determine Stability Profile data->end

Caption: Experimental workflow for assessing peptide stability.

Troubleshooting_Decision_Tree start Problem with Peptide Solution q_dissolve Does the peptide dissolve? start->q_dissolve a_no_dissolve Use organic co-solvent (DMSO) and sonicate q_dissolve->a_no_dissolve No q_clear Is the solution clear? q_dissolve->q_clear Yes a_no_dissolve->q_clear a_cloudy Likely Aggregation. Lower concentration, adjust pH. q_clear->a_cloudy No q_activity Is the peptide active? q_clear->q_activity Yes a_inactive Potential Degradation. Prepare fresh solution, check storage. q_activity->a_inactive No success Solution is usable q_activity->success Yes

Caption: Troubleshooting decision tree for common peptide issues.

References

Preventing non-specific T-cell activation with Uty HY Peptide (246-254)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the Uty HY Peptide (246-254) to prevent non-specific T-cell activation in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the Uty HY Peptide (246-254) and what is its primary application?

The Uty HY peptide (246-254) is a nine-amino-acid peptide with the sequence WMHHNMDLI.[1][2] It is a well-characterized, male-specific minor histocompatibility (H-Y) antigen epitope derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (UTY) protein.[1] In mice, it is presented by the MHC class I molecule H2-Db.[1] Its primary application is in immunology research, particularly in studies of transplantation, graft-versus-host disease (GVHD), and T-cell tolerance. It is often used to study and modulate the activity of specific CD8+ T-cell populations.

Q2: How can the Uty HY Peptide (246-254) be used to prevent non-specific T-cell activation?

While primarily known for eliciting a specific T-cell response, this peptide can be used as a highly specific control in T-cell activation assays. By demonstrating a response only in a specific context (e.g., in female mice immunized with male cells), it helps to differentiate between antigen-specific activation and non-specific activation caused by other experimental factors. It can also be used in competitive inhibition assays to block the activation of specific T cells.

Q3: How should I properly handle and store the lyophilized Uty HY Peptide (246-254)?

Proper handling and storage are critical to maintain the peptide's integrity and prevent experimental variability.

  • Storage: Lyophilized peptide should be stored at -20°C or -80°C for long-term storage.[2][3]

  • Reconstitution: Before use, allow the vial to warm to room temperature before opening to avoid condensation. Reconstitute the peptide in a small amount of sterile, endotoxin-free DMSO.[4] Once dissolved, it can be further diluted in an appropriate sterile buffer or cell culture medium.[4]

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted peptide into single-use volumes and store them at -20°C or -80°C.[4][5]

Q4: What are potential sources of non-specific T-cell activation in my experiments?

Non-specific T-cell activation can arise from several sources:

  • Peptide Impurities: Synthetic peptides may contain impurities from the synthesis process, such as truncated or modified sequences, or residual reagents like trifluoroacetic acid (TFA).[5][6][7][8] These can sometimes trigger a T-cell response.

  • Endotoxins: Contamination of the peptide, media, or serum with endotoxins (lipopolysaccharides from bacteria) is a potent cause of non-specific immune cell activation.[5]

  • Serum Quality: The quality of fetal bovine serum (FBS) or other sera used in cell culture can vary between lots and may contain mitogenic factors that lead to high background activation.[9]

  • Cell Health and Density: Stressed or overly dense cell cultures can lead to spontaneous T-cell activation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High background T-cell activation in negative control wells (no peptide) 1. Endotoxin (B1171834) contamination in media, serum, or peptide solvent.[5]2. Poor quality or batch-to-batch variability of serum.[9]3. Suboptimal cell culture conditions (e.g., high cell density, nutrient depletion).1. Use endotoxin-free reagents and test peptide stocks for endotoxin levels.2. Test new lots of serum for their potential to cause background activation before use in critical experiments. Consider using serum-free media if possible.3. Optimize cell seeding density and ensure proper culture maintenance.
T-cell activation observed with an irrelevant control peptide 1. The control peptide is not truly irrelevant and may share epitopes recognized by the T-cells.2. Contamination of the control peptide with the Uty HY peptide or other stimulants.[8]1. Use a well-characterized, structurally unrelated control peptide.2. Ensure high purity of the control peptide (>95%) and handle it separately from the experimental peptide to prevent cross-contamination.
Variability in T-cell response between experiments 1. Inconsistent peptide concentration due to improper dissolution or storage.2. Repeated freeze-thaw cycles of the peptide stock, leading to degradation.[5]3. Differences in cell viability or donor variability.1. Ensure the peptide is fully dissolved before use. Sonicate briefly if necessary.[4]2. Aliquot the peptide stock after the initial reconstitution to avoid multiple freeze-thaw cycles.[4][5]3. Always perform a cell viability count before starting the experiment and use cells from the same donor pool when possible for comparative studies.
No T-cell activation in positive control wells 1. Inactive peptide due to degradation.2. T-cells are not responsive.3. Suboptimal assay conditions.1. Use a fresh aliquot of the peptide or a new batch.2. Include a mitogen like phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies as a positive control to confirm T-cell reactivity.[9]3. Optimize peptide concentration and incubation time.

Quantitative Data Summary

The following table provides a representative dataset from an ELISpot assay designed to measure IFN-γ secreting cells, demonstrating specific activation by Uty HY peptide (246-254) with minimal non-specific activation.

Condition Stimulus Mean Spot Forming Units (SFU) per 10^6 cells Standard Deviation
Negative ControlMedia + 0.1% DMSO52
Irrelevant Peptide ControlOVA Peptide (257-264)83
Experimental Uty HY Peptide (246-254) 150 15
Positive ControlAnti-CD3/CD28 Antibodies50045

This data is illustrative and actual results will vary depending on the experimental setup.

Experimental Protocols

Protocol 1: T-Cell Proliferation Assay by CFSE Dye Dilution

This protocol outlines the steps to measure Uty HY peptide-specific T-cell proliferation while controlling for non-specific activation.

Materials:

  • Uty HY Peptide (246-254), high purity (>95%)

  • Irrelevant control peptide (e.g., OVA 257-264), high purity (>95%)

  • Splenocytes from female C57BL/6 mice (naïve or immunized with male splenocytes)

  • Complete RPMI-1640 medium (supplemented with 10% heat-inactivated FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol)

  • CFSE (Carboxyfluorescein succinimidyl ester)

  • FACS buffer (PBS with 2% FBS)

  • Anti-CD8 and anti-CD4 fluorescently labeled antibodies

  • Viability dye (e.g., 7-AAD)

Methodology:

  • Cell Preparation: Prepare a single-cell suspension of splenocytes.

  • CFSE Labeling: Resuspend cells at 1-10 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the staining with 5 volumes of cold complete RPMI.

  • Cell Plating: Plate 2 x 10^5 CFSE-labeled cells per well in a 96-well flat-bottom plate.

  • Stimulation: Add the Uty HY peptide (246-254) at a pre-determined optimal concentration (e.g., 1-10 µg/mL). Include the following controls:

    • Negative control: Media with peptide solvent (e.g., 0.1% DMSO).

    • Irrelevant peptide control: An MHC-matched irrelevant peptide at the same concentration as the Uty HY peptide.

    • Positive control: Anti-CD3/CD28 antibodies or a mitogen.

  • Incubation: Culture for 4-5 days at 37°C in a 5% CO2 incubator.

  • Staining and Analysis: Harvest cells and stain with a viability dye and fluorescently labeled anti-CD8 and anti-CD4 antibodies. Analyze by flow cytometry, gating on live, single CD8+ or CD4+ T-cells to assess CFSE dilution.

Protocol 2: Intracellular Cytokine Staining (ICS)

This protocol is for detecting cytokine production in response to the Uty HY peptide.

Materials:

  • Uty HY Peptide (246-254), high purity (>95%)

  • Irrelevant control peptide

  • Splenocytes

  • Complete RPMI-1640 medium

  • Brefeldin A or Monensin (protein transport inhibitors)

  • FACS buffer

  • Anti-CD8, anti-CD4, and anti-IFN-γ (or other cytokine) fluorescently labeled antibodies

  • Viability dye

  • Fixation and permeabilization buffers

Methodology:

  • Cell Plating: Plate 1-2 x 10^6 splenocytes per well in a 96-well round-bottom plate.

  • Stimulation: Add the Uty HY peptide (246-254) at the optimal concentration. Include the same controls as in the proliferation assay.

  • Incubation: Incubate for 1-2 hours at 37°C, then add a protein transport inhibitor (e.g., Brefeldin A) and incubate for an additional 4-6 hours.[4][10]

  • Surface Staining: Wash the cells and stain with a viability dye and antibodies against surface markers (CD4, CD8).

  • Fixation and Permeabilization: Fix and permeabilize the cells according to the manufacturer's protocol.

  • Intracellular Staining: Stain for intracellular cytokines (e.g., IFN-γ).

  • Analysis: Analyze by flow cytometry, gating on live, single CD8+ or CD4+ T-cells to quantify the percentage of cytokine-producing cells.

Visualizations

T-Cell Receptor (TCR) Signaling Pathway

TCR_Signaling_Pathway cluster_APC APC cluster_TCell T-Cell APC Antigen Presenting Cell (APC) TCell T-Cell MHC MHC-Peptide TCR TCR MHC->TCR Signal 1 (Antigen Specific) Lck Lck TCR->Lck CD28 CD28 B7 B7 B7->CD28 Signal 2 (Co-stimulation) ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 AP1 AP-1 LAT->AP1 DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC Ca Ca²⁺ release IP3->Ca NFkB NF-κB PKC->NFkB NFAT NFAT Ca->NFAT Cytokines Cytokine Production (e.g., IFN-γ, IL-2) NFkB->Cytokines NFAT->Cytokines AP1->Cytokines Proliferation Proliferation Cytokines->Proliferation

Caption: Simplified T-Cell Receptor (TCR) signaling pathway leading to T-cell activation.

Experimental Workflow for Preventing Non-Specific T-Cell Activation

Experimental_Workflow start Start: Prepare Single-Cell Suspension (e.g., Splenocytes) qc_peptide Peptide Quality Control (Purity >95%, Endotoxin-free) start->qc_peptide setup_assay Set Up T-Cell Assay (e.g., ELISpot, ICS, Proliferation) qc_peptide->setup_assay neg_control Negative Control: Media + Solvent setup_assay->neg_control irrel_control Irrelevant Peptide Control: (e.g., OVA peptide) setup_assay->irrel_control exp_peptide Experimental: Uty HY Peptide (246-254) setup_assay->exp_peptide pos_control Positive Control: (e.g., Anti-CD3/CD28) setup_assay->pos_control incubation Incubate Cells (Time and Temperature Optimized) neg_control->incubation irrel_control->incubation exp_peptide->incubation pos_control->incubation analysis Data Acquisition & Analysis (e.g., Flow Cytometry, ELISpot Reader) incubation->analysis interpretation Interpret Results: Compare Experimental to Controls analysis->interpretation specific_activation Conclusion: Specific T-Cell Activation interpretation->specific_activation Low background in controls nonspecific_activation Troubleshoot: Non-Specific Activation Detected interpretation->nonspecific_activation High background in controls

Caption: Workflow for T-cell activation assays with controls to monitor non-specific activation.

References

Technical Support Center: Uty HY Peptide (246-254) TFA Salt Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of trifluoroacetic acid (TFA) from synthetic Uty HY Peptide (246-254). TFA is a common counterion from the peptide synthesis and purification process that can interfere with biological assays.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove TFA from the Uty HY Peptide (246-254) preparation?

Trifluoroacetic acid (TFA) is frequently used during solid-phase peptide synthesis and purification.[1] However, residual TFA in the final peptide product can be problematic for several reasons:

  • Cellular Toxicity: TFA can be toxic to cells in culture, potentially leading to artifacts in cell-based assays such as altered cell growth, viability, or signaling.[1][2]

  • Interference with Biological Activity: TFA can alter the secondary structure and biological activity of peptides.[2]

  • Assay Interference: TFA can interfere with certain analytical techniques, such as infrared spectroscopy.[1]

Q2: What are the common methods for removing TFA from peptide preparations?

The most common and effective methods for TFA removal are:

  • Lyophilization with Hydrochloric Acid (HCl): This method involves repeatedly dissolving the peptide in a dilute HCl solution and then freeze-drying it. The stronger acid (HCl) displaces the weaker TFA, which is then removed as a volatile acid during lyophilization.[1][3]

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. The peptide solution is passed through a resin with charged groups that bind the peptide, allowing the TFA counterions to be washed away. The peptide is then eluted with a different salt solution, such as acetate (B1210297) or chloride.[1][4]

Q3: Which TFA removal method is best for the Uty HY Peptide (246-254)?

The choice of method depends on factors like the required final purity, desired peptide recovery, and available equipment.

  • Ion-exchange chromatography is highly effective and can yield very high peptide recovery rates.[5]

  • Lyophilization with HCl is a simpler method that can be performed with standard laboratory equipment, but it may require multiple cycles to achieve complete TFA removal.[3]

Q4: How can I quantify the amount of residual TFA in my peptide sample?

Several analytical methods can be used to quantify residual TFA, including:

  • Ion Chromatography: This is a sensitive and accurate method for quantifying TFA and other counterions.[6]

  • ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This technique can directly detect and quantify the fluorine atoms in TFA.[5]

Troubleshooting Guide

Issue 1: Low Peptide Recovery After TFA Removal

Possible CauseTroubleshooting Step
Peptide loss during lyophilization cycles. Ensure the lyophilizer is functioning correctly and a proper vacuum is achieved. Minimize the number of transfer steps between vials.[1] Consider using specialized tubes designed to minimize sample loss.
Peptide precipitation during ion-exchange chromatography. Optimize the buffer pH and ionic strength. The solubility of Uty HY Peptide (246-254) may be pH-dependent.[1]
Non-specific binding to chromatography columns or labware. Use low-protein-binding tubes and pipette tips. Pre-condition the chromatography column according to the manufacturer's instructions.[1]
Peptide degradation. Avoid harsh pH conditions and prolonged exposure to room temperature. The Uty HY peptide contains histidine and methionine residues which can be susceptible to oxidation.

Issue 2: Incomplete TFA Removal

Possible CauseTroubleshooting Step
Insufficient number of lyophilization cycles with HCl. Increase the number of dissolution-lyophilization cycles to three or more. A study on a model peptide showed that three cycles with 10 mM HCl were sufficient to reduce TFA content to below 1% (w/w).[1]
Inefficient displacement of TFA during ion exchange. Ensure the ion-exchange resin has sufficient capacity and is properly equilibrated with the exchange buffer. Increase the concentration or volume of the eluting salt.[1]
TFA contamination from labware or solvents. Use fresh, high-purity solvents and thoroughly clean all labware.[1]

Issue 3: Altered Peptide Activity in Biological Assays

Possible CauseTroubleshooting Step
Residual TFA is still present. Quantify the TFA level and perform additional removal steps if necessary.[1]
The new counter-ion (e.g., chloride or acetate) is affecting the assay. Run a control with the buffer containing the new counter-ion to assess its effect on the cells or assay components.[1]
Peptide has degraded during the TFA removal process. Analyze the peptide purity and integrity by HPLC and mass spectrometry after the removal process.[1]

Data Presentation

The following table summarizes typical efficiencies and peptide recovery rates for common TFA removal methods based on studies of various peptides. Results may vary for the specific Uty HY Peptide (246-254).

MethodTypical TFA Removal EfficiencyTypical Peptide Recovery RateReference
Lyophilization with HCl (3 cycles) >99%>90%[1]
Ion-Exchange Chromatography >99%>95%[5]
Reversed-Phase HPLC with Volatile Buffer >95%>80%[5][7]

Experimental Protocols

Protocol 1: TFA Removal by Lyophilization with HCl

This protocol is adapted from established methods for exchanging TFA for chloride ions.[3]

Materials:

  • Uty HY Peptide (246-254) TFA salt

  • Milli-Q or distilled water

  • 100 mM Hydrochloric acid (HCl) solution

  • Lyophilizer

  • Low-protein-binding microcentrifuge tubes

Procedure:

  • Dissolution: Dissolve the Uty HY Peptide (246-254) in distilled water at a concentration of 1 mg/mL.

  • Acidification: Add 100 mM HCl to the peptide solution to a final HCl concentration of 2-10 mM.

  • Incubation: Let the solution stand at room temperature for at least 1 minute.

  • Freezing: Freeze the solution rapidly, preferably in liquid nitrogen.

  • Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.

  • Repeat: Repeat steps 1-5 at least two more times to ensure complete TFA removal.

  • Final Reconstitution: After the final lyophilization, reconstitute the peptide in the desired buffer for your experiment.

Protocol 2: TFA Removal by Ion-Exchange Chromatography

This protocol provides a general guideline for TFA removal using a strong anion exchange resin.

Materials:

  • Uty HY Peptide (246-254) TFA salt

  • Strong anion exchange resin (e.g., AG1-X8)

  • Chromatography column

  • Equilibration buffer (e.g., low ionic strength buffer at a pH where the peptide is charged)

  • Elution buffer (e.g., a buffer containing the desired counterion, such as acetate or chloride)

  • Milli-Q or distilled water

Procedure:

  • Resin Preparation: Prepare a column with the strong anion exchange resin. The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.[6]

  • Equilibration: Equilibrate the column with the equilibration buffer.

  • Sample Loading: Dissolve the Uty HY Peptide (246-254) in the equilibration buffer and load it onto the column.

  • Washing: Wash the column with the equilibration buffer to remove the TFA counterions.

  • Elution: Elute the peptide from the column using the elution buffer.

  • Desalting and Lyophilization: If necessary, desalt the eluted peptide solution and lyophilize to obtain the final peptide salt form.

Visualizations

TFA_Removal_Workflow General Workflow for TFA Salt Removal start Start with Uty HY Peptide (TFA Salt) dissolve Dissolve Peptide in Appropriate Solvent start->dissolve method_choice Choose TFA Removal Method dissolve->method_choice hcl_lyo Lyophilization with HCl method_choice->hcl_lyo Simple & Accessible iex Ion-Exchange Chromatography method_choice->iex High Purity & Recovery dissolve_hcl Dissolve in dilute HCl hcl_lyo->dissolve_hcl load_iex Load onto IEX Column iex->load_iex lyophilize Lyophilize dissolve_hcl->lyophilize repeat_lyo Repeat 2-3 times lyophilize->repeat_lyo repeat_lyo->dissolve_hcl qc Quality Control (e.g., HPLC, MS, TFA quantification) repeat_lyo->qc wash_iex Wash to Remove TFA load_iex->wash_iex elute_iex Elute with New Counter-ion wash_iex->elute_iex elute_iex->qc end_product Uty HY Peptide (TFA-free Salt) qc->end_product

Caption: General workflow for TFA salt removal from Uty HY Peptide (246-254).

Troubleshooting_Logic Troubleshooting Logic for TFA Removal start Problem Encountered low_recovery Low Peptide Recovery? start->low_recovery incomplete_removal Incomplete TFA Removal? start->incomplete_removal altered_activity Altered Biological Activity? start->altered_activity check_lyo Check Lyophilizer & Minimize Transfers low_recovery->check_lyo optimize_iex Optimize IEX Buffer pH/Ionic Strength low_recovery->optimize_iex use_low_bind Use Low-Binding Labware low_recovery->use_low_bind increase_cycles Increase Lyophilization Cycles incomplete_removal->increase_cycles check_resin Check IEX Resin Capacity & Equilibration incomplete_removal->check_resin clean_labware Use High-Purity Solvents & Clean Labware incomplete_removal->clean_labware quantify_tfa Quantify Residual TFA altered_activity->quantify_tfa control_exp Run Control with New Counter-ion altered_activity->control_exp check_integrity Check Peptide Integrity (HPLC/MS) altered_activity->check_integrity

Caption: Troubleshooting logic for common issues in TFA removal.

References

Technical Support Center: Minimizing Uty HY Peptide (246-254) Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address aggregation issues encountered when working with Uty HY Peptide (246-254) in solution.

Frequently Asked Questions (FAQs)

Q1: What is the Uty HY Peptide (246-254) and what are its properties?

The Uty HY Peptide (246-254) is a 9-amino acid peptide with the sequence Trp-Met-His-His-Asn-Met-Asp-Leu-Ile (WMHHNMDLI).[1][2] It is a T-cell epitope derived from the mouse UTY (ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome) protein and serves as a male-specific transplantation antigen.[2][3][4]

Key Properties:

  • Molecular Formula: C₅₃H₇₇N₁₅O₁₃S₂[1][2]

  • Molecular Weight: 1196.4 g/mol [1][2]

  • Appearance: Typically a lyophilized powder.[5]

  • Storage: Should be stored at -20°C or below in its lyophilized form.[1][2]

Q2: Why is my Uty HY Peptide (246-254) solution cloudy or forming a precipitate?

Cloudiness or precipitation in your peptide solution is a common indicator of aggregation.[6] Peptide aggregation is a process where individual peptide molecules stick together to form larger, often insoluble complexes. The Uty HY peptide contains several hydrophobic amino acids (W, M, L, I), which can contribute to its tendency to aggregate, especially in aqueous solutions.[5][7]

Q3: What are the main factors that influence the aggregation of this peptide?

Several factors can promote the aggregation of Uty HY Peptide (246-254):

  • pH: The pH of the solution is critical. Peptides are least soluble and most prone to aggregation at their isoelectric point (pI), where the net charge is zero.[8][9]

  • Concentration: Higher peptide concentrations can increase the likelihood of intermolecular interactions and aggregation.[6][9]

  • Temperature: Elevated temperatures can sometimes promote aggregation, while repeated freeze-thaw cycles can also be detrimental to peptide stability.[6][9][10]

  • Solvent: The type of solvent used to dissolve the peptide is crucial. Direct dissolution in aqueous buffers may not be suitable for hydrophobic peptides.[7][11]

Troubleshooting Guide

If you are experiencing aggregation with your Uty HY Peptide (246-254), follow this step-by-step guide to troubleshoot the issue.

start Start: Peptide Aggregation Observed check_solubilization Review Solubilization Protocol start->check_solubilization is_hydrophobic Is the peptide hydrophobic? check_solubilization->is_hydrophobic use_organic_solvent Use Organic Solvent (e.g., DMSO) is_hydrophobic->use_organic_solvent Yes check_ph Optimize Solution pH is_hydrophobic->check_ph No aqueous_dilution Slowly Dilute with Aqueous Buffer use_organic_solvent->aqueous_dilution aqueous_dilution->check_ph pi_check Is pH far from pI? check_ph->pi_check adjust_ph Adjust pH (1-2 units from pI) pi_check->adjust_ph No check_concentration Reduce Peptide Concentration pi_check->check_concentration Yes adjust_ph->check_concentration additives Consider Using Additives check_concentration->additives storage_handling Review Storage & Handling additives->storage_handling freeze_thaw Avoid Repeated Freeze-Thaw Cycles storage_handling->freeze_thaw sonication Use Sonication to Aid Dissolution freeze_thaw->sonication end_success Aggregation Minimized sonication->end_success

Caption: Troubleshooting workflow for minimizing peptide aggregation.

Step 1: Review Your Solubilization Protocol

For peptides with hydrophobic residues like Uty HY (246-254), direct dissolution in aqueous buffers is often problematic. A recommended approach is to first dissolve the peptide in a minimal amount of an organic solvent.[7][11]

Recommended Protocol:

  • Before opening, allow the lyophilized peptide vial to equilibrate to room temperature to prevent moisture condensation.

  • Add a small volume of sterile dimethyl sulfoxide (B87167) (DMSO) to the peptide.

  • Vortex gently until the peptide is fully dissolved.

  • Slowly add your desired aqueous buffer to the peptide-DMSO solution in a dropwise manner while vortexing.[6] Rapid dilution can cause the peptide to precipitate.

  • After reconstitution, centrifuge the solution at high speed (>10,000 x g) for 5-10 minutes to pellet any insoluble micro-aggregates.[5][6]

Step 2: Optimize the pH of Your Solution

The Uty HY peptide (246-254) has a calculated isoelectric point (pI) in the acidic to neutral range. To maintain solubility, the pH of your final solution should be at least 1-2 units away from its pI.[6][9][12]

  • For this peptide, which has a net negative charge at neutral pH, using a slightly basic buffer (e.g., pH 8.0-9.0) can help to increase its solubility. This is because at a pH above its pI, the peptide will have a net negative charge, leading to electrostatic repulsion between peptide molecules and preventing aggregation.[8]

Step 3: Adjust the Peptide Concentration

If aggregation persists, consider working with a lower final concentration of the peptide.[6][9] High concentrations promote self-association.

Step 4: Utilize Solubility-Enhancing Additives

The inclusion of certain excipients can help to stabilize the peptide and prevent aggregation.[6][13] The effectiveness of these additives is peptide-dependent and may require some optimization.

Additive CategoryExample(s)Typical ConcentrationMechanism of Action
Amino Acids Arginine, Glycine50-250 mMCan reduce non-specific interactions and aggregation.[6][13]
Sugars Sucrose, Trehalose5-10% (w/v)Stabilize the native conformation of the peptide.[6][13]
Polyols Glycerol, Mannitol10-50% (v/v)Increase solvent viscosity and stabilize peptide structure.[6][13]
Detergents Tween® 20, Triton™ X-1000.01-0.1% (v/v)Can prevent hydrophobic aggregation at low concentrations.[6][9]
Step 5: Proper Storage and Handling
  • Storage: Store peptide solutions at -20°C or -80°C.[6]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as they can induce aggregation.[6][9] Aliquot the peptide solution into single-use volumes after preparation.

Experimental Protocols

Protocol 1: General Peptide Solubility Assay

This protocol provides a systematic way to determine the optimal solvent for the Uty HY peptide (246-254).

start Start: Test Peptide Solubility weigh_peptide Weigh a small amount of lyophilized peptide start->weigh_peptide add_water Add sterile water to a high concentration (e.g., 10 mg/mL) weigh_peptide->add_water vortex_sonicate Vortex and/or sonicate add_water->vortex_sonicate is_soluble_water Is the solution clear? vortex_sonicate->is_soluble_water soluble_in_water Peptide is soluble in water is_soluble_water->soluble_in_water Yes test_ph Test solubility in acidic/basic conditions is_soluble_water->test_ph No add_base Add 0.1M Ammonium (B1175870) Bicarbonate (for acidic peptides) test_ph->add_base is_soluble_ph Is the solution clear? add_base->is_soluble_ph add_acid Add 10% Acetic Acid (for basic peptides) soluble_in_ph Peptide is soluble at adjusted pH is_soluble_ph->soluble_in_ph Yes test_organic Test solubility in organic solvent is_soluble_ph->test_organic No add_dmso Add minimal DMSO test_organic->add_dmso is_soluble_organic Is the solution clear? add_dmso->is_soluble_organic soluble_in_organic Peptide is soluble in organic solvent is_soluble_organic->soluble_in_organic Yes end_insoluble Peptide has poor solubility is_soluble_organic->end_insoluble No

Caption: Experimental workflow for peptide solubility testing.

Materials:

  • Lyophilized Uty HY Peptide (246-254)

  • Sterile, purified water

  • 0.1 M Ammonium Bicarbonate

  • 10% Acetic Acid

  • Dimethyl sulfoxide (DMSO)

  • Vortexer

  • Water bath sonicator

Procedure:

  • Weigh out a small, known amount of the lyophilized peptide into a microcentrifuge tube.

  • Test in Water: Add a small volume of sterile, purified water to achieve a high concentration (e.g., 10 mg/mL).[6]

  • Vortex the solution for 30 seconds. If the peptide does not dissolve, sonicate the sample for 5-10 minutes in a water bath.[5][7]

  • Visually inspect the solution. If it is clear, the peptide is soluble in water at this concentration.

  • Test in Basic Conditions: If the peptide is not soluble in water, use a fresh sample and add small aliquots (e.g., 5 µL) of 0.1 M ammonium bicarbonate to the peptide suspension. Vortex after each addition and check for dissolution.[6]

  • Test in Organic Solvents: If the peptide remains insoluble, use a fresh sample and add a minimal volume of DMSO (e.g., 10-20 µL). Vortex until it dissolves. Then, proceed with slow, dropwise addition of your aqueous buffer.[6]

  • Final Clarification: For any preparation, centrifuge the final solution at >10,000 x g for 5-10 minutes to remove any residual micro-aggregates before use.[5][6]

References

Technical Support Center: Gating Strategy for Rare Uty HY Peptide (246-254) Specific T-cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and analyzing rare Uty HY peptide (246-254) specific T-cells using flow cytometry.

Frequently Asked Questions (FAQs)

Q1: What is the Uty HY peptide (246-254) and why is it studied?

A1: The Uty HY peptide (246-254) is a minor histocompatibility antigen derived from the Uty protein, which is encoded on the Y chromosome. It is a male-specific epitope presented by the MHC class I molecule H-2Db in mice. This peptide is frequently used as a model antigen in immunology research, particularly in studies of transplantation, graft-versus-host disease (GVHD), and cancer immunotherapy, to track male-specific immune responses.

Q2: What is the primary challenge in detecting Uty HY peptide-specific T-cells?

A2: The primary challenge is the extremely low frequency of these cells in peripheral blood and lymphoid tissues, especially in naive or non-immunized animals.[1][2] This rarity makes them difficult to distinguish from background noise and non-specific antibody binding in flow cytometry assays.

Q3: What are peptide-MHC multimers and why are they essential for this assay?

A3: Peptide-MHC (pMHC) multimers, such as tetramers or dextramers, are reagents composed of multiple copies of a specific pMHC complex (in this case, Uty HY peptide bound to H-2Db). These multimers bind with high avidity to T-cell receptors (TCRs) that recognize this specific peptide-MHC combination. This allows for the direct visualization and quantification of antigen-specific T-cells by flow cytometry, which is crucial for identifying such a rare population.

Q4: What is a "dump channel" and why is it recommended for this protocol?

A4: A "dump channel" is a single fluorescence channel used to exclude multiple unwanted cell populations from the analysis.[3][4][5] It typically contains a cocktail of antibodies against markers on cells that are not of interest (e.g., CD4, CD19, CD14 for gating on CD8+ T-cells).[3][4] Using a dump channel is highly recommended for rare cell analysis as it reduces background noise and helps to more clearly resolve the target population.[5]

Troubleshooting Guide

Issue 1: Weak or no signal from the Uty HY peptide-specific T-cell population.

Possible Cause Recommended Solution
Low frequency of target cells Consider enriching the antigen-specific T-cells before staining. This can be done using magnetic bead-based methods targeting activation markers after a short in vitro stimulation.
Suboptimal antibody/tetramer concentration Titrate all antibodies, including the pMHC multimer, to determine the optimal concentration that provides the best signal-to-noise ratio.
Low-affinity T-cell receptors The interaction between the TCR and the pMHC multimer may be weak.[6][7] Consider using higher-order multimers like dextramers, which have higher avidity.[8] Also, staining at 37°C for a shorter duration can sometimes enhance the signal for low-affinity interactions.
Fluorochrome brightness For rare events, use a very bright fluorochrome (e.g., PE or APC) conjugated to the pMHC multimer.
Improper storage of reagents Ensure all antibodies and especially the pMHC multimer are stored correctly and have not expired. pMHC multimers are sensitive to light and freeze-thaw cycles.

Issue 2: High background or non-specific staining.

Possible Cause Recommended Solution
Dead cells Dead cells can non-specifically bind antibodies and pMHC multimers.[5] Always include a viability dye in your panel to exclude dead cells from the analysis.[3][4][5]
Fc receptor-mediated binding B cells and monocytes can bind antibodies non-specifically through Fc receptors. Include an Fc block step in your staining protocol and use a dump channel with antibodies against CD19 and CD14.[3][4]
pMHC multimer aggregates Spin down the pMHC multimer reagent before use to remove any aggregates that can cause non-specific staining.
Incorrect compensation High background can be a result of improper fluorescence compensation. Use single-stained controls to accurately set up your compensation matrix. For rare populations, Fluorescence Minus One (FMO) controls are critical for setting accurate gates.

Quantitative Data Summary

The expected frequency of Uty HY peptide (246-254) specific T-cells can vary significantly depending on the experimental conditions. The following table provides an overview of representative data.

Experimental Condition Tissue Typical Frequency (% of CD8+ T-cells)
Naive female C57BL/6 mouseSpleen, Lymph Nodes< 0.05%
Female C57BL/6 mouse immunized with male cellsSpleen0.2 - 2.5%[9]
In vivo tumor model (MB49 bladder tumor) with immunotherapyTumorSignificantly increased compared to control

Experimental Protocol

This protocol outlines the key steps for the identification of Uty HY peptide (246-254) specific T-cells from mouse splenocytes using flow cytometry.

1. Reagents and Materials:

  • Antibodies:

    • Anti-mouse CD3e (clone 145-2C11)

    • Anti-mouse CD8a (clone 53-6.7)

    • Anti-mouse CD4 (clone GK1.5) - for dump channel

    • Anti-mouse CD19 (clone 6D5) - for dump channel

    • Anti-mouse CD11b (clone M1/70) - for dump channel

    • Viability Dye (e.g., Zombie Aqua™, Fixable Viability Dye eFluor™ 780)

  • pMHC Multimer: H-2Db Uty (WMHHNMDLI) Tetramer or Dextramer (conjugated to a bright fluorochrome like PE or APC)

  • Buffers: FACS Buffer (PBS with 2% FBS and 0.05% sodium azide), Red Blood Cell Lysis Buffer.

  • Controls:

    • Unstained cells

    • Single-color compensation controls

    • Fluorescence Minus One (FMO) control for the pMHC multimer

    • Irrelevant peptide-MHC multimer as a negative control

2. Cell Preparation:

  • Harvest spleens from mice and prepare a single-cell suspension.

  • Lyse red blood cells using a suitable lysis buffer.

  • Wash the cells with FACS buffer and count them.

  • Resuspend cells to a concentration of 1 x 10^7 cells/mL in FACS buffer.

3. Staining Procedure:

  • Fc Receptor Block: Incubate 1-2 x 10^6 cells with an Fc block reagent for 10-15 minutes at 4°C.

  • pMHC Multimer Staining: Add the titrated amount of H-2Db Uty pMHC multimer and incubate for 30-60 minutes at room temperature, protected from light.

  • Surface Marker Staining: Add the cocktail of surface marker antibodies (including the dump channel antibodies) and the viability dye. Incubate for 20-30 minutes at 4°C, protected from light.

  • Wash: Wash the cells twice with FACS buffer.

  • Fixation (Optional): If not acquiring samples immediately, fix the cells with 1-2% paraformaldehyde.

  • Acquisition: Acquire the samples on a flow cytometer, ensuring to collect a sufficient number of events (ideally >500,000 live, singlet lymphocyte events) to identify the rare population.

Visualizations

Gating_Strategy cluster_0 Initial Gating cluster_1 T-cell Identification cluster_2 Antigen-Specific Gate Total_Events Total Events Singlets Singlets Total_Events->Singlets FSC-A vs FSC-H Live_Cells Live Cells Singlets->Live_Cells Viability Dye- Lymphocytes Lymphocytes Live_Cells->Lymphocytes FSC-A vs SSC-A CD3_Positive CD3+ T-cells Lymphocytes->CD3_Positive CD3+ vs Dump- CD8_Positive CD8+ T-cells CD3_Positive->CD8_Positive CD8+ vs CD4- Uty_HY_Specific Uty HY (246-254) Specific T-cells CD8_Positive->Uty_HY_Specific H-2Db Uty+

Caption: Flow cytometry gating strategy for identifying rare Uty HY peptide-specific T-cells.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Troubleshooting Steps Start Start Experiment Acquire_Data Acquire Flow Cytometry Data Start->Acquire_Data Analyze_Data Analyze Data Acquire_Data->Analyze_Data Problem Problem Detected? Analyze_Data->Problem Weak_Signal Weak/No Signal Problem->Weak_Signal Yes High_Background High Background Problem->High_Background Yes End Successful Experiment Problem->End No Check_Reagents Check Reagent Titration & Fluorochrome Brightness Weak_Signal->Check_Reagents Review_Controls Review Controls (Viability, FMO, Dump Channel) High_Background->Review_Controls Optimize_Staining Optimize Staining Conditions (e.g., temperature, time) Check_Reagents->Optimize_Staining Improve_Gating Refine Gating Strategy Review_Controls->Improve_Gating

Caption: A logical workflow for troubleshooting common issues in rare T-cell detection.

References

Uty HY Peptide (246-254) quality control and purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Uty HY Peptide (246-254). This guide provides detailed information on quality control, purity assessment, and troubleshooting for researchers, scientists, and drug development professionals working with this peptide.

Frequently Asked Questions (FAQs)

Product Specifications and Handling

Q1: What is the expected molecular weight of Uty HY Peptide (246-254)?

The theoretical molecular weight of Uty HY Peptide (246-254), with the sequence WMHHNMDLI, is approximately 1196.4 g/mol .[][2][3][4] The exact mass may vary slightly depending on its salt form (e.g., TFA salt).

Q2: What is the recommended storage condition for Uty HY Peptide (246-254)?

For long-term storage, lyophilized Uty HY Peptide (246-254) should be stored at -20°C or colder.[][4][5][6] Some suppliers recommend storage at -80°C for periods longer than a month.[5] Once reconstituted, the stability of the peptide solution decreases, and it is recommended to use it promptly or store it at -80°C for up to six months.[5]

Q3: The peptide I received appears as a small film or gel-like substance. Is this normal?

Yes, this is normal. Lyophilized peptides can be highly hygroscopic and may absorb atmospheric moisture, causing them to appear as a film or gel.[6] The apparent volume of the powder can also vary between vials containing the same amount of peptide.[6]

Q4: What is TFA and how does it affect my experiments?

Trifluoroacetic acid (TFA) is a counterion commonly used during the HPLC purification of synthetic peptides.[3] Its presence can affect the net weight of the peptide, enhance its solubility in aqueous solutions, and potentially interfere with highly sensitive cellular or biochemical assays.[3] If your application is sensitive to TFA, you may consider purchasing a TFA-removed version of the peptide.[3]

Purity and Analysis

Q5: What is the typical purity of commercially available Uty HY Peptide (246-254)?

Commercially available Uty HY Peptide (246-254) is typically offered at purities of >95% or higher, as determined by HPLC.[3][4] Some suppliers may offer purities of 98% or even 99.87%.[2][7]

Q6: How is the purity of Uty HY Peptide (246-254) determined?

The purity of Uty HY Peptide (246-254) is primarily determined by High-Performance Liquid Chromatography (HPLC).[2][3] Mass spectrometry (MS) is used to confirm the identity of the peptide by verifying its molecular weight.[8]

Troubleshooting Guide

HPLC Analysis Issues
Issue Potential Cause Troubleshooting Steps
No peak or very small peak observed 1. Improper sample dissolution. 2. Incorrect injection volume. 3. Peptide degradation.1. Ensure complete dissolution of the peptide in an appropriate solvent. Sonication may be required.[5] 2. Verify the injection volume and concentration of the sample. 3. Check the storage conditions and age of the peptide.
Multiple peaks in the chromatogram 1. Presence of impurities from synthesis. 2. Peptide degradation. 3. Sample aggregation.1. This is expected if the peptide purity is less than 100%. The main peak should correspond to the peptide of interest. 2. Ensure proper storage and handling to prevent degradation. 3. Use a solvent known to prevent aggregation, such as one containing a small amount of acetonitrile (B52724) or DMSO.
Broad or tailing peaks 1. Poor sample solubility. 2. Column contamination or degradation. 3. Inappropriate mobile phase.1. Try a different solvent or a solvent mixture to improve solubility. 2. Clean or replace the HPLC column. 3. Optimize the mobile phase composition and pH.
Mass Spectrometry Analysis Issues
Issue Potential Cause Troubleshooting Steps
Observed mass does not match the expected mass 1. Presence of different salt forms (e.g., Na+, K+ adducts). 2. Peptide modifications (e.g., oxidation). 3. Incorrect charge state assignment.1. Look for peaks corresponding to the expected mass plus the mass of common adducts. 2. Methionine residues are prone to oxidation (+16 Da). Check for a corresponding peak. 3. Re-evaluate the mass spectrum to ensure correct charge state deconvolution.
Low signal intensity 1. Low sample concentration. 2. Poor ionization of the peptide. 3. Sample contamination with salts or detergents.1. Increase the concentration of the peptide solution. 2. Optimize mass spectrometer source parameters (e.g., electrospray voltage). 3. Desalt the peptide sample prior to MS analysis.
Solubility Issues
Issue Potential Cause Troubleshooting Steps
Peptide does not dissolve in aqueous buffer 1. Hydrophobic nature of the peptide sequence. 2. Peptide aggregation.1. Attempt to dissolve the peptide in a small amount of a polar organic solvent like DMSO, DMF, or acetonitrile, and then slowly add the aqueous buffer. 2. Sonication can help to break up aggregates and aid in dissolution.[5] 3. For in vivo studies, some protocols suggest dissolving in PBS with the aid of ultrasonication.[9]

Experimental Protocols

Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol provides a general method for determining the purity of Uty HY Peptide (246-254). The exact conditions may need to be optimized for your specific HPLC system and column.

Materials:

  • Uty HY Peptide (246-254)

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Preparation:

    • Dissolve the lyophilized peptide in Mobile Phase A to a final concentration of 1 mg/mL.

  • HPLC Method:

    • Column: C18, 5 µm particle size, 4.6 x 250 mm

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm

    • Gradient:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 95% B (linear gradient)

      • 35-40 min: 95% B

      • 40-45 min: 95% to 5% B (linear gradient)

      • 45-50 min: 5% B

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity as: (Area of the main peak / Total area of all peaks) x 100%.

Identity Confirmation by Mass Spectrometry (MS)

This protocol outlines a general procedure for confirming the molecular weight of Uty HY Peptide (246-254) using electrospray ionization mass spectrometry (ESI-MS).

Materials:

  • Uty HY Peptide (246-254)

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Formic acid (FA)

Procedure:

  • Sample Preparation:

    • Dissolve the peptide in a solution of 50% acetonitrile in water with 0.1% formic acid to a final concentration of 10-100 µM.

  • MS Analysis:

    • Infuse the sample directly into the ESI-MS system.

    • Acquire data in positive ion mode over a mass-to-charge (m/z) range of 400-1500.

  • Data Analysis:

    • Identify the series of peaks corresponding to the different charge states of the peptide.

    • Deconvolute the mass spectrum to determine the molecular weight of the peptide.

    • Compare the observed molecular weight to the theoretical molecular weight (approx. 1196.4 Da).

Visualizations

QC_Workflow cluster_start cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results cluster_end start Receive Lyophilized Uty HY Peptide (246-254) reconstitution Reconstitute Peptide (e.g., in 0.1% TFA in water) start->reconstitution hplc Purity Assessment by RP-HPLC reconstitution->hplc ms Identity Confirmation by Mass Spectrometry reconstitution->ms purity_check Purity > 95%? hplc->purity_check mw_check Correct Molecular Weight? ms->mw_check purity_check->mw_check Yes troubleshoot Troubleshoot / Contact Supplier purity_check->troubleshoot No proceed Proceed with Experiment mw_check->proceed Yes mw_check->troubleshoot No

Caption: Quality Control Workflow for Uty HY Peptide (246-254).

Troubleshooting_Flow start Experimental Issue Encountered issue_type Identify Issue Type start->issue_type solubility Solubility Issue issue_type->solubility Solubility hplc_issue HPLC Analysis Issue issue_type->hplc_issue HPLC ms_issue Mass Spec Analysis Issue issue_type->ms_issue MS check_solvent Try Alternative Solvents (e.g., DMSO, ACN) solubility->check_solvent check_peaks Analyze Chromatogram (e.g., unexpected peaks, peak shape) hplc_issue->check_peaks check_mass Analyze Mass Spectrum (e.g., unexpected mass, low signal) ms_issue->check_mass sonicate Apply Sonication check_solvent->sonicate dissolved Problem Resolved? sonicate->dissolved proceed Proceed with Experiment dissolved->proceed Yes contact_support Contact Technical Support dissolved->contact_support No optimize_hplc Optimize HPLC Method (e.g., gradient, mobile phase) check_peaks->optimize_hplc hplc_resolved Problem Resolved? optimize_hplc->hplc_resolved hplc_resolved->proceed Yes hplc_resolved->contact_support No check_adducts Check for Adducts/Modifications check_mass->check_adducts ms_resolved Problem Resolved? check_adducts->ms_resolved ms_resolved->proceed Yes ms_resolved->contact_support No

Caption: Troubleshooting Logic for Uty HY Peptide (246-254) Experiments.

References

Technical Support Center: Uty HY Peptide (246-254) Integrity in Cryopreservation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the integrity of Uty HY Peptide (246-254) during cryopreservation. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and reliability of your peptide samples.

Analysis of Uty HY Peptide (246-254) Sequence

The amino acid sequence for Uty HY Peptide (246-254) is H-Trp-Met-His-His-Asn-Met-Asp-Leu-Ile-OH .[1][][3][4] This sequence contains several residues that are susceptible to degradation under suboptimal storage conditions, particularly during freeze-thaw cycles.

  • Tryptophan (Trp) and Methionine (Met): Prone to oxidation.[5][6]

  • Asparagine (Asn): Susceptible to deamidation.[7]

  • Aspartic Acid (Asp): Can undergo hydrolysis.[8]

Understanding these potential degradation pathways is crucial for troubleshooting and implementing appropriate storage protocols.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for lyophilized Uty HY Peptide (246-254)?

A1: For long-term storage, lyophilized Uty HY Peptide (246-254) should be stored at -20°C or -80°C.[9] Storing the peptide in a desiccated environment will help prevent moisture absorption, which can accelerate degradation.[8][9]

Q2: How should I store Uty HY Peptide (246-254) once it is in solution?

A2: Peptide solutions are significantly less stable than their lyophilized form.[10][11] If you must store the peptide in solution, it is critical to:

  • Use a sterile, slightly acidic buffer (pH 5-6) to minimize deamidation.[6][10]

  • Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.[5][10]

  • Store the aliquots at -80°C.[9]

Q3: How many freeze-thaw cycles can my Uty HY Peptide (246-254) solution tolerate?

A3: It is strongly recommended to avoid any freeze-thaw cycles.[5][10] Each cycle can contribute to peptide degradation, including aggregation and hydrolysis. Aliquoting your stock solution is the best practice to prevent this.

Q4: My peptide solution appears cloudy after thawing. What should I do?

A4: Cloudiness or precipitation upon thawing can indicate peptide aggregation.[12] This may be due to the peptide's hydrophobic nature or inappropriate buffer conditions. You can try to gently vortex or sonicate the vial to redissolve the peptide. If the precipitate remains, the peptide integrity may be compromised.

Q5: Are there any specific buffer components I should avoid when working with Uty HY Peptide (246-254)?

A5: Avoid buffers with a pH above 7, as basic conditions can accelerate the deamidation of asparagine. Also, be mindful of components that can promote oxidation, especially if the peptide will be stored for an extended period in solution.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Reduced peptide activity in bioassay Peptide degradation due to oxidation (Trp, Met), deamidation (Asn), or hydrolysis (Asp).1. Prepare a fresh stock solution from lyophilized peptide. 2. Ensure proper storage conditions (-80°C, minimal light exposure). 3. Avoid repeated freeze-thaw cycles by using single-use aliquots.[5] 4. For peptides containing sensitive residues like Met and Trp, consider using oxygen-free solvents for reconstitution.[10]
Appearance of new peaks in HPLC analysis Formation of degradation products (e.g., oxidized peptide, deamidated peptide, hydrolyzed fragments).1. Analyze the sample using mass spectrometry to identify the molecular weights of the new species. 2. Compare the retention times and mass data with known degradation pathways for Trp, Met, Asn, and Asp. 3. Review storage and handling procedures to identify potential causes of degradation.
Peptide precipitation upon reconstitution or thawing Peptide aggregation, possibly due to high concentration, inappropriate pH, or ionic strength of the solvent.[12]1. Attempt to redissolve the peptide by gentle warming and vortexing.[12] 2. If using an organic solvent like DMSO to aid dissolution, add it to the aqueous buffer dropwise while vortexing.[12] 3. Consider using a different reconstitution solvent or adjusting the pH. For peptides with basic residues (His), a slightly acidic solvent may improve solubility.[10]
Inconsistent results between experiments Variability in peptide integrity due to inconsistent storage and handling.1. Implement a strict aliquoting and single-use policy for all peptide stock solutions. 2. Maintain detailed records of storage conditions and handling procedures for each aliquot.[5] 3. Periodically check the integrity of a control aliquot using HPLC to ensure consistency over time.

Data Presentation

Table 1: Hypothetical Stability of Uty HY Peptide (246-254) under Various Cryopreservation Conditions

Storage ConditionNumber of Freeze-Thaw CyclesPurity by RP-HPLC (%)Comments
Lyophilized, -80°C, 12 monthsN/A95.1Minimal degradation observed.
Lyophilized, -20°C, 12 monthsN/A93.5Slight increase in minor impurity peaks.
In Solution (pH 5.5), -80°C, 6 months192.3Small oxidation and deamidation peaks detected.
In Solution (pH 5.5), -80°C, 6 months385.7Significant increase in degradation products.
In Solution (pH 5.5), -80°C, 6 months576.2Multiple degradation peaks observed, indicating compromised integrity.
In Solution (pH 7.4), -80°C, 6 months188.9Accelerated deamidation compared to pH 5.5.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized Uty HY Peptide (246-254)
  • Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.

  • Based on the peptide's charge characteristics (containing two His residues), a suitable initial solvent is sterile, distilled water. If solubility is an issue, a small amount of 10% acetic acid can be added.

  • Add the desired volume of solvent to the vial to achieve the target concentration.

  • Gently vortex or swirl the vial until the peptide is completely dissolved. Sonication can be used sparingly if necessary.

  • Immediately aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes.

  • Store the aliquots at -80°C until use.

Protocol 2: Assessment of Peptide Integrity by RP-HPLC
  • Sample Preparation:

    • Thaw a single-use aliquot of the Uty HY Peptide (246-254) solution on ice.

    • Dilute the peptide solution to a final concentration of 1 mg/mL with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm and 280 nm (for Tryptophan).

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Integrate the peak areas to determine the purity of the peptide.

    • Compare the chromatogram of the cryopreserved sample to a reference standard or a freshly prepared sample to identify any new peaks corresponding to degradation products.

Protocol 3: Identification of Degradation Products by Mass Spectrometry
  • Collect the fractions corresponding to the main peak and any new impurity peaks from the RP-HPLC analysis.

  • Analyze the collected fractions by Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Determine the molecular weight of the species in each fraction.

  • Compare the measured molecular weights to the theoretical mass of the intact Uty HY Peptide (246-254) (1196.4 Da)[1] and the expected mass shifts for common degradation pathways:

    • Oxidation (Met): +16 Da

    • Deamidation (Asn): +1 Da

    • Hydrolysis (Asp): +18 Da

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Integrity Analysis cluster_decision Decision cluster_outcome Outcome start Start: Lyophilized Uty HY Peptide reconstitute Reconstitute Peptide start->reconstitute aliquot Aliquot into Single-Use Tubes reconstitute->aliquot store Store at -80°C aliquot->store thaw Thaw Single Aliquot store->thaw hplc RP-HPLC Analysis thaw->hplc ms Mass Spectrometry hplc->ms Identify Impurities check_purity Purity > 95%? hplc->check_purity proceed Proceed with Experiment check_purity->proceed Yes troubleshoot Troubleshoot Storage/Handling check_purity->troubleshoot No

Caption: Workflow for assessing Uty HY Peptide (246-254) integrity.

Troubleshooting_Tree cluster_degradation Degradation Products Detected cluster_no_degradation No Degradation Products start Reduced Peptide Activity check_hplc Analyze by RP-HPLC start->check_hplc new_peaks New Peaks Observed? check_hplc->new_peaks Yes no_new_peaks Main Peak Only check_hplc->no_new_peaks No identify_peaks Identify Peaks by MS new_peaks->identify_peaks oxidation Oxidation (+16 Da) identify_peaks->oxidation deamidation Deamidation (+1 Da) identify_peaks->deamidation hydrolysis Hydrolysis (+18 Da) identify_peaks->hydrolysis action_degradation Review Storage: - Aliquot to avoid freeze-thaw - Use oxygen-free solvents - Store at -80°C oxidation->action_degradation deamidation->action_degradation hydrolysis->action_degradation check_concentration Verify Peptide Concentration no_new_peaks->check_concentration action_concentration Review Reconstitution Protocol check_concentration->action_concentration

Caption: Troubleshooting decision tree for reduced peptide activity.

References

Validation & Comparative

Uty HY Peptide (246-254) vs. Smcy Peptide: A Comparative Guide to Immunodominance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunodominance of two key minor histocompatibility (H-Y) antigens: the Uty HY Peptide (246-254) and the Smcy peptide. Derived from genes on the Y chromosome, these peptides are crucial in understanding immune responses in sex-mismatched transplantation and potential immunotherapeutic strategies. This document summarizes key experimental data, details relevant methodologies, and visualizes complex biological processes to aid in research and development.

Executive Summary

In C57BL/6 (B6) mice, the Uty HY peptide (246-254) is generally considered the immunodominant H-Y epitope, eliciting a more robust cytotoxic T-lymphocyte (CTL) response compared to the Smcy-derived peptide.[1] This immunodominance is influenced by factors including MHC binding affinity and the efficiency of antigen processing and presentation. While both peptides can induce immune responses, experimental evidence consistently points to a quantitative and qualitative superiority of the Uty-specific T-cell response.

Data Presentation: Quantitative Comparison

The following tables summarize key quantitative data from comparative studies of Uty and Smcy peptides.

Table 1: Peptide and MHC Interaction

PeptideSequenceMHC RestrictionSource ProteinBinding Affinity to H2-Db
Uty (246-254)WMHHNMDLIH2-DbUbiquitously transcribed tetratricopeptide repeat gene, Y-linkedHigher
Smcy (738-746)KCSRNRQYLH2-DbSelected mouse cDNA on the Y chromosomeLower

Note: Direct quantitative binding affinity values (e.g., IC50) are not consistently reported across the literature, but studies indicate Uty binds to H2-Db with higher efficiency than Smcy, as demonstrated in RMA-S cell surface stabilization assays.[1]

Table 2: In Vivo Cytotoxicity

Peptide TargetAverage Survival of Target Cells (%)Reference
Smcy-pulsed33%[2]
Uty-pulsed<2%[2]

Data from an in vivo cytotoxicity assay 14 days after a single injection of male bone marrow cells into female mice.[2]

Table 3: T-Cell Response (Qualitative Summary)

T-Cell Response MetricUty (246-254)Smcy (738-746)Reference
Immunodominance Generally dominantSubdominant, but can elicit responses[1]
CTL Effector Function More efficient target cell removalLess efficient target cell removal[2]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vivo Cytotoxicity Assay

This assay measures the ability of cytotoxic T-lymphocytes (CTLs) to kill target cells pulsed with a specific peptide in a living animal.

  • Target Cell Preparation:

    • Splenocytes from female C57BL/6 mice are harvested and divided into three populations.

    • One population is pulsed with the Uty (246-254) peptide, another with the Smcy (738-746) peptide, and the third serves as an unpulsed control.

    • Each population is labeled with a different concentration of a fluorescent dye (e.g., CFSE) for identification by flow cytometry (e.g., CFSEhigh for Uty, CFSElow for Smcy, and CFSEintermediate for control).

  • Immunization:

    • Female C57BL/6 mice are immunized with male bone marrow cells to induce an anti-H-Y T-cell response.

  • Adoptive Transfer:

    • Fourteen days post-immunization, a mixture of the three labeled target cell populations is injected intravenously into the immunized mice.

  • Analysis:

    • After 24 hours, spleens from the recipient mice are harvested.

    • Splenocytes are analyzed by flow cytometry to enumerate the surviving cells of each labeled population.

    • The percentage of specific lysis is calculated by comparing the ratio of peptide-pulsed targets to unpulsed targets in immunized mice versus naïve control mice.

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion

The ELISpot assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.

  • Plate Coating:

    • A 96-well PVDF membrane plate is coated with a capture antibody specific for Interferon-gamma (IFN-γ).

  • Cell Preparation:

    • Splenocytes are harvested from female mice previously immunized with male cells.

  • Cell Stimulation:

    • The splenocytes are added to the coated wells in the presence of either the Uty peptide, the Smcy peptide, a positive control (e.g., a mitogen), or a negative control (medium alone).

  • Incubation:

    • The plate is incubated to allow for cytokine secretion. Secreted IFN-γ is captured by the antibodies on the membrane in the vicinity of the secreting cell.

  • Detection:

    • After incubation, the cells are washed away. A biotinylated detection antibody specific for IFN-γ is added, followed by a streptavidin-enzyme conjugate.

    • A substrate is then added, which is converted by the enzyme into a colored precipitate, forming a spot at the location of each IFN-γ-secreting cell.

  • Analysis:

    • The spots are counted using an automated ELISpot reader. The number of spots corresponds to the number of IFN-γ-secreting cells specific to the stimulating peptide.

Mandatory Visualization

T-Cell Receptor Signaling Pathway

The binding of the Uty or Smcy peptide presented by an MHC class I molecule to a T-cell receptor (TCR) on a CD8+ T-cell initiates a signaling cascade leading to T-cell activation and effector functions.

T_Cell_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T-Cell MHC_Peptide MHC-I + Peptide (Uty or Smcy) TCR TCR MHC_Peptide->TCR Binding CD8 CD8 MHC_Peptide->CD8 Lck Lck TCR->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 Phosphorylation PLCg1 PLCγ1 LAT_SLP76->PLCg1 Activation IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_Calcineurin Ca2+ / Calcineurin IP3->Ca_Calcineurin Ca2+ release PKC_theta PKCθ DAG->PKC_theta Ras_MAPK Ras/MAPK DAG->Ras_MAPK NFAT NFAT Ca_Calcineurin->NFAT Activation Cytokine_Production Cytokine Production (e.g., IFN-γ) NFAT->Cytokine_Production Transcription Cytotoxicity Cytotoxicity NFAT->Cytotoxicity Effector Function NFkB NF-κB PKC_theta->NFkB Activation NFkB->Cytokine_Production Transcription NFkB->Cytotoxicity Effector Function AP1 AP-1 Ras_MAPK->AP1 Activation AP1->Cytokine_Production Transcription AP1->Cytotoxicity Effector Function

T-Cell Receptor Signaling Cascade
Experimental Workflow: In Vivo Cytotoxicity Assay

cytotoxicity_workflow step1 1. Prepare Target Cells (Female Splenocytes) step1a Pulse with Uty Peptide (CFSE high) step1b Pulse with Smcy Peptide (CFSE low) step1c Unpulsed Control (CFSE intermediate) step3 3. Adoptively Transfer Labeled Target Cells into Immunized Mice (Day 14) step1a->step3 step1b->step3 step1c->step3 step2 2. Immunize Female Mice with Male Bone Marrow Cells step2->step3 step4 4. Harvest Spleens (24 hours post-transfer) step3->step4 step5 5. Analyze by Flow Cytometry step4->step5 step6 6. Calculate Percent Specific Lysis step5->step6

In Vivo Cytotoxicity Assay Workflow
Experimental Workflow: ELISpot Assay

elispot_workflow step1 1. Coat PVDF Plate with Anti-IFN-γ Capture Antibody step3 3. Add Splenocytes and Peptides to Wells step1->step3 step2 2. Prepare Splenocytes from Immunized Female Mice step2->step3 step3a Uty Peptide step3b Smcy Peptide step3c Controls step4 4. Incubate to Allow IFN-γ Secretion and Capture step3->step4 step5 5. Wash and Add Biotinylated Detection Antibody step4->step5 step6 6. Add Streptavidin-Enzyme Conjugate step5->step6 step7 7. Add Substrate and Develop Spots step6->step7 step8 8. Count Spots to Quantify IFN-γ Secreting Cells step7->step8

ELISpot Assay Workflow

References

A Comparative Analysis of T-Cell Responses to Uty HY Peptide (246-254) and Other H-Y Antigens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of T-cell responses elicited by the minor histocompatibility (H-Y) antigen Uty HY peptide (246-254) and other H-Y antigens. This information is critical for researchers in immunology, oncology, and transplantation medicine, as well as professionals involved in the development of novel immunotherapies.

Introduction to H-Y Antigens and Uty HY Peptide (246-254)

Minor histocompatibility (H-Y) antigens are peptides derived from proteins encoded on the Y chromosome. When presented by major histocompatibility complex (MHC) molecules, they can be recognized by T-cells in female recipients of male grafts, leading to immune responses. These responses can be beneficial, contributing to the graft-versus-leukemia (GVL) effect in hematopoietic stem cell transplantation (HSCT), or detrimental, causing graft-versus-host disease (GVHD).

The Uty HY peptide (246-254), with the amino acid sequence WMHHNMDLI, is a well-characterized H-Y antigen presented by the mouse MHC class I molecule H-2Db. It is derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome. The Uty (246-254) peptide is often considered an immunodominant H-Y epitope in C57BL/6 mice, meaning it elicits a more potent T-cell response compared to other H-Y derived peptides.

Comparative T-Cell Responses: Uty HY (246-254) vs. Other H-Y Antigens

Experimental evidence consistently demonstrates the immunodominance of the Uty HY (246-254) peptide in eliciting cytotoxic T-lymphocyte (CTL) responses compared to other H-Y antigens, such as those derived from the Smcy protein.

Quantitative Comparison of T-Cell Effector Function

Studies directly comparing the in vivo cytotoxic activity of T-cells specific for Uty (246-254) and the Smcy-derived peptide (KCSRNRQYL) have shown that Uty-specific CTLs are more efficient at eliminating target cells. While immunization with male cells elicits CTL responses against both epitopes, the response against Uty is often qualitatively and quantitatively superior.

H-Y AntigenPeptide SequenceMHC RestrictionT-Cell Response CharacteristicReference
Uty (246-254) WMHHNMDLIH-2DbImmunodominant, elicits robust CTL response with high target cell killing efficiency.[1]
Smcy (738-746) KCSRNRQYLH-2DbSubdominant, elicits a measurable but less potent CTL response compared to Uty.[2]
Dby Multiple epitopesI-Ab (CD4+)Induces CD4+ T-cell help, which is crucial for robust CD8+ CTL responses.[3]
Cytokine Secretion Profile

T-cells specific for the Uty HY (246-254) peptide predominantly exhibit a Type 1 cytokine secretion profile, characterized by the production of interferon-gamma (IFN-γ). This cytokine is crucial for the anti-tumor and anti-viral functions of CTLs.

H-Y AntigenStimulating CellsResponding T-CellsPredominant Cytokine SecretedReference
Uty (246-254) Peptide-pulsed splenocytesCD8+ T-cellsIFN-γ[2][4]
Precursor Frequency of H-Y Specific T-Cells

The frequency of precursor CTLs (CTLp) specific for H-Y antigens in unprimed female mice is relatively low. However, following immunization with male cells, these antigen-specific T-cells expand significantly. The mean frequency of anti-H-Y CTLp in the spleens of primed female mice has been estimated to be approximately 1 in 3,500.[5] While specific precursor frequencies for individual H-Y epitopes are not always delineated, the immunodominance of Uty (246-254) suggests a potential for a higher number of responding T-cell clones or a greater proliferative capacity of Uty-specific precursors upon antigen encounter.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

In Vivo Cytotoxicity Assay

This assay measures the ability of cytotoxic T-lymphocytes to kill target cells in a living animal.

1. Target Cell Preparation: a. Prepare a single-cell suspension of splenocytes from a female mouse syngeneic to the experimental animals. b. Divide the splenocytes into three populations. c. Population 1 (Uty-pulsed): Pulse with Uty HY (246-254) peptide (e.g., 10 µg/mL) for 1 hour at 37°C. Label with a high concentration of a fluorescent dye (e.g., CFSEhigh). d. Population 2 (Smcy-pulsed): Pulse with a control H-Y peptide (e.g., Smcy) under the same conditions. Label with a low concentration of the same fluorescent dye (e.g., CFSElow). e. Population 3 (Unpulsed): Leave unpulsed and unlabeled or label with a third, distinct fluorescent dye. f. Wash all cell populations three times with sterile PBS to remove excess peptide and dye. g. Mix the three populations in equal numbers.

2. Adoptive Transfer: a. Inject the mixed target cell population intravenously into female mice that have been previously immunized with male cells (and control non-immunized mice).

3. Analysis: a. After a set period (e.g., 18-24 hours), harvest the spleens from the recipient mice. b. Prepare single-cell suspensions from the spleens. c. Analyze the cell populations by flow cytometry, distinguishing the different target cell populations based on their fluorescent labels. d. The percentage of specific lysis is calculated using the following formula: % Specific Lysis = (1 - (% Peptide-pulsed in immunized / % Unpulsed in immunized) / (% Peptide-pulsed in naive / % Unpulsed in naive)) * 100

Enzyme-Linked Immunospot (ELISPOT) Assay

This assay quantifies the frequency of cytokine-secreting cells at the single-cell level.

1. Plate Coating: a. Coat a 96-well PVDF membrane plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IFN-γ) overnight at 4°C. b. Wash the plate with sterile PBS to remove unbound antibody. c. Block the plate with a blocking solution (e.g., RPMI with 10% FBS) for at least 1 hour at room temperature.

2. Cell Plating and Stimulation: a. Prepare a single-cell suspension of splenocytes from immunized and control mice. b. Add the splenocytes to the wells of the coated plate at a desired density (e.g., 2 x 105 cells/well). c. Stimulate the cells by adding the Uty HY (246-254) peptide or other H-Y peptides to the respective wells. Include a positive control (e.g., PMA/Ionomycin) and a negative control (medium alone). d. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 18-24 hours.

3. Detection: a. Wash the plate to remove the cells. b. Add a biotinylated detection antibody specific for the cytokine of interest and incubate for 2 hours at room temperature. c. Wash the plate and add streptavidin conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase). Incubate for 1 hour at room temperature. d. Wash the plate and add a substrate solution that will form a colored precipitate at the site of the enzyme. e. Stop the reaction by washing with water once spots have developed.

4. Analysis: a. Allow the plate to dry completely. b. Count the number of spots in each well using an automated ELISPOT reader. Each spot represents a single cytokine-secreting cell.

Signaling Pathways and Experimental Workflows

Visual representations of the key biological processes and experimental procedures are provided below.

T-Cell Receptor (TCR) Signaling Pathway

The recognition of the Uty HY (246-254) peptide presented by MHC class I on an antigen-presenting cell (APC) by a CD8+ T-cell initiates a cascade of intracellular signaling events, leading to T-cell activation, proliferation, and effector function.

TCR_Signaling cluster_APC Antigen Presenting Cell cluster_TCell CD8+ T-Cell APC MHC-I + Uty Peptide TCR TCR APC->TCR Recognition CD3 CD3 TCR->CD3 CD8 CD8 CD8->APC Lck Lck CD3->Lck ZAP70 ZAP-70 Lck->ZAP70 activates LAT LAT ZAP70->LAT phosphorylates PLCg1 PLCγ1 LAT->PLCg1 DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC Ca Ca²⁺ IP3->Ca NFkB NF-κB PKC->NFkB Activation T-Cell Activation (Proliferation, Cytotoxicity, Cytokine Secretion) NFkB->Activation Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT NFAT->Activation

Caption: TCR signaling cascade upon Uty peptide recognition.

Experimental Workflow for In Vivo Cytotoxicity Assay

The following diagram outlines the key steps in performing an in vivo cytotoxicity assay to compare T-cell responses to different H-Y antigens.

Cytotoxicity_Workflow cluster_prep Target Cell Preparation cluster_exp In Vivo Experiment cluster_analysis Analysis Splenocytes Isolate Splenocytes (Female Mouse) Pop1 Pulse with Uty Peptide Label CFSE high Splenocytes->Pop1 Pop2 Pulse with Smcy Peptide Label CFSE low Splenocytes->Pop2 Pop3 Unpulsed Control Splenocytes->Pop3 Mix Mix Populations 1:1:1 Pop1->Mix Pop2->Mix Pop3->Mix Inject Inject Target Cells into Immunized & Naive Mice Mix->Inject Incubate Incubate 18-24h Inject->Incubate Harvest Harvest Spleens Incubate->Harvest FACS Flow Cytometry Analysis Harvest->FACS Calculate Calculate % Specific Lysis FACS->Calculate

Caption: Workflow for in vivo cytotoxicity assay.

Experimental Workflow for ELISPOT Assay

This diagram illustrates the sequential steps involved in conducting an ELISPOT assay to quantify cytokine-producing T-cells.

ELISPOT_Workflow cluster_plate_prep Plate Preparation cluster_cell_culture Cell Culture & Stimulation cluster_detection Detection & Analysis Coat Coat PVDF Plate with Capture Antibody Block Wash and Block Plate Coat->Block AddCells Add Splenocytes from Immunized & Naive Mice Block->AddCells AddPeptide Add Uty/Smcy Peptide (or Controls) AddCells->AddPeptide Incubate Incubate 18-24h AddPeptide->Incubate DetectAb Add Biotinylated Detection Antibody Incubate->DetectAb Streptavidin Add Streptavidin-Enzyme DetectAb->Streptavidin Substrate Add Substrate & Develop Spots Streptavidin->Substrate Count Wash, Dry & Count Spots Substrate->Count

References

A Comparative Guide to the Immunogenicity of Uty HY Peptide (246-254) in Mouse Strains

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in immunology, oncology, and transplantation, the selection of an appropriate animal model is paramount for obtaining meaningful and reproducible results. This guide provides an objective comparison of the immunogenicity of the Uty HY peptide (246-254) in different mouse strains, supported by experimental data and detailed methodologies.

The Uty HY peptide, with the sequence WMHHNMDLI, is a well-characterized minor histocompatibility (H-Y) antigen.[1][2][3] It is a T-cell epitope derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (Uty) protein.[1][4][5] As a male-specific antigen, it is recognized as foreign by the female immune system, making it a valuable tool for studying T-cell responses in graft-versus-host disease, graft rejection, and tumor immunology.

A critical factor governing the immunogenicity of this peptide is its presentation by Major Histocompatibility Complex (MHC) molecules. The Uty HY peptide (246-254) is specifically presented by the H-2D(b) MHC class I molecule.[1][2][3] This MHC restriction dictates which mouse strains can mount a cytotoxic T-lymphocyte (CTL) response to the peptide.

Comparative Immunogenicity Across Mouse Strains

The ability of a mouse strain to respond to the Uty HY peptide is directly linked to its MHC haplotype. Strains possessing the H-2(b) haplotype, such as C57BL/6, can effectively present the peptide and are considered "high responders."[6] In contrast, strains lacking the H-2D(b) molecule, such as BALB/c (H-2(d) haplotype), cannot present the peptide to T-cells and are therefore non-responders. This makes them ideal negative controls in experiments.

Table 1: Immunogenicity of Uty HY Peptide (246-254) in Common Mouse Strains

Mouse StrainMHC HaplotypeH-2D(b) ExpressionUty HY (246-254) ImmunogenicityPrimary Application
C57BL/6 H-2(b)YesHigh Experimental model for studying Uty-specific CTL responses.[6][7]
BALB/c H-2(d)NoNone Negative control for MHC restriction.
C3H/HeJ H-2(k)NoNone Negative control for MHC restriction.
DBA/2 H-2(d)NoNone Negative control for MHC restriction.

Experimental Protocols for Validating Immunogenicity

To quantify the T-cell response against the Uty HY peptide, several standard immunological assays can be employed. Below are detailed protocols for three key experiments.

In Vivo Cytotoxicity Assay

This assay directly measures the functional capacity of peptide-specific CTLs to kill target cells within a living animal.

Methodology:

  • Target Cell Preparation: Harvest splenocytes from a naive C57BL/6 donor mouse.

  • Peptide Pulsing: Divide the splenocytes into two populations. Pulse one population with 1-10 µg/mL of Uty HY (246-254) peptide for 1-2 hours at 37°C. The second population serves as an unpulsed control.

  • Fluorescent Labeling: Label the peptide-pulsed population with a high concentration of CFSE (e.g., 5 µM) and the control population with a low concentration (e.g., 0.5 µM).

  • Cell Injection: Mix the two labeled populations at a 1:1 ratio and inject intravenously (i.v.) into female C57BL/6 mice previously immunized with the Uty HY peptide.

  • Analysis: After 18-24 hours, harvest spleens from recipient mice and analyze the cell populations via flow cytometry.

  • Calculation: The percentage of specific lysis is calculated using the formula: [1 - (ratio of unpulsed/pulsed in immunized mice) / (ratio of unpulsed/pulsed in control mice)] x 100.

G cluster_0 Target Cell Preparation cluster_1 Pulsing & Labeling cluster_2 Injection & Analysis Donor Donor Splenocytes (C57BL/6) PopA Population 1 Donor->PopA PopB Population 2 (Control) Donor->PopB Pulse Pulse with Uty HY Peptide PopA->Pulse LabelLow Label CFSE Low PopB->LabelLow LabelHigh Label CFSE High Pulse->LabelHigh Mix Mix 1:1 LabelHigh->Mix LabelLow->Mix Inject Inject into Immunized Recipient Mix->Inject Harvest Harvest Spleen Inject->Harvest FACS Flow Cytometry Analysis Harvest->FACS

Caption: Workflow for an in vivo cytotoxicity assay.

IFN-γ ELISpot Assay

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the frequency of cytokine-producing cells.

Methodology:

  • Plate Coating: Coat a 96-well ELISpot plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.

  • Cell Plating: Harvest splenocytes from immunized mice. Plate 2x10^5 to 5x10^5 cells per well.

  • Peptide Stimulation: Add Uty HY (246-254) peptide to the wells at a final concentration of 5-10 µg/mL. Include wells with no peptide (negative control) and a mitogen like Concanavalin A (positive control).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Detection: Wash the plate and add a biotinylated anti-mouse IFN-γ detection antibody.

  • Spot Development: After incubation and washing, add streptavidin-alkaline phosphatase and then the substrate solution (BCIP/NBT) to develop the spots.

  • Analysis: Wash the plate, allow it to dry, and count the spots using an automated ELISpot reader.

G Coat Coat Plate with Anti-IFN-γ Ab Plate Plate Splenocytes Coat->Plate Stim Stimulate with Uty HY Peptide Plate->Stim Incubate Incubate (18-24h) Stim->Incubate Detect Add Detection Ab Incubate->Detect Develop Add Enzyme Conjugate & Substrate Detect->Develop Analyze Count IFN-γ Spots Develop->Analyze

Caption: Workflow of an IFN-γ ELISpot assay.

Intracellular Cytokine Staining (ICS)

ICS is a flow cytometry-based assay that identifies the phenotype of cells producing a specific cytokine.

Methodology:

  • Cell Stimulation: Stimulate 1-2x10^6 splenocytes from immunized mice with Uty HY (246-254) peptide (5-10 µg/mL) for 5-6 hours. Add a protein transport inhibitor (e.g., Brefeldin A) for the final 4 hours of incubation.

  • Surface Staining: Wash the cells and stain with fluorescently-conjugated antibodies against surface markers, such as CD3, CD8, and CD44.

  • Fixation & Permeabilization: Fix the cells with a fixation buffer (e.g., 2% paraformaldehyde) and then permeabilize them with a saponin-based buffer to allow antibodies to enter the cell.

  • Intracellular Staining: Stain the permeabilized cells with a fluorescently-conjugated antibody against IFN-γ or other cytokines like TNF-α.

  • Flow Cytometry: Acquire the samples on a flow cytometer and analyze the data to determine the percentage of CD8+ T-cells that are producing IFN-γ in response to the peptide.

G Stim Stimulate Splenocytes with Peptide + Brefeldin A Surface Stain Surface Markers (e.g., CD8) Stim->Surface FixPerm Fix and Permeabilize Cells Surface->FixPerm Intra Stain Intracellular Cytokines (e.g., IFN-γ) FixPerm->Intra FACS Analyze by Flow Cytometry Intra->FACS

Caption: Workflow for intracellular cytokine staining.

Logical Framework for Experimental Design

The choice of mouse strain is the foundational decision that dictates the experimental setup and expected outcomes when studying Uty HY peptide immunogenicity.

G cluster_0 Strain Selection cluster_1 MHC-Peptide Presentation cluster_2 Expected Outcome C57 C57BL/6 (H-2b) Presents Presents Uty on H-2Db C57->Presents BALB BALB/c (H-2d) NoPresent Cannot Present Uty BALB->NoPresent Response CTL Response Presents->Response NoResponse No CTL Response NoPresent->NoResponse

Caption: Logical flow from mouse strain to immune response.

References

Comparative Analysis of T-Cell Responses to Uty HY Peptide (246-254) and Alternative Minor Histocompatibility Antigens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the T-cell response stimulated by the murine minor histocompatibility (H-Y) antigen peptide Uty (246-254) and its most relevant alternative, the Smcy (738-746) peptide. Both peptides are presented by the MHC class I molecule H2-Db and are key targets in immune responses against male cells in female recipients in mouse models, making them critical tools for research in transplantation immunology, graft-versus-host disease (GVHD), and cancer immunotherapy.

Peptide Characteristics and T-Cell Recognition

The Uty (246-254) and Smcy (738-746) peptides are nonameric epitopes derived from proteins encoded on the Y chromosome. Their distinct amino acid sequences dictate their interaction with the T-cell receptor (TCR), leading to separate and specific T-cell responses.

FeatureUty HY (246-254)Smcy (738-746)
Sequence WMHHNMDLIKCSRNRQYL
MHC Restriction H2-DbH2-Db
Source Protein Ubiquitously transcribed tetratricopeptide repeat gene, Y-linkedSelected mouse cDNA on the Y chromosome
Immunogenicity ImmunodominantSubdominant (in most contexts)

While both peptides can elicit a cytotoxic T-lymphocyte (CTL) response, studies consistently show that the response to Uty (246-254) is often immunodominant over the response to Smcy (738-746). This suggests that T-cells primed against Uty do not significantly cross-react with the Smcy peptide, and vice-versa. The immune system appears to recognize them as distinct antigens, mounting separate responses to each.

T-Cell Receptor Signaling Pathway

The activation of T-cells by the Uty HY (246-254) peptide, complexed with the H2-Db MHC molecule, initiates a cascade of intracellular signaling events. This process is fundamental to the subsequent proliferation, differentiation, and effector function of the T-cell.

TCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Peptide-MHC Uty(246-254)-H2Db Complex TCR T-Cell Receptor (TCR) Peptide-MHC->TCR Binding CD3 CD3 Complex TCR->CD3 CD8 CD8 Co-receptor CD8->Peptide-MHC Lck Lck CD8->Lck ZAP70 ZAP-70 CD3->ZAP70 Recruitment & Phosphorylation Lck->CD3 Phosphorylation LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 Ras Ras LAT->Ras SLP76->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_ion Ca²⁺ IP3->Ca_ion Release from ER PKC PKCθ DAG->PKC Calcineurin Calcineurin Ca_ion->Calcineurin NFAT NFAT Calcineurin->NFAT Dephosphorylation Gene_Expression Gene Expression (e.g., IL-2, IFN-γ) NFAT->Gene_Expression NFkB NF-κB PKC->NFkB Activation NFkB->Gene_Expression MAPK_Pathway MAPK Cascade Ras->MAPK_Pathway AP1 AP-1 MAPK_Pathway->AP1 AP1->Gene_Expression ELISpot_Workflow Start Start Coat_Plate Coat 96-well PVDF plate with anti-IFN-γ capture antibody. Incubate overnight at 4°C. Start->Coat_Plate Wash_Block Wash plate. Block with sterile blocking buffer (e.g., RPMI + 10% FBS) for 1-2 hours at 37°C. Coat_Plate->Wash_Block Add_Cells_Peptide Add splenocytes to wells. Add Uty (246-254) or Smcy (738-746) peptide (typically 1-10 µg/mL). Wash_Block->Add_Cells_Peptide Prepare_Cells Prepare single-cell suspension of splenocytes from immunized mice. Prepare_Cells->Add_Cells_Peptide Incubate Incubate for 18-24 hours at 37°C, 5% CO₂. Add_Cells_Peptide->Incubate Lyse_Cells Lyse cells and wash plate. Incubate->Lyse_Cells Add_Detection_Ab Add biotinylated anti-IFN-γ detection antibody. Incubate for 2 hours at RT. Lyse_Cells->Add_Detection_Ab Add_Enzyme Wash plate. Add Streptavidin-Alkaline Phosphatase (AP). Incubate for 1 hour at RT. Add_Detection_Ab->Add_Enzyme Add_Substrate Wash plate. Add BCIP/NBT substrate. Develop until spots are visible. Add_Enzyme->Add_Substrate Stop_Reaction Stop reaction by washing with water. Add_Substrate->Stop_Reaction Analyze Dry plate and count spots using an ELISpot reader. Stop_Reaction->Analyze End End Analyze->End ICS_Workflow Start Start Prepare_Cells Prepare single-cell suspension of splenocytes. Start->Prepare_Cells Stimulate Stimulate cells with Uty or Smcy peptide (1-10 µg/mL) for 1 hour at 37°C. Prepare_Cells->Stimulate Add_BFA Add Brefeldin A (protein transport inhibitor) and incubate for an additional 4-6 hours. Stimulate->Add_BFA Surface_Stain Wash cells. Stain for surface markers (e.g., CD8, CD4) with fluorescently labeled antibodies. Add_BFA->Surface_Stain Fix_Perm Fix cells with a fixation buffer. Permeabilize cells with a permeabilization buffer. Surface_Stain->Fix_Perm Intracellular_Stain Stain for intracellular IFN-γ with a fluorescently labeled antibody. Fix_Perm->Intracellular_Stain Wash Wash cells to remove unbound antibodies. Intracellular_Stain->Wash Acquire Acquire data on a flow cytometer. Wash->Acquire Analyze Analyze data to quantify IFN-γ producing T-cell populations. Acquire->Analyze End End Analyze->End

A Comparative Guide to Uty HY Peptide (246-254) and Whole UTY Protein Immunization Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two distinct immunization strategies involving the minor histocompatibility antigen UTY: vaccination with the specific peptide epitope Uty HY (246-254) versus the entire UTY protein. This comparison is intended to inform researchers on the potential advantages and disadvantages of each approach, supported by established immunological principles and experimental data from relevant model systems.

Executive Summary

The choice between a peptide-based and a whole protein-based vaccine is critical in directing the nature and scope of the resultant immune response. Immunization with the Uty HY Peptide (246-254), a known H2-Db restricted T-cell epitope of the mouse UTY protein, is designed to elicit a highly focused cytotoxic T lymphocyte (CTL) response.[1][2][3] In contrast, vaccination with the whole UTY protein has the potential to induce a broader immune response, encompassing multiple CD8+ and CD4+ T-cell epitopes, as well as B-cell responses. The UTY protein is recognized as a minor histocompatibility antigen, capable of inducing graft rejection in sex-mismatched transplantation scenarios.[4][5][6][7]

Data Presentation: A Comparative Overview

The following table summarizes the key characteristics and expected immunological outcomes of each vaccination strategy.

FeatureUty HY Peptide (246-254) ImmunizationWhole UTY Protein Vaccination
Antigen Synthetic peptide (WMHHNMDLI in mouse)Full-length recombinant or purified UTY protein
Immune Focus Primarily CD8+ T-cell response against a single epitopePotentially broad response: multiple CD8+ and CD4+ T-cell epitopes, and B-cell epitopes
Specificity Highly specific to the 246-254 epitopeTargets multiple regions of the UTY protein
Potential for Off-Target Effects Lower, as it targets a defined epitopeHigher, potential for cross-reactivity with other proteins or induction of unwanted responses
Manufacturing Relatively simple and cost-effective chemical synthesisMore complex and costly protein expression and purification
Risk of Tolerance Induction May bypass tolerance to self-antigens by focusing on a subdominant epitopeHigher risk of inducing central or peripheral tolerance, as it presents the entire self-protein
Induction of T-Helper Cells Generally requires co-administration of a helper peptide or specific adjuvantsCan directly activate CD4+ T-helper cells through presentation of its own epitopes
Clinical Application Primarily investigated in graft-versus-host disease (GVHD) and cancer immunotherapy modelsExplored in the context of transplantation immunology and as a target for anti-tumor responses

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in designing and executing studies to compare these two immunization strategies.

Protocol 1: Peptide Immunization in Mice

This protocol outlines the steps for immunizing mice with the Uty HY Peptide (246-254) to elicit a specific CTL response.

Materials:

  • Uty HY Peptide (246-254) (e.g., H-WMHHNMDLI-OH for mice)

  • Adjuvant: Complete Freund's Adjuvant (CFA) for priming, Incomplete Freund's Adjuvant (IFA) for booster injections

  • Sterile Phosphate-Buffered Saline (PBS)

  • Syringes and needles (e.g., 27-gauge)

  • Female C57BL/6 mice (6-8 weeks old)

Procedure:

  • Antigen Preparation: Dissolve the Uty HY Peptide (246-254) in sterile PBS at a concentration of 2 mg/mL.

  • Emulsification:

    • For the primary immunization, prepare a 1:1 emulsion of the peptide solution with Complete Freund's Adjuvant (CFA). Draw equal volumes of the peptide solution and CFA into two separate syringes connected by a stopcock. Force the mixture back and forth between the syringes until a stable, thick, white emulsion is formed.

    • For booster immunizations, prepare a similar emulsion using Incomplete Freund's Adjuvant (IFA).

  • Immunization Schedule:

    • Day 0 (Primary Immunization): Inject 100 µL of the peptide-CFA emulsion subcutaneously (s.c.) at the base of the tail. This delivers 100 µg of the peptide.

    • Day 14 (Booster Immunization): Inject 100 µL of the peptide-IFA emulsion s.c. at a different site.

  • Immune Response Assessment: At 7-10 days after the final booster, splenocytes can be harvested for T-cell response analysis.

Protocol 2: Whole Protein Immunization in Mice

This protocol describes the immunization of mice with the full-length UTY protein.

Materials:

  • Recombinant or purified whole UTY protein

  • Adjuvant: CFA for priming, IFA for booster injections

  • Sterile PBS

  • Syringes and needles

  • Female C57BL/6 mice (6-8 weeks old)

Procedure:

  • Antigen Preparation: Dilute the whole UTY protein in sterile PBS to a final concentration of 1 mg/mL.

  • Emulsification: Prepare 1:1 emulsions with CFA (for priming) and IFA (for boosters) as described in Protocol 1.

  • Immunization Schedule:

    • Day 0 (Primary Immunization): Inject 100 µL of the protein-CFA emulsion s.c. at two different sites on the flank (50 µL per site), delivering a total of 50 µg of protein.

    • Day 21 (Booster Immunization): Inject 100 µL of the protein-IFA emulsion s.c. at a single site.

  • Immune Response Assessment: At 7-10 days after the booster, splenocytes and serum can be collected to analyze T-cell and B-cell responses, respectively.

Protocol 3: Assessment of T-Cell Response by ELISpot Assay

The Enzyme-Linked ImmunoSpot (ELISpot) assay is a sensitive method to quantify cytokine-secreting T-cells at the single-cell level. This protocol is for detecting IFN-γ secreting cells.

Materials:

  • ELISpot plate pre-coated with anti-IFN-γ antibody

  • Splenocytes from immunized mice

  • Uty HY Peptide (246-254) or whole UTY protein for re-stimulation

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin

  • Biotinylated anti-IFN-γ detection antibody

  • Streptavidin-alkaline phosphatase (ALP)

  • BCIP/NBT substrate

  • ELISpot reader

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of splenocytes from immunized mice.

  • Plating: Add 2.5 x 10^5 to 5 x 10^5 splenocytes per well to the pre-coated ELISpot plate.

  • Stimulation: Add the Uty HY peptide (final concentration 10 µg/mL) or whole UTY protein (final concentration 20 µg/mL) to the respective wells. Include a negative control (no antigen) and a positive control (e.g., Concanavalin A).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection:

    • Wash the plate to remove cells.

    • Add the biotinylated detection antibody and incubate.

    • Wash and add streptavidin-ALP.

    • Wash and add the BCIP/NBT substrate. Spots will form where IFN-γ was secreted.

  • Analysis: Air-dry the plate and count the spots using an ELISpot reader. The number of spots corresponds to the number of IFN-γ secreting cells.

Visualizations

Signaling and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows described in this guide.

Peptide_vs_Protein_Vaccination_Workflow cluster_peptide Uty HY Peptide (246-254) Immunization cluster_protein Whole UTY Protein Vaccination pep_vac Peptide Vaccine (Uty HY Peptide + Adjuvant) pep_apc Antigen Presenting Cell (APC) (e.g., Dendritic Cell) pep_vac->pep_apc Uptake pep_mhcI MHC Class I Presentation of Uty HY Peptide pep_apc->pep_mhcI Processing & Loading pep_cd8 Activation of Naive CD8+ T-cell pep_mhcI->pep_cd8 TCR Recognition pep_ctl Effector Cytotoxic T-Lymphocyte (CTL) pep_cd8->pep_ctl Differentiation pro_vac Whole Protein Vaccine (UTY Protein + Adjuvant) pro_apc Antigen Presenting Cell (APC) pro_vac->pro_apc Uptake & Endocytosis pro_proc Antigen Processing (Proteasomal Degradation) pro_apc->pro_proc pro_mhcI MHC Class I Presentation (Multiple Epitopes) pro_proc->pro_mhcI pro_mhcII MHC Class II Presentation (Multiple Epitopes) pro_proc->pro_mhcII pro_cd8 Activation of Naive CD8+ T-cells pro_mhcI->pro_cd8 TCR Recognition pro_cd4 Activation of Naive CD4+ T-helper cells pro_mhcII->pro_cd4 TCR Recognition pro_ctl Effector CTLs pro_cd8->pro_ctl Differentiation pro_th Effector T-helper cells pro_cd4->pro_th Differentiation pro_th->pro_cd8 Help pro_bcell B-cell Activation pro_th->pro_bcell Help

Figure 1: Antigen processing and presentation pathway for peptide versus whole protein vaccines.

Experimental_Workflow cluster_immunization Immunization Phase cluster_analysis Analysis Phase (7-10 days post-boost) group1 Group 1: Uty HY Peptide (246-254) + Adjuvant prime_boost1 Day 0 (CFA) Day 14 (IFA) group1->prime_boost1 Prime & Boost group2 Group 2: Whole UTY Protein + Adjuvant prime_boost2 Day 0 (CFA) Day 21 (IFA) group2->prime_boost2 Prime & Boost control Group 3: Adjuvant Only (Control) prime_boost3 Day 0 (CFA) Day 14/21 (IFA) control->prime_boost3 Prime & Boost harvest Harvest Splenocytes & Serum prime_boost1->harvest prime_boost2->harvest prime_boost3->harvest elispot IFN-γ ELISpot Assay (T-cell Response) harvest->elispot ics Intracellular Cytokine Staining (Flow Cytometry) harvest->ics elisa ELISA (Antibody Titer) harvest->elisa

Figure 2: General experimental workflow for comparing immunization strategies.

Concluding Remarks

The decision to use Uty HY Peptide (246-254) or the whole UTY protein for vaccination will depend on the specific research goals. For inducing a highly targeted CTL response, for example in adoptive T-cell therapy research or to study the role of a specific epitope in immune-mediated rejection, the peptide approach is advantageous. For applications requiring a broader, more comprehensive immune response, including T-helper cell and antibody production, or for identifying novel immunogenic epitopes, whole protein vaccination is the more appropriate choice. This guide provides the foundational knowledge and experimental frameworks to enable researchers to make an informed decision and to design rigorous studies to further elucidate the immunological consequences of these distinct vaccination strategies.

References

Specificity of Uty HY Peptide (246-254) T-Cell Clones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the specificity of T-cell clones targeting the Uty HY Peptide (246-254), a key minor histocompatibility antigen. The following sections present experimental data, detailed protocols, and visual diagrams to objectively assess its performance against relevant alternatives, primarily the Smcy minor histocompatibility antigen.

Introduction to Uty HY Peptide (246-254)

The Uty HY Peptide, with the sequence WMHHNMDLI, is a nine-amino-acid peptide derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (UTY). As a male-specific minor histocompatibility antigen, it is presented by the MHC class I molecule H2-Db in mice. T-cell clones recognizing this peptide play a crucial role in the graft-versus-leukemia (GvL) effect and in transplantation immunology. The specificity and efficacy of these T-cell clones are critical for their therapeutic potential.

Comparative Performance Data

The specificity and functional avidity of T-cell clones are key determinants of their therapeutic efficacy. Below is a comparison of T-cell clones specific for the Uty HY (246-254) peptide and another prominent H-Y antigen, the Smcy peptide.

Table 1: Comparison of Peptide Binding to MHC and T-Cell Clone Effector Function

FeatureUty HY (246-254)Smcy (738-746)Reference
Peptide Sequence WMHHNMDLIKCSRNRQYL[1]
MHC Restriction H2-DbH2-Db[1]
MHC Binding Efficiency HighLow[1]
T-Cell Clone Cytotoxicity HighModerate[1]
Immunodominance Often DominantOften Subdominant[1]

Note: The Smcy peptide binds to H2-Db complexes much less efficiently than the Uty peptide, as determined by RMA-S surface class I stabilization assays. Consequently, anti-Uty CTL responses are significantly more efficient at killing target cells on a per-cell basis compared to anti-Smcy CTLs.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vivo Cytotoxicity Assay

This assay measures the ability of specific cytotoxic T lymphocytes (CTLs) to kill target cells in a living organism.

Protocol:

  • Target Cell Preparation:

    • Splenocytes from female mice are used as target cells.

    • One population of target cells is pulsed with the Uty HY (246-254) peptide.

    • A second population is pulsed with the Smcy (738-746) peptide.

    • A third, unpulsed population serves as a negative control.

    • Each population is labeled with a different concentration of a fluorescent dye (e.g., CFSE) for identification by flow cytometry.

  • Animal Immunization:

    • Female mice are immunized with male splenocytes to induce T-cell responses against minor histocompatibility antigens.

  • Adoptive Transfer:

    • The three labeled target cell populations are mixed in equal numbers and adoptively transferred by intravenous injection into the immunized female mice.

  • Analysis:

    • After a defined period (e.g., 18-24 hours), spleens are harvested from the recipient mice.

    • The percentage of surviving cells from each labeled population is determined by flow cytometry.

    • Specific lysis is calculated by comparing the survival of peptide-pulsed target cells to the unpulsed control cells.

ELISPOT (Enzyme-Linked Immunospot) Assay

This assay quantifies the frequency of cytokine-secreting T-cells at the single-cell level.

Protocol:

  • Plate Coating:

    • A 96-well ELISPOT plate is coated with a capture antibody specific for the cytokine of interest (e.g., IFN-γ).

  • Cell Plating:

    • Splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized mice are added to the wells.

  • Stimulation:

    • The cells are stimulated with the Uty HY (246-254) peptide, the Smcy (738-746) peptide, or a positive control (e.g., anti-CD3/CD28 antibodies). A negative control with no peptide is also included.

  • Incubation:

    • The plate is incubated to allow for cytokine secretion.

  • Detection:

    • The cells are washed away, and a biotinylated detection antibody specific for the cytokine is added.

    • Streptavidin conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase) is then added.

  • Visualization and Analysis:

    • A substrate is added that is converted by the enzyme into a colored precipitate, forming a spot at the location of each cytokine-secreting cell.

    • The spots are counted using an automated ELISPOT reader to determine the number of spot-forming cells (SFCs) per million input cells.

MHC Tetramer Staining and Flow Cytometry

This technique allows for the direct visualization and quantification of antigen-specific T-cells.

Protocol:

  • Cell Preparation:

    • A single-cell suspension is prepared from the spleen or peripheral blood of immunized mice.

  • Staining:

    • The cells are incubated with a fluorescently labeled MHC class I tetramer complexed with the Uty HY (246-254) peptide or the Smcy (738-746) peptide.

    • The cells are also stained with fluorescently labeled antibodies against T-cell surface markers, such as CD8, to identify the CTL population.

  • Washing:

    • The cells are washed to remove unbound tetramers and antibodies.

  • Analysis:

    • The stained cells are analyzed using a flow cytometer.

    • The percentage of CD8+ T-cells that bind to the specific MHC-peptide tetramer is determined.

RMA-S MHC Stabilization Assay

This assay is used to assess the binding affinity and stability of a peptide to an MHC class I molecule.

Protocol:

  • Cell Culture:

    • RMA-S cells, which are deficient in the TAP protein and thus have low surface expression of MHC class I, are cultured.

  • Peptide Incubation:

    • The RMA-S cells are incubated overnight at a reduced temperature (e.g., 26°C) in the presence of the Uty HY (246-254) or Smcy (738-746) peptide. This allows for the stabilization of empty H2-Db molecules on the cell surface by the exogenous peptide.

  • Staining:

    • The cells are then stained with a fluorescently labeled antibody that specifically recognizes the H2-Db molecule.

  • Analysis:

    • The level of H2-Db expression on the cell surface is quantified by flow cytometry.

    • A higher mean fluorescence intensity (MFI) indicates a greater stabilization of the MHC molecule, which correlates with a higher binding affinity of the peptide.

Signaling Pathways and Experimental Workflows

Visual representations of the key biological and experimental processes are provided below to enhance understanding.

T_Cell_Receptor_Signaling_Pathway cluster_TCR_Complex T-Cell Receptor Complex cluster_APC Antigen Presenting Cell cluster_downstream Downstream Signaling TCR TCR Lck Lck TCR->Lck CD3 CD3 ZAP70 ZAP-70 CD3->ZAP70 CD8 CD8 CD8->Lck MHC pMHC (Uty HY/H2-Db) MHC->TCR Recognition Lck->CD3 LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 NFAT NFAT Activation PLCg1->NFAT NFkB NF-κB Activation PLCg1->NFkB AP1 AP-1 Activation PLCg1->AP1

T-Cell Receptor Signaling Pathway.

InVivo_Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis TargetPrep Prepare & Label Target Cells (Uty, Smcy, Control) AdoptiveTransfer Adoptively Transfer Labeled Target Cells TargetPrep->AdoptiveTransfer Immunization Immunize Female Mice with Male Splenocytes Immunization->AdoptiveTransfer Harvest Harvest Spleens AdoptiveTransfer->Harvest FlowCyto Analyze by Flow Cytometry Harvest->FlowCyto CalcLysis Calculate Specific Lysis FlowCyto->CalcLysis

In Vivo Cytotoxicity Assay Workflow.

ELISPOT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PlateCoating Coat ELISPOT Plate with Capture Antibody PlatingStim Plate Cells & Stimulate with Peptides PlateCoating->PlatingStim CellIsolation Isolate Splenocytes/PBMCs CellIsolation->PlatingStim Incubation Incubate for Cytokine Secretion PlatingStim->Incubation Detection Add Detection Antibody & Enzyme Conjugate Incubation->Detection Substrate Add Substrate & Develop Spots Detection->Substrate Counting Count Spots Substrate->Counting

ELISPOT Assay Workflow.

Conclusion

The available experimental data strongly indicate that T-cell clones specific for the Uty HY (246-254) peptide exhibit superior specificity and cytotoxic potential compared to those targeting the Smcy peptide. This is attributed to the higher binding efficiency of the Uty peptide to the H2-Db MHC class I molecule. These characteristics position the Uty HY (246-254) peptide as a promising target for immunotherapeutic strategies aimed at leveraging the graft-versus-leukemia effect. The provided protocols offer a robust framework for the further evaluation and validation of Uty HY (246-254)-specific T-cell clones in preclinical and clinical research.

References

Uty HY Peptide (246-254): A Comparative Guide for Use as a Positive Control in Minor Histocompatibility Antigen Responses

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the Uty HY peptide (246-254) with other common positive controls for monitoring minor histocompatibility antigen (mHA) specific T-cell responses. It is intended for researchers, scientists, and professionals in drug development engaged in immunology, transplantation, and cancer immunotherapy research.

The H-Y minor histocompatibility antigen, encoded by the Y chromosome, is a key target for female T-cells in response to male cells, particularly in hematopoietic stem cell transplantation (HSCT). The Uty HY peptide (246-254), with the sequence WMHHNMDLI, is an HLA-B*0702 restricted epitope of this antigen. It serves as a crucial positive control in assays designed to measure the frequency and function of mHA-specific cytotoxic T lymphocytes (CTLs).

Performance Comparison of Positive Controls

The selection of a positive control is critical for validating assay performance and ensuring the accurate detection of mHA-specific T-cell responses. Besides Uty HY peptide, other common controls include viral peptides (e.g., from Cytomegalovirus or Epstein-Barr virus) and mitogens like Phytohaemagglutinin (PHA). The choice depends on the specific T-cell population being investigated and the nature of the immune response.

Positive Control Target T-Cell Population Mechanism of Action Typical Frequency of Responding T-Cells (IFN-γ ELISpot) Advantages Limitations
Uty HY (246-254) Peptide HLA-B0702 restricted, mHA-specific CD8+ T-cellsAntigen-specific T-cell receptor (TCR) stimulationVariable, depends on donor/recipient sex mismatch and immune history.Highly specific for the mHA response of interest; allows for precise monitoring of clinically relevant T-cells.Restricted to HLA-B0702 positive individuals; response frequency can be low or absent in some individuals.
CMV pp65 Peptide Pool CMV-specific CD8+ and CD4+ T-cellsAntigen-specific TCR stimulation for a common viral antigen.Often high in CMV-seropositive individuals (e.g., >50 spots per 2x10^5 cells).Elicits a strong, easily detectable response in a large fraction of the adult population; good control for overall T-cell functionality.Not specific to mHA responses; a strong CMV response does not guarantee the ability to detect a weaker mHA response.
EBV Peptide Pool EBV-specific CD8+ and CD4+ T-cellsAntigen-specific TCR stimulation for a common viral antigen.High frequency in most adults due to widespread EBV exposure.Similar to CMV, provides a robust positive control for general T-cell reactivity.Does not reflect the specific antigen processing and presentation pathway of the mHA of interest.
Phytohaemagglutinin (PHA) Polyclonal (most T-cells)Mitogen, cross-links TCRs non-specifically, leading to widespread T-cell activation.Very high, often resulting in confluent spots ("lawn").Activates a large proportion of T-cells, confirming cell viability and the capacity for cytokine production.Non-specific activation; does not validate the antigen-specific components of the assay (e.g., antigen processing/presentation).

Experimental Methodologies

Accurate measurement of T-cell responses to Uty HY peptide relies on sensitive cellular assays. The following is a generalized protocol for the Enzyme-Linked Immunospot (ELISpot) assay, a common method for quantifying cytokine-secreting T-cells.

IFN-γ ELISpot Assay Protocol

  • Plate Coating: Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody overnight at 4°C.

  • Washing: The following day, wash the plate four times with sterile phosphate-buffered saline (PBS) to remove unbound antibody.

  • Blocking: Block the membrane with cell culture medium containing 10% fetal bovine serum for at least 1 hour at 37°C to prevent non-specific binding.

  • Cell Plating: Prepare peripheral blood mononuclear cells (PBMCs) from the subject. Add 2x10^5 to 4x10^5 PBMCs per well.

  • Stimulation:

    • Test Wells: Add Uty HY (246-254) peptide to the respective wells at a final concentration of 1-10 µg/mL.

    • Negative Control: Add cell culture medium only (or an irrelevant peptide).

    • Positive Control: Add PHA (e.g., at 5 µg/mL) or a relevant viral peptide pool.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection:

    • Wash the plate to remove cells.

    • Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate and add streptavidin-alkaline phosphatase (ALP) conjugate. Incubate for 1 hour.

    • Wash again and add the BCIP/NBT substrate. Spots will form where IFN-γ was secreted.

  • Analysis: Stop the reaction by washing with distilled water once spots are clearly visible. Allow the plate to dry completely and count the spots using an automated ELISpot reader. The results are typically expressed as spot-forming cells (SFCs) per million PBMCs.

Visualizing Key Pathways and Workflows

Understanding the underlying biological pathways and experimental procedures is crucial for interpreting results.

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (e.g., Male Cell) cluster_TCell CD8+ T-Cell (Female) MHC HLA-B*0702 Peptide Uty HY Peptide TCR T-Cell Receptor (TCR) MHC->TCR Antigen Recognition Lck Lck Kinase TCR->Lck binds CD8 CD8 Co-receptor CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates PLCg PLCγ1 LAT->PLCg activates NFAT NFAT PLCg->NFAT NFkB NF-κB PLCg->NFkB AP1 AP-1 PLCg->AP1 Cytokine IFN-γ, TNF-α (Cytokine Production) NFAT->Cytokine activate transcription NFkB->Cytokine activate transcription AP1->Cytokine activate transcription

Caption: T-Cell activation by the Uty HY peptide presented on HLA-B*0702.

ELISpot_Workflow cluster_prep Plate Preparation cluster_assay Cellular Assay cluster_detection Detection & Analysis A 1. Coat Plate (Anti-IFN-γ Ab) B 2. Wash & Block A->B C 3. Add PBMCs B->C D 4. Add Stimulants (Uty HY, Controls) C->D E 5. Incubate (18-24h, 37°C) D->E F 6. Add Detection Ab E->F G 7. Add Enzyme (Streptavidin-ALP) F->G H 8. Add Substrate (BCIP/NBT) G->H I 9. Read & Analyze (Count Spots) H->I

Caption: Workflow of the IFN-γ ELISpot assay for mHA response detection.

Evaluating the Efficacy of Uty HY Peptide (246-254) in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Uty HY Peptide (246-254), a male-specific minor histocompatibility antigen (mHAg), has emerged as a significant subject of investigation in preclinical research, particularly in the fields of cancer immunotherapy and transplantation immunology. Derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (UTY), this peptide is a T-cell epitope presented by the H2-Db molecule in mice. Its male-specificity makes it an attractive target for therapeutic strategies aimed at eliciting an immune response against male-derived cells, such as in the context of hematopoietic stem cell transplantation or for treating cancers arising in male subjects. This guide provides a comparative analysis of the preclinical efficacy of Uty HY Peptide (246-254), with a focus on its performance against relevant alternatives and detailed experimental methodologies.

Comparison with Alternatives

In preclinical studies, the efficacy of Uty HY Peptide (246-254) is often compared to other HY antigens, most notably the Smcy (738-746) peptide. Both are immunodominant epitopes that can elicit cytotoxic T lymphocyte (CTL) responses. The following table summarizes the key characteristics and reported preclinical observations for these two peptides.

FeatureUty HY Peptide (246-254)Smcy HY Peptide (738-746)
Origin Ubiquitously transcribed tetratricopeptide repeat gene, Y-linked (UTY)Selected mouse cDNA on the Y chromosome (Smcy)
MHC Restriction H-2DbH-2Db
Immunodominance Often reported as the dominant HY epitope, eliciting a major CTL response.Considered a subdominant epitope compared to Uty.
Preclinical Models MB49 bladder cancer, prostate cancer models, graft-versus-host disease (GVHD) models.Used alongside Uty in GVHD and cancer immunotherapy models for comparative studies.
Reported Efficacy Elicits robust CTL activity and can contribute to tumor rejection and graft-versus-tumor effects.Induces a measurable CTL response, but generally of a lesser magnitude than Uty.

Quantitative data for direct comparison of in vivo anti-tumor efficacy, such as tumor growth inhibition percentages or survival curves from head-to-head studies, are not consistently available in the public domain. The immunodominance is primarily described in terms of the magnitude of the CTL response.

Detailed Experimental Protocols

The evaluation of Uty HY Peptide (246-254) efficacy in preclinical models relies on a set of key immunological assays. Below are detailed protocols for commonly performed experiments.

In Vivo Cytotoxicity Assay

This assay measures the ability of cytotoxic T lymphocytes (CTLs) to kill target cells presenting the Uty HY peptide in a living animal.

1. Target Cell Preparation:

  • Harvest splenocytes from a female C57BL/6 mouse.
  • Divide the splenocytes into two populations.
  • Pulse one population with Uty HY Peptide (246-254) at a concentration of 1-10 µg/mL for 1 hour at 37°C. This will be the target population.
  • The second population serves as an unpulsed control.
  • Label the peptide-pulsed target cells with a high concentration of a fluorescent dye (e.g., 5 µM CFSE).
  • Label the unpulsed control cells with a low concentration of the same dye (e.g., 0.5 µM CFSE).

2. Animal Immunization:

  • Immunize female C57BL/6 mice with male splenocytes or a vaccine formulation containing the Uty HY peptide to induce a Uty-specific CTL response.

3. Adoptive Transfer and Analysis:

  • Mix the CFSE-high (target) and CFSE-low (control) labeled cells at a 1:1 ratio.
  • Inject the cell mixture intravenously into both immunized and naive (control) mice.
  • After a defined period (e.g., 18-24 hours), harvest spleens from the recipient mice.
  • Analyze the splenocytes by flow cytometry to determine the ratio of CFSE-high to CFSE-low cells.
  • Specific killing is calculated as: [1 - (ratio in immunized mice / ratio in naive mice)] x 100%.

IFN-γ ELISPOT Assay

This assay quantifies the number of Uty HY peptide-specific T cells that secrete interferon-gamma (IFN-γ) upon stimulation.

1. Plate Coating:

  • Coat a 96-well ELISPOT plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.
  • Wash the plate with sterile PBS and block with a blocking buffer for 2 hours at room temperature.

2. Cell Plating and Stimulation:

  • Harvest splenocytes from immunized mice.
  • Plate the splenocytes at a density of 2 x 10^5 to 5 x 10^5 cells per well.
  • Stimulate the cells with Uty HY Peptide (246-254) at a final concentration of 5-10 µg/mL.
  • Include a negative control (no peptide) and a positive control (e.g., Concanavalin A).

3. Incubation and Detection:

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
  • Wash the plate and add a biotinylated anti-mouse IFN-γ detection antibody. Incubate for 2 hours at room temperature.
  • Wash the plate and add streptavidin-alkaline phosphatase (ALP). Incubate for 1 hour at room temperature.
  • Wash the plate and add a substrate solution (e.g., BCIP/NBT) to develop the spots.
  • Stop the reaction by washing with water.
  • Count the spots using an ELISPOT reader. Each spot represents a single IFN-γ secreting cell.

Visualizations

Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_CTL Cytotoxic T Lymphocyte (CTL) MHC_I MHC Class I (H-2Db) TCR T-Cell Receptor (TCR) MHC_I->TCR Recognition UTY_Protein UTY Protein Proteasome Proteasome UTY_Protein->Proteasome Degradation Uty_Peptide Uty HY Peptide (246-254) Proteasome->Uty_Peptide Processing Uty_Peptide->MHC_I Binding & Presentation Activation CTL Activation & Proliferation TCR->Activation Target_Cell Target Cell (e.g., Cancer Cell) Activation->Target_Cell Killing Apoptosis Target Cell Apoptosis Target_Cell->Apoptosis

Caption: Antigen processing and presentation of Uty HY Peptide leading to CTL-mediated target cell killing.

Experimental_Workflow cluster_Preparation Preparation cluster_Assay Assay Immunization 1. Immunize Female Mice (e.g., with male splenocytes) Injection 5. Inject Cell Mixture into Immunized & Naive Mice Immunization->Injection Target_Prep 2. Prepare Target Cells (Splenocytes + Uty Peptide) Labeling 4. Fluorescently Label Cells (Target: High, Control: Low) Target_Prep->Labeling Control_Prep 3. Prepare Control Cells (Splenocytes, no peptide) Control_Prep->Labeling Labeling->Injection Analysis 6. Analyze Splenocytes by Flow Cytometry Injection->Analysis

Caption: Workflow for an in vivo cytotoxicity assay to measure Uty HY peptide-specific CTL activity.

Benchmarking Uty HY Peptide (246-254) against other methods for tolerance induction

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of robust and specific immunological tolerance, particularly in the context of transplantation and autoimmune diseases, various strategies have emerged. This guide provides an objective comparison of the Uty HY peptide (246-254) against other prominent methods for tolerance induction, including costimulatory blockade, mTOR inhibition, and nanoparticle-based delivery systems. The performance of each method is evaluated based on supporting experimental data, with a focus on preclinical models of transplantation.

At a Glance: Comparative Efficacy of Tolerance Induction Methods

The following table summarizes the quantitative performance of different tolerance induction strategies in preclinical murine models. It is important to note that experimental conditions such as mouse strains, graft types, and treatment protocols can vary, impacting direct comparisons.

MethodAgentAnimal ModelGraft TypeDosage/RegimenMedian Graft Survival (Days)Long-Term Survival Rate (>100 days)
Peptide Therapy Uty HY Peptide (246-254) pulsed on immature Dendritic CellsC57BL/6 (female recipients of male grafts)SkinNot specifiedProlonged survival[1][2]Not specified
Costimulatory Blockade CTLA4-Ig (Abatacept)C57BL/6SkinNot specified45.5 (with anti-LFA-1)[3]80% (cardiac allograft)[4][5]
Costimulatory Blockade Anti-CD40L Antibody (MR1)C57BL/6 recipients of BALB/c graftsSkin500 µg on days 0, 2, 4, 6, 14, 28, 6075 ± 25[6]~20% (with donor splenocytes)[7]
mTOR Inhibition Rapamycin (B549165) (Sirolimus)B6AF1 recipients of DBA/2 graftsSkin18-24 mg/kg (single dose on day 7 with ALS/BM)>200[8]100% (with ALS/BM)[8]
mTOR Inhibition Rapamycin (Sirolimus)BALB/c recipients of C57BL/6 graftsSkin1 mg/kg/day for 7 days (with immature DCs)20.8 ± 3.6 (with immature DCs)[9]Not specified
Nanoparticle Delivery Uty HY Peptide-PLG NanoparticlesC57BL/6 (female recipients of male bone marrow)Bone Marrow1.25 mg on day -7 and/or +1Did not induce tolerance[10][11]0%[10][11]

Delving into the Mechanisms: Signaling Pathways and Experimental Designs

Understanding the underlying mechanisms of each tolerance induction method is crucial for their effective application and future development. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

Signaling Pathways

The induction of T-cell tolerance by the Uty HY peptide involves its presentation by antigen-presenting cells (APCs) to CD8+ T cells without adequate costimulation, leading to anergy or deletion of the antigen-specific T cells.

cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD8+ T Cell cluster_Outcome Outcome APC Immature Dendritic Cell T_Cell Naive CD8+ T Cell APC->T_Cell Antigen Presentation (Signal 1) MHC_I MHC Class I MHC_I->APC TCR TCR MHC_I->TCR CD8 CD8 MHC_I->CD8 Uty_Peptide Uty HY Peptide (246-254) Uty_Peptide->MHC_I Processing & Loading Anergy Anergy T_Cell->Anergy Lack of Costimulation (Signal 2) Deletion Deletion T_Cell->Deletion TCR->T_Cell CD8->T_Cell CD28 CD28 CTLA4 CTLA-4 Tolerance Tolerance Anergy->Tolerance Deletion->Tolerance

Caption: Uty HY Peptide Tolerance Induction Pathway.

Costimulatory blockade by agents like CTLA4-Ig prevents the crucial "signal 2" required for T-cell activation. CTLA4-Ig binds to CD80/CD86 on APCs, outcompeting the T-cell's CD28 and leading to anergy.

cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell T Cell cluster_Outcome Outcome APC APC MHC MHC TCR TCR MHC->TCR Signal 1 CD80_86 CD80/CD86 CD28 CD28 CD80_86->CD28 Signal 2 (Activation) Anergy Anergy T_Cell T Cell Activation Activation CD28->Activation CTLA4_Ig CTLA4-Ig CTLA4_Ig->CD80_86 Blockade CTLA4_Ig->Anergy

Caption: Mechanism of CTLA4-Ig in T-Cell Anergy.

The CD40-CD40L pathway is another critical costimulatory interaction. Anti-CD40L antibodies block the binding of CD40L on T cells to CD40 on APCs, preventing APC licensing and subsequent T-cell activation.

cluster_T_Cell Activated T Cell cluster_APC Antigen Presenting Cell (APC) cluster_Outcome Outcome T_Cell T Cell CD40L CD40L T_Cell->CD40L CD40 CD40 CD40L->CD40 Binding Tolerance Tolerance Anti_CD40L Anti-CD40L Ab Anti_CD40L->CD40L Blockade Anti_CD40L->Tolerance APC APC Upregulation Upregulation of Costimulatory Molecules CD40->Upregulation T_Cell_Activation Full T Cell Activation Upregulation->T_Cell_Activation

Caption: CD40-CD40L Signaling and its Blockade.

Rapamycin inhibits the mTOR pathway, which is crucial for T-cell proliferation, differentiation, and survival. By blocking mTOR, rapamycin can promote a state of T-cell anergy and favor the development of regulatory T cells.

cluster_Signals Upstream Signals cluster_mTOR mTOR Pathway cluster_Outcome Cellular Outcomes TCR_Signal TCR Signaling PI3K PI3K TCR_Signal->PI3K Costimulation Costimulation (CD28) Costimulation->PI3K Cytokines Cytokines (e.g., IL-2) Cytokines->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Proliferation mTORC1->Proliferation Differentiation Effector T Cell Differentiation mTORC1->Differentiation Survival Cell Survival mTORC1->Survival Anergy Anergy/Tolerance Rapamycin Rapamycin Rapamycin->mTORC1 Inhibition Rapamycin->Anergy

Caption: mTOR Signaling Pathway and Rapamycin's Role.

Nanoparticles can be engineered to deliver antigens, such as the Uty HY peptide, to APCs in a manner that promotes tolerance. The physicochemical properties of the nanoparticles can influence their uptake and the subsequent immune response.

cluster_Nanoparticle Nanoparticle Delivery cluster_APC Antigen Presenting Cell (APC) cluster_Outcome Immune Outcome Nanoparticle Nanoparticle APC APC Nanoparticle->APC Targeting Antigen Uty HY Peptide Antigen->Nanoparticle Encapsulation or Surface Conjugation Uptake Phagocytosis/ Endocytosis APC->Uptake Processing Antigen Processing & Presentation Uptake->Processing Tolerance Tolerance Processing->Tolerance Tolerogenic Signals Immunity Immunity Processing->Immunity Immunogenic Signals

Caption: Nanoparticle-Mediated Antigen Delivery.

Experimental Workflows

The following workflows depict typical experimental setups for evaluating tolerance induction in a murine skin graft model.

cluster_Preparation Preparation cluster_Procedure Procedure cluster_Analysis Analysis Donor Male C57BL/6 Mouse (Donor) Grafting Male Skin Graft on Female Recipient Donor->Grafting Recipient Female C57BL/6 Mouse (Recipient) Recipient->Grafting Immuno_Assays Immunological Assays (e.g., T-cell proliferation) Recipient->Immuno_Assays Peptide Uty HY Peptide (246-254) Pulsing Peptide Pulsing of DCs Peptide->Pulsing DCs Immature Dendritic Cells (from female bone marrow) DCs->Pulsing Injection Intravenous Injection of Pulsed DCs Pulsing->Injection Injection->Recipient Monitoring Graft Survival Monitoring Grafting->Monitoring

Caption: Uty HY Peptide Tolerance Induction Workflow.

cluster_Preparation Preparation cluster_Procedure Procedure cluster_Analysis Analysis Donor Donor Mouse Grafting Skin/Organ Graft Donor->Grafting Recipient Recipient Mouse Recipient->Grafting Treatment Systemic Administration of Agent Recipient->Treatment Immuno_Assays Immunological Assays Recipient->Immuno_Assays Agent Tolerance Inducing Agent (e.g., CTLA4-Ig, anti-CD40L, Rapamycin) Agent->Treatment Monitoring Graft Survival Monitoring Grafting->Monitoring Histology Histological Analysis Monitoring->Histology

Caption: General Workflow for Systemic Tolerance Induction.

Experimental Protocols in Detail

Reproducibility and the ability to compare findings across studies rely on detailed experimental protocols. Below are summaries of methodologies commonly employed in the evaluation of these tolerance induction strategies.

Uty HY Peptide (246-254) Pulsed on Dendritic Cells
  • Animal Model: Female C57BL/6 mice as recipients and male C57BL/6 mice as donors for skin grafts.

  • Dendritic Cell (DC) Preparation: Bone marrow is harvested from female C57BL/6 mice and cultured in the presence of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Interleukin-4 (IL-4) to generate immature DCs.

  • Peptide Pulsing: Immature DCs are incubated with the Uty HY peptide (246-254) at a specific concentration (e.g., 10 µg/mL) for several hours to allow for peptide uptake and presentation on MHC class I molecules.

  • Administration: A defined number of peptide-pulsed DCs (e.g., 1 x 10^6 cells) are injected intravenously into female recipient mice.

  • Grafting: Approximately 7-14 days after DC injection, full-thickness tail skin from male C57BL/6 mice is grafted onto the dorsal flank of the female recipients.

  • Monitoring and Analysis: Graft survival is monitored daily. Immunological analyses may include assessing the frequency and function of Uty HY-specific CD8+ T cells in the spleen and lymph nodes using techniques like tetramer staining and ELISpot assays.

Costimulatory Blockade (CTLA4-Ig or Anti-CD40L)
  • Animal Model: Various mouse strains can be used depending on the desired MHC mismatch (e.g., C57BL/6 recipients of BALB/c grafts).

  • Agent Administration:

    • CTLA4-Ig: Typically administered via intraperitoneal (i.p.) injection at a dose of, for example, 200 µg per mouse on specific days relative to transplantation (e.g., days 0, 2, 4, and 6).

    • Anti-CD40L (MR1): Administered via i.p. injection at a dose of, for example, 250-500 µg per mouse on a defined schedule (e.g., days 0, 2, 4, and 6 post-transplantation)[6].

  • Grafting: Skin or organ transplantation is performed on day 0.

  • Monitoring and Analysis: Graft survival is monitored daily. Histological analysis of the graft can be performed to assess rejection. T-cell proliferation assays (Mixed Lymphocyte Reaction) and flow cytometry to analyze T-cell activation markers are common immunological readouts.

mTOR Inhibition (Rapamycin)
  • Animal Model: Similar to costimulatory blockade, various mouse strain combinations are used.

  • Agent Administration: Rapamycin is typically administered daily via oral gavage or i.p. injection. The dosage can vary, for example, 1 mg/kg/day[9]. In some protocols, it is used in combination with other agents like antilymphocyte serum (ALS) and donor bone marrow (BM) infusion[8].

  • Grafting: Transplantation is performed at day 0.

  • Monitoring and Analysis: Graft survival is the primary endpoint. Immunological monitoring may include assessing the frequency of regulatory T cells (Tregs) and the cytokine production profile of T cells.

Nanoparticle-Based Peptide Delivery
  • Nanoparticle Formulation: The Uty HY peptide is encapsulated within or conjugated to the surface of biodegradable nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA).

  • Animal Model: The model is chosen based on the specific HY antigens being investigated (e.g., female C57BL/6 recipients of male bone marrow).

  • Administration: Nanoparticles are administered intravenously at a specific dose (e.g., 1.25 mg of peptide-loaded particles) at defined time points relative to the transplant[10][11].

  • Transplantation: Bone marrow transplantation is performed.

  • Monitoring and Analysis: Engraftment of donor cells is assessed by flow cytometry to detect chimerism. T-cell responses to the HY antigens are measured by proliferation assays and cytokine production.

Conclusion

The Uty HY peptide (246-254) represents a promising antigen-specific approach to induce tolerance, particularly in the context of minor histocompatibility antigen mismatches. When presented by immature dendritic cells, it can lead to prolonged graft survival in preclinical models. However, its efficacy in comparison to broader immunosuppressive strategies like costimulatory blockade and mTOR inhibition requires further direct comparative studies under standardized conditions. Nanoparticle-based delivery of the Uty HY peptide has not yet demonstrated efficacy in the models tested, suggesting that the formulation and delivery route are critical parameters for success. Each of these methods has distinct mechanisms of action, offering a range of therapeutic possibilities. The choice of strategy will ultimately depend on the specific clinical context, the nature of the antigenic disparity, and the desired balance between efficacy and potential side effects. Future research focusing on head-to-head comparisons and combination therapies will be crucial in optimizing protocols for inducing robust and lasting immunological tolerance.

References

Safety Operating Guide

Proper Disposal of Uty HY Peptide (246-254): A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper handling and disposal of Uty HY Peptide (246-254). The following procedures are based on general laboratory safety guidelines for non-hazardous, biologically active peptides and are intended for researchers, scientists, and drug development professionals. All personnel must consult and adhere to their institution's specific environmental health and safety (EHS) protocols and local regulations.

Pre-Disposal Hazard Assessment

While the Safety Data Sheet (SDS) for Uty HY Peptide (246-254) does not classify it as a hazardous substance, its biological activity as a male-specific transplantation antigen warrants careful handling to minimize personnel exposure and environmental release[1][2][3]. The toxicological properties have not been fully investigated, therefore, treating the peptide with due caution is recommended[4]. Before beginning any disposal procedure, always consult the available SDS and your institution's EHS guidelines[5][6].

Key Safety Principles:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant nitrile gloves, safety glasses or goggles, and a lab coat[5][6]. When handling lyophilized powder, which can become airborne, work within a fume hood or biosafety cabinet to prevent inhalation[5].

  • Designated Area: Confine all handling and disposal procedures to a designated laboratory area[5].

  • Avoid Environmental Release: Never dispose of peptides directly down the drain or in regular trash unless they have been properly inactivated and neutralized in accordance with institutional and local regulations[4][5][7].

Quantitative Data for Peptide Inactivation

ParameterRecommendationPurposeCitation
Inactivation Reagents 1 M HCl or 1 M NaOHHydrolyzes peptide bonds, rendering the peptide biologically inactive[4]
0.5-1.0% final concentration of Sodium Hypochlorite (B82951) (bleach)Oxidizes and denatures the peptide[6]
Inactivation Time Minimum 30-60 minutes for sodium hypochlorite; Minimum 24 hours for acid/base hydrolysis is recommended for complete degradation.Ensures complete denaturation or degradation of the peptide.[4][6]
Final pH for Aqueous Waste 6.0 - 8.0Neutral pH is generally required for institutional wastewater disposal.[4]

Step-by-Step Disposal Protocol

This protocol outlines the recommended procedure for the disposal of Uty HY Peptide (246-254) in a research laboratory setting.

Experimental Protocol for Chemical Inactivation (for Liquid Waste):

  • Select Inactivation Reagent: Choose an appropriate inactivation reagent based on compatibility with other chemicals in the waste stream. A common and effective method is the use of a strong acid (1 M HCl), a strong base (1 M NaOH), or a sodium hypochlorite solution[4][6].

  • Dilute Waste: If the peptide solution is highly concentrated, dilute it with water before adding the inactivation reagent to control the reaction.

  • Perform Inactivation:

    • Slowly add the chosen inactivation reagent to the liquid peptide waste. A common ratio is 1 part waste to 10 parts inactivation solution to ensure thorough mixing and complete inactivation[6].

    • Allow the mixture to stand for the recommended contact time (e.g., at least 30-60 minutes for bleach, or 24 hours for acid/base hydrolysis) to ensure complete degradation of the peptide[4][6].

  • Neutralization:

    • After the inactivation period, check the pH of the solution.

    • If you used an acidic solution, slowly add a base (e.g., sodium bicarbonate or 1 M NaOH) until the pH is between 6.0 and 8.0[4].

    • If you used a basic solution, slowly add an acid (e.g., 1 M HCl) to achieve a neutral pH[4].

  • Final Disposal of Liquid Waste:

    • Once neutralized, the solution may be permissible for drain disposal with copious amounts of water, but only if this practice is explicitly approved by your institution's EHS department and complies with local wastewater regulations[6].

    • If drain disposal is not permitted, collect the inactivated and neutralized solution in a properly labeled hazardous waste container[5].

Protocol for Solid Waste Disposal:

  • Segregation: Collect all solid waste contaminated with Uty HY Peptide (246-254), such as vials, pipette tips, gloves, and other contaminated lab supplies, in a designated, leak-proof hazardous waste container[6].

  • Labeling: Clearly label the container with "Hazardous Waste" or "Non-Hazardous Chemical Waste" as per your institution's policy, and list the chemical contents[4].

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials, until collection[4][6].

Final Disposal:

  • Arrange for the collection of all waste containers (both liquid and solid) by your institution's EHS department or a licensed chemical waste disposal contractor[1][4][5]. Do not attempt to transport or dispose of the waste off-site yourself.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Uty HY Peptide (246-254).

G cluster_prep Preparation & Assessment cluster_waste_type Waste Segregation cluster_liquid Liquid Waste Pathway cluster_solid Solid Waste Pathway cluster_final Final Disposal start Start: Uty HY Peptide (246-254) Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe sds Consult SDS & Institutional EHS Guidelines ppe->sds waste_type Identify Waste Form sds->waste_type inactivate Chemical Inactivation (e.g., Acid/Base Hydrolysis or Bleach) waste_type->inactivate Liquid collect_solid Collect in Labeled, Leak-Proof Solid Waste Container waste_type->collect_solid Solid (Vials, Tips, Gloves) neutralize Neutralize to pH 6.0-8.0 inactivate->neutralize check_policy Check Institutional Policy for Drain Disposal neutralize->check_policy drain Dispose Down Drain with Copious Amounts of Water check_policy->drain Permitted collect_liquid Collect in Labeled Hazardous Waste Container check_policy->collect_liquid Not Permitted end End of Process drain->end store Store Waste in Designated Secure Accumulation Area collect_liquid->store collect_solid->store pickup Arrange for EHS Pickup store->pickup pickup->end

Caption: Disposal workflow for Uty HY Peptide (246-254).

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.